Product packaging for 2-Methoxy-4-methylaniline(Cat. No.:CAS No. 39538-68-6)

2-Methoxy-4-methylaniline

Cat. No.: B1582082
CAS No.: 39538-68-6
M. Wt: 137.18 g/mol
InChI Key: CJJLEUQMMMLOFI-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylaniline is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B1582082 2-Methoxy-4-methylaniline CAS No. 39538-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-methylaniline
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InChI

InChI=1S/C8H11NO/c1-6-3-4-7(9)8(5-6)10-2/h3-5H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CJJLEUQMMMLOFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90192660
Record name 2-Methoxy-p-toluidine
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Molecular Weight

137.18 g/mol
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CAS No.

39538-68-6
Record name 2-Methoxy-4-methylaniline
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Record name 2-Methoxy-p-toluidine
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Record name 2-Methoxy-p-toluidine
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Record name 2-methoxy-p-toluidine
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-4-methylaniline: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-4-methylaniline, also known by its synonyms 4-Methyl-o-anisidine and 2-methoxy-p-toluidine, is a substituted aniline that serves as a crucial building block in organic synthesis. Its unique structural arrangement, featuring a methoxy and a methyl group on the aniline ring, imparts specific electronic and steric properties that make it a valuable precursor in the development of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility in drug discovery and development.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties dictate its behavior in chemical reactions, its solubility, and its handling requirements.

PropertyValueReference
CAS Number 39538-68-6[1]
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1]
Appearance Solid[3]
Melting Point 31-33 °C[3]
Boiling Point 109 °C @ 11 Torr[4]
Density 1.043 g/mL at 25 °C[3]
Flash Point 104 °C (219.2 °F)[3]
Solubility Information not widely available, but likely soluble in organic solvents.
InChI Key CJJLEUQMMMLOFI-UHFFFAOYSA-N[3]
SMILES COc1cc(C)ccc1N[3]

Spectroscopic Profile

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons, with chemical shifts and coupling patterns characteristic of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can aid in structural elucidation.[5]

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a nitro-substituted precursor. A common and effective method is the catalytic hydrogenation of 4-methyl-2-nitroanisole.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol outlines a standard laboratory procedure for the synthesis of this compound. The causality behind each step is explained to ensure a self-validating and reproducible process.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 4-Methyl-2-nitroanisole Reaction Catalytic Hydrogenation (H₂, Pd/C, Methanol) Start->Reaction Reactant Workup Filtration & Solvent Evaporation Reaction->Workup Crude Product Purification Column Chromatography or Recrystallization Workup->Purification Purification Product This compound Purification->Product Final Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methyl-2-nitroanisole in methanol. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the catalyst and hydrogenation conditions.

  • Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution. Pd/C is a highly effective and commonly used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.

  • Hydrogenation: Purge the reaction vessel with an inert gas, such as nitrogen, to remove oxygen, which can deactivate the catalyst and pose a safety hazard with hydrogen. Introduce hydrogen gas into the reaction mixture, typically via a balloon or a controlled flow system.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is completely consumed. Vigorous stirring ensures efficient contact between the reactants, catalyst, and hydrogen gas.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. The celite pad prevents the fine catalyst particles from passing through.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification Protocols

Purification of the crude product is essential to obtain a high-purity compound suitable for further applications. The choice of purification method depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective method for removing impurities.

  • Column Chromatography: For liquid or solid products with impurities of similar polarity, silica gel column chromatography is a standard and effective purification technique. A solvent system of hexane and ethyl acetate is often a good starting point for the elution of anilines.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the electron-rich aromatic ring. The methoxy and methyl substituents influence the regioselectivity of electrophilic aromatic substitution reactions.

Key Reactions:
  • N-Alkylation and N-Acylation: The primary amine readily undergoes alkylation and acylation reactions to form secondary and tertiary amines, and amides, respectively.

  • Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for the synthesis of a wide range of functional groups.

  • Electrophilic Aromatic Substitution: The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic substitution.

Role in Drug Development

This compound is a valuable building block in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

Diagram of the Role in Kinase Inhibitor Synthesis:

KinaseInhibitor Aniline This compound Reaction Nucleophilic Aromatic Substitution (SNAr) Aniline->Reaction Heterocycle Electrophilic Heterocycle (e.g., 4-chloroquinazoline) Heterocycle->Reaction Scaffold 4-Anilinoquinazoline Scaffold Reaction->Scaffold Core Structure Formation Inhibitor Kinase Inhibitor Scaffold->Inhibitor Further Modification

Caption: Role of this compound in kinase inhibitor synthesis.

The aniline nitrogen of this compound acts as a nucleophile in reactions with electrophilic heterocyclic scaffolds, such as 4-chloroquinazolines. This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in the synthesis of the 4-anilinoquinazoline core, a privileged scaffold in medicinal chemistry known for its ability to bind to the ATP-binding site of various kinases.[6] The specific substitution pattern on the aniline ring, provided by this compound, is crucial for achieving high potency and selectivity for target kinases.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its unique structural features make it a key building block for the construction of complex bioactive molecules, most notably kinase inhibitors. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and purification protocols, is essential for its effective utilization in research and development. This guide provides a foundational understanding for scientists and researchers working with this important compound.

References

2-Methoxy-4-methylaniline IUPAC name and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methoxy-4-methylaniline: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No: 39538-68-6), a substituted aniline that serves as a crucial building block in modern organic synthesis.[1] Addressed to researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, outlines a robust synthetic pathway, explores its chemical reactivity, and discusses its applications, particularly within medicinal chemistry.

Core Compound Identification and Properties

This compound, also known as 2-amino-5-methylanisole or 4-methyl-o-anisidine, is an aromatic amine whose structure features a benzene ring substituted with methoxy, methyl, and amino groups. This specific arrangement of functional groups dictates its chemical behavior and makes it a versatile intermediate for constructing more complex molecular architectures.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

Identifier & PropertyValueReference(s)
IUPAC Name This compound[2]
CAS Number 39538-68-6[2][3]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Physical Form Solid
Melting Point 31-33 °C
Density 1.043 g/mL at 25 °C
Flash Point 104 °C (219.2 °F)
Predicted [M+H]⁺ (m/z) 138.09134[4]

Synthesis of this compound: A Validated Approach

A robust and common method for synthesizing substituted anilines involves the reduction of a corresponding nitroaromatic compound. This two-step approach, starting from commercially available 2-methoxy-4-methylnitrobenzene, is reliable and scalable.

Proposed Synthetic Pathway

The synthesis proceeds via the selective reduction of the nitro group, which is highly susceptible to various reducing agents. Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically yielding the desired amine in high purity. A similar pathway has been documented for the synthesis of the related isomer, 4-methoxy-3-methylaniline.[5]

Synthesis_of_2_Methoxy_4_methylaniline Start 2-Methoxy-4-methylnitrobenzene Reaction Catalytic Hydrogenation H₂ (g), Pd/C (10%) Methanol (Solvent) Room Temperature Start->Reaction Step 1: Reduction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is based on established procedures for nitro group reduction and should be optimized for specific laboratory conditions.[5]

Objective: To synthesize this compound by reducing 2-methoxy-4-methylnitrobenzene.

Materials:

  • 2-methoxy-4-methylnitrobenzene (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol%)

  • Methanol (analytical grade)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with H₂

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Methodology:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve 2-methoxy-4-methylnitrobenzene in methanol. The choice of methanol as a solvent is due to its ability to dissolve the starting material and its inertness under these reaction conditions.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon). This catalyst is highly efficient for reducing nitro groups to amines at room temperature and moderate pressure.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas to replace the inert atmosphere. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting material spot/peak.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas. The palladium catalyst is pyrophoric and must be handled with care.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the methanol. The resulting residue is the crude this compound.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its primary aromatic amine group. This nucleophilic center readily participates in a variety of chemical transformations, making it a versatile building block.

Reactivity_of_Aniline Aniline This compound Acylation N-Acylation (Amide Formation) Aniline->Acylation R-COCl or (RCO)₂O Alkylation N-Alkylation (Secondary/Tertiary Amine) Aniline->Alkylation R-X Diazotization Diazotization (Diazonium Salt) Aniline->Diazotization NaNO₂ / HCl 0-5 °C EAS Electrophilic Aromatic Substitution (EAS) Aniline->EAS Halogenation, Nitration, etc.

Caption: Key reactivity pathways for this compound.

  • N-Acylation and N-Alkylation: The amine can be easily acylated with acid chlorides or anhydrides to form amides, or alkylated with alkyl halides to produce secondary and tertiary amines.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures converts the amine to a diazonium salt. This intermediate is highly valuable for introducing a wide range of functional groups (e.g., -OH, -CN, -X) onto the aromatic ring via Sandmeyer-type reactions.

  • Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group, directing incoming electrophiles to the ortho and para positions. This allows for further functionalization of the aromatic ring.

  • Role as a Nucleophile: The compound serves as an excellent nucleophile in substitution and coupling reactions, such as Buchwald-Hartwig amination, to form C-N bonds.

Applications in Research and Drug Development

Substituted anilines are foundational components in the synthesis of pharmaceuticals and other biologically active molecules. While specific, high-profile applications of this compound itself are not broadly documented in top-tier journals, its structural motifs are present in numerous compounds under investigation.

  • Scaffold for Bioactive Molecules: Its structure is ideal for use as a starting fragment in the synthesis of complex heterocyclic systems. Related methoxyaniline derivatives have been successfully incorporated into potent kinase inhibitors, demonstrating the value of this scaffold. For instance, a 2-methoxyaniline moiety was crucial in developing selective inhibitors of Casein Kinase 2 (CSNK2A) with antiviral properties.[6]

  • Intermediate in Medicinal Chemistry: The isomer 4-methoxy-2-methylaniline is a known precursor for compounds with antitubulin and antimitotic properties, which are critical in anticancer research.[3] This highlights the potential of the this compound isomer as a building block for developing novel therapeutic agents targeting cell division.

  • Building Block for Complex Syntheses: Aromatic amines like this are indispensable in constructing Active Pharmaceutical Ingredients (APIs).[7] The ability to precisely modify the molecule at the amine or on the aromatic ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral), corresponding to the GHS hazard statement H302. The GHS pictogram is an exclamation mark (GHS07). It may also cause skin, eye, and respiratory tract irritation.[8]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Handling: Avoid contact with skin and eyes. Minimize dust generation. Keep away from incompatible materials such as strong oxidizing agents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8]

  • First Aid:

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[9]

    • Skin Contact: Wash off immediately with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined reactivity, centered on the aromatic amine functional group, provides chemists with a reliable building block for creating complex molecular targets. A thorough understanding of its properties, synthetic routes, and safety protocols is paramount for its effective and safe utilization in a research and development setting.

References

A Technical Guide to 2-Methoxy-4-methylaniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Methoxy-4-methylaniline (CAS No: 39538-68-6), a substituted aniline with significant potential as a chemical intermediate in pharmaceutical and materials science research. This document details the compound's core physicochemical properties, outlines a robust synthetic pathway, and explores its spectroscopic signature. Furthermore, we delve into its synthetic utility, potential applications in drug development, and essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable building block.

A Note on Isomeric Specificity: It is critical to distinguish this compound from its more commonly documented isomer, 4-Methoxy-2-methylaniline (CAS No: 102-50-1). Much of the available literature can be ambiguous. This guide pertains exclusively to the 2-methoxy, 4-methyl substituted isomer.

Core Physicochemical Properties

This compound, also known as 4-Methyl-o-anisidine or 2-Methoxy-p-toluidine, is a solid at room temperature.[1] Its foundational properties are summarized below.

IdentifierValueReference
IUPAC Name This compound[2]
CAS Number 39538-68-6[1][3][4][5]
Molecular Formula C₈H₁₁NO[1][3][4][6][7]
Molecular Weight 137.18 g/mol [1][3][4][6]
Melting Point 31-33 °C[1]
Density 1.043 g/mL at 25 °C[1][4]
Flash Point 104 °C[1]
SMILES COc1cc(C)ccc1N[3]
InChI Key CJJLEUQMMMLOFI-UHFFFAOYSA-N[3]

Synthesis and Purification

The most direct and common synthetic route to aromatic amines like this compound is through the catalytic reduction of the corresponding nitro compound. This approach is efficient and high-yielding. The logical precursor is 1-methoxy-3-methyl-4-nitrobenzene, which can be synthesized via the nitration of 3-methylanisole.

Proposed Synthetic Workflow

The two-step synthesis involves an initial electrophilic aromatic substitution (nitration) followed by a reduction.

G A 3-Methylanisole B 1-Methoxy-3-methyl-4-nitrobenzene A->B C 1-Methoxy-3-methyl-4-nitrobenzene D This compound C->D H₂ / Pd/C Methanol

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Catalytic Reduction

This protocol is adapted from a validated procedure for the synthesis of a structurally similar aniline.[8] It represents a reliable method for the reduction of the nitroaromatic precursor.

Materials:

  • 1-Methoxy-3-methyl-4-nitrobenzene

  • 10% Palladium on activated carbon (10% Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂)

  • Celite™

Procedure:

  • Reaction Setup: To a solution of 1-methoxy-3-methyl-4-nitrobenzene (1.0 eq) in methanol (10 mL per gram of substrate), carefully add 10% Palladium on carbon (catalytic amount, e.g., 0.1 g per gram of substrate) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Seal the reaction vessel and purge thoroughly with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon pressure is sufficient) at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting material. The reaction is typically complete within 16-24 hours.

  • Workup: Upon completion, carefully purge the reaction vessel with an inert gas to remove all hydrogen. Filter the mixture through a pad of Celite™ to remove the palladium catalyst.

  • Isolation: Rinse the filter pad with a small amount of methanol. Combine the filtrates and evaporate the solvent in vacuo to yield the crude this compound.

  • Purification (if necessary): The product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel or by recrystallization.

Causality: The choice of Palladium on carbon is based on its high efficacy and selectivity for the reduction of nitro groups in the presence of other functionalities on the aromatic ring. Methanol is an excellent solvent for both the substrate and product and is compatible with the hydrogenation conditions.

Spectroscopic Characterization

Definitive experimental spectra for this compound are not widely published. However, a robust spectroscopic profile can be predicted based on its structure and available data.[2][9]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available from the NIST Mass Spectrometry Data Center.[2]

  • Molecular Ion (M⁺): m/z = 137

  • Major Fragments: A prominent peak is observed at m/z = 122, corresponding to the loss of a methyl group (-CH₃).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table outlines the predicted chemical shifts for ¹H and ¹³C NMR spectra in a standard solvent like CDCl₃.

Predicted ¹H NMR DataPredicted ¹³C NMR Data
Chemical Shift (δ) ppm Assignment
~6.7-6.8Ar-H (1H, d)
~6.6-6.7Ar-H (1H, dd)
~6.5-6.6Ar-H (1H, d)
~3.8-3.9-OCH₃ (3H, s)
~3.6-3.8-NH₂ (2H, br s)
~2.2-2.3Ar-CH₃ (3H, s)

Rationale: The electron-donating amine (-NH₂) and methoxy (-OCH₃) groups will shift the aromatic protons upfield. The broad singlet for the amine protons is characteristic and its chemical shift can vary with concentration and temperature.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

  • N-H Stretch: A doublet of medium intensity around 3350-3450 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

  • C-H Stretch (sp³): Bands just below 3000 cm⁻¹ for the methyl groups.

  • C-H Stretch (sp²): Bands just above 3000 cm⁻¹ for the aromatic C-H bonds.

  • C=C Stretch: Aromatic ring stretching absorptions in the 1500-1600 cm⁻¹ region.

  • C-O Stretch: A strong band around 1230-1270 cm⁻¹ for the aryl-alkyl ether linkage.

General Spectroscopic Analysis Workflow

G A Purified Sample of this compound B Mass Spectrometry (GC-MS) A->B C NMR Spectroscopy (¹H, ¹³C) A->C D Infrared Spectroscopy (FTIR) A->D E Verify Molecular Weight & Fragmentation Pattern B->E F Determine Connectivity & Chemical Environment C->F G Identify Functional Groups D->G H Structural Confirmation E->H F->H G->H

Caption: A generalized workflow for spectroscopic analysis.

Reactivity and Applications in Drug Development

This compound is a versatile building block, with its reactivity dominated by the nucleophilic primary amine and the activated aromatic ring.

Synthetic Utility
  • Amide and Sulfonamide Formation: The primary amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form stable amide and sulfonamide linkages, which are common functionalities in drug molecules.

  • Diazotization: The aniline group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., halogens, hydroxyl, cyano) onto the aromatic ring via Sandmeyer-type reactions.

  • Electrophilic Aromatic Substitution: The electron-donating amine and methoxy groups strongly activate the ring towards further electrophilic substitution. The directing effects of these groups would need to be considered in any multi-step synthesis.

Role in Medicinal Chemistry

While specific examples citing this compound are sparse, the utility of its isomers provides a strong indication of its potential.

  • Scaffold for Bioactive Molecules: The closely related isomer, 4-Methoxy-2-methylaniline, is a key precursor for synthesizing potent antimitotic agents that inhibit tubulin assembly.[1] These compounds are effective against cancer cell lines that have developed resistance to other microtubule-targeting drugs.[1] It is highly probable that this compound could serve as a scaffold for developing novel derivatives targeting similar or different biological pathways.

  • Protein Degrader Building Block: Substituted anilines are valuable fragments for building complex molecules like Proteolysis-Targeting Chimeras (PROTACs).[10] The specific substitution pattern of this compound provides unique steric and electronic properties that can be leveraged to fine-tune binding affinity and pharmacokinetic properties in targeted protein degraders.

  • Pharmacophore and Bioisostere: The methoxy and methyl groups can influence a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[10] This scaffold can be used to explore structure-activity relationships (SAR) in lead optimization campaigns. The WIPO patent database indicates this chemical structure is cited in various patents, suggesting its utility in novel molecular design.[2]

Safety and Handling

As with all substituted anilines, this compound requires careful handling in a controlled laboratory environment.

Hazard Profile:

  • Classification: Causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation (H319).[5]

  • Pictogram: GHS07 (Exclamation mark).[5]

  • Signal Word: Warning.[5]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Wear chemical safety goggles or a face shield.

    • Use a lab coat to prevent skin contact.

  • First Aid:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[5]

    • If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Solubility Profile of 2-Methoxy-4-methylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxy-4-methylaniline (CAS No: 39538-68-6), a key intermediate in the synthesis of various dyes and active pharmaceutical ingredients. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational chemical principles, qualitative data, and comparative analysis of structurally analogous compounds to provide a robust predictive framework for its behavior in a range of common organic solvents. Furthermore, this document furnishes a detailed, best-practice experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data tailored to their specific applications. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction to this compound and its Physicochemical Properties

This compound, also known as 4-methyl-o-anisidine, is an aromatic amine with the molecular formula C₈H₁₁NO. Its structure, featuring a benzene ring substituted with a methoxy group, a methyl group, and an amino group, dictates its physicochemical properties, including its solubility. The presence of the polar amino and methoxy groups, capable of hydrogen bonding, combined with the nonpolar aromatic ring and methyl group, results in a nuanced solubility profile across different classes of organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Solid
Melting Point 31-33 °C
Density 1.043 g/mL at 25 °C
Flash Point 104 °C

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1] For this compound, its solubility in a given organic solvent will be a function of the interplay between the solvent's polarity, its ability to act as a hydrogen bond donor or acceptor, and its dispersion forces.

Predicted Solubility of this compound in Common Organic Solvents

Based on the structural features of this compound and the general solubility principles of amines, a qualitative prediction of its solubility in various classes of organic solvents can be made. Aromatic amines are generally soluble in organic solvents.[2][3]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe amino group can act as a hydrogen bond donor, and the nitrogen and methoxy oxygen can act as hydrogen bond acceptors, leading to strong interactions with protic solvents.
Polar Aprotic Acetone, Ethyl Acetate, Dimethylformamide (DMF)Moderate to HighThe dipole-dipole interactions between the polar functionalities of this compound and these solvents will facilitate dissolution.
Aromatic Toluene, BenzeneModerate to HighThe aromatic ring of this compound will interact favorably with aromatic solvents through π-π stacking and van der Waals forces.
Halogenated Dichloromethane, ChloroformModerateThese solvents can engage in dipole-dipole interactions. However, some primary amines can be incompatible with chloroform and carbon tetrachloride.[4]
Non-Polar Hexane, HeptaneLowThe significant difference in polarity between the largely polar this compound and non-polar aliphatic hydrocarbons will limit solubility.

This predictive framework is supported by solubility data for structurally similar compounds. For instance, p-cresidine (2-methoxy-5-methylaniline) is reported to be soluble in ether, benzene, and ethanol. This suggests that this compound is also likely to be soluble in these solvents.

Experimental Determination of Solubility: A Standardized Protocol

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil1 Place vial in a shaker at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw supernatant and filter sample1->sample2 sample3 Dilute sample with a known volume of solvent sample2->sample3 analyze Analyze concentration via HPLC or UV-Vis sample3->analyze calc1 Determine concentration from calibration curve analyze->calc1 calc2 Calculate solubility (e.g., in g/100mL or mol/L) calc1->calc2

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Detailed Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S = C_measured × Dilution_Factor

    • Where:

      • C_measured is the concentration of the diluted sample determined from the calibration curve.

      • Dilution_Factor is the ratio of the final volume of the diluted sample to the initial volume of the supernatant taken.

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, which are critical to consider in experimental design and application.

G cluster_solute This compound cluster_solvent Solvent Properties cluster_conditions External Conditions solute Molecular Structure (Polarity, H-bonding) solubility Solubility solute->solubility solvent_polarity Polarity solvent_polarity->solubility solvent_hbond H-bonding Capacity solvent_hbond->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Key Factors Influencing the Solubility of this compound.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with increasing temperature. This relationship should be determined experimentally for specific solvent systems.

  • Solvent Polarity: As discussed, a closer match between the polarity of this compound and the solvent will generally lead to higher solubility.

  • Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding with the amino and methoxy groups of this compound is a significant driver of solubility, particularly in protic solvents.

  • pH (in aqueous systems or with acidic/basic solvents): Although this guide focuses on organic solvents, it is important to note that the basicity of the amine group means that in the presence of acidic species, it can be protonated to form a salt, which would dramatically alter its solubility profile.

Safety Considerations

This compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative data is sparse, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous compounds. The provided experimental protocol offers a robust method for researchers to determine precise solubility data, which is crucial for process development, formulation, and other research applications. A thorough understanding of the factors influencing solubility will enable scientists to effectively utilize this important chemical intermediate.

References

2-Methoxy-4-methylaniline melting point and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methylaniline: Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 39538-68-6), a key chemical intermediate in various synthetic applications. The document elucidates the theoretical principles governing these phase transitions and their correlation with the compound's molecular structure. Detailed, field-proven experimental protocols for the accurate determination of melting and boiling points are presented, emphasizing self-validating systems for trustworthy results. This guide also addresses the potential for isomeric confusion with 4-Methoxy-2-methylaniline (CAS No. 102-50-1) and includes essential safety and handling information to ensure procedural integrity and laboratory safety. The content is grounded in authoritative sources, providing a reliable reference for researchers and professionals in drug development and chemical synthesis.

Introduction: Understanding this compound

This compound, an aromatic amine, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and dyes. Its chemical structure, featuring methoxy, methyl, and amino functional groups on a benzene ring, imparts specific physicochemical properties that are crucial for its reactivity and application.

A critical point of clarification for researchers is the distinction between This compound and its isomer, 4-Methoxy-2-methylaniline . These compounds, while sharing the same molecular formula (C8H11NO), exhibit different physical properties due to the varied substitution patterns on the aromatic ring. This guide will focus on this compound while providing comparative data for its isomer to prevent experimental discrepancies.

Physicochemical Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of a substance's purity and are influenced by the strength of its intermolecular forces.

Data Summary

The experimentally determined melting and boiling points for this compound and its isomer are summarized below for easy reference.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)
This compound 39538-68-631-33[1][2]109 @ 11 Torr[2]
4-Methoxy-2-methylaniline102-50-113-14[3][4][5][6][7][8]248-249 @ 760 mmHg[3][4][5][6][7]
Influence of Molecular Structure on Physical Properties

The distinct melting and boiling points of the two isomers can be attributed to their different molecular structures. In this compound, the arrangement of the substituents influences the crystal lattice packing and the intermolecular forces, which include van der Waals forces, dipole-dipole interactions, and hydrogen bonding from the amino group. The position of the functional groups affects the molecule's overall polarity and its ability to form efficient crystal packing, thus influencing its melting point.

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is crucial for compound identification and purity assessment. The following protocols are designed to be self-validating and are based on standard laboratory practices.

Melting Point Determination

This protocol describes the determination of the melting point range of this compound using a capillary melting point apparatus.

Experimental Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation prep1 Pulverize sample prep2 Pack capillary tube (2-3 mm) prep1->prep2 Tightly pack meas1 Place in apparatus prep2->meas1 meas2 Heat rapidly to ~15°C below expected MP meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Record T_initial (first liquid) meas3->meas4 meas5 Record T_final (all liquid) meas4->meas5 val1 Repeat measurement 2x meas5->val1 val3 Compare with literature val1->val3 val2 Calibrate with standard val2->val3

Caption: Workflow for Melting Point Determination.

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Measurement:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15°C below the expected melting point (around 31-33°C).

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

  • Validation and Reporting:

    • Repeat the measurement at least two more times with fresh samples.

    • The melting point should be reported as a range. A narrow range (e.g., < 2°C) is indicative of high purity.

    • For enhanced accuracy, calibrate the thermometer using a standard compound with a known melting point in a similar range.

Boiling Point Determination

Given that this compound has a boiling point of 109°C at a reduced pressure of 11 Torr, a vacuum distillation setup is required for accurate determination.

Experimental Workflow for Boiling Point Determination under Reduced Pressure

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement cluster_validation Validation & Correction setup1 Assemble vacuum distillation apparatus setup2 Place sample & boiling chips in flask setup3 Position thermometer correctly meas1 Evacuate system to desired pressure (e.g., 11 Torr) setup3->meas1 meas2 Begin heating gently meas3 Observe for steady reflux meas4 Record temperature and pressure val1 Ensure stable temperature reading meas4->val1 val2 Repeat for reproducibility val1->val2 val3 Use nomograph for atmospheric pressure correction (optional)

Caption: Workflow for Boiling Point Determination.

Protocol:

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus, ensuring all glass joints are properly sealed.

    • Place a small sample of this compound and a few boiling chips into the distillation flask.

    • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

  • Measurement:

    • Connect the apparatus to a vacuum pump and carefully evacuate the system to the desired pressure (e.g., 11 Torr), monitored by a manometer.

    • Begin heating the distillation flask gently using a heating mantle.

    • Observe the boiling of the liquid and the condensation of the vapor on the thermometer bulb.

    • The boiling point is the temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading while a steady stream of condensate is collected.

    • Record the stable temperature and the exact pressure.

  • Validation and Reporting:

    • A stable and constant temperature reading during distillation indicates a pure compound.

    • The boiling point should be reported along with the pressure at which it was measured (e.g., 109°C / 11 Torr).

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound should be handled with care, following established laboratory safety procedures.

  • General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4][6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Hazards: This compound may be harmful if swallowed, and can cause skin and eye irritation.[4][6] It is sensitive to prolonged exposure to air and light.[5][7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and acids.[5][7]

Conclusion

This guide has provided a detailed overview of the melting and boiling points of this compound. By understanding the theoretical underpinnings of these physical properties and adhering to rigorous experimental protocols, researchers can ensure the accuracy and reliability of their work. The clear distinction made between this compound and its isomer 4-Methoxy-2-methylaniline, along with the emphasis on safety, serves to enhance the integrity and success of scientific endeavors involving this compound.

References

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-methoxy-4-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles of NMR spectroscopy, applying them to elucidate the spectral characteristics of the target molecule. We will explore the influence of substituent electronic effects on chemical shifts and predict coupling patterns, summarizing the data in clear, tabular formats. The guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the structure, dynamics, and environment of molecules. By probing the magnetic properties of atomic nuclei, NMR allows for the detailed mapping of molecular frameworks. For professionals in pharmaceutical and chemical research, accurate interpretation and prediction of NMR spectra are critical for verifying synthetic products, identifying unknown compounds, and understanding molecular interactions.

This guide focuses on the ab initio prediction of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of this compound (CAS: 39538-68-6), a substituted aniline derivative. By systematically analyzing its molecular structure and the electronic effects of its functional groups, we can forecast the key features of its spectra, including chemical shifts (δ), signal multiplicities, and coupling constants (J).

Molecular Structure and Substituent Effects

The foundation of any spectral prediction is a thorough understanding of the molecule's structure and the interplay of its functional groups. This compound possesses a benzene ring substituted with three groups: an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃) group at positions 1, 2, and 4, respectively.

Caption: Numbering scheme for this compound.

All three substituents—amino, methoxy, and methyl—are classified as electron-donating groups (EDGs). The amino and methoxy groups are particularly potent activators, donating electron density to the aromatic ring through resonance (+R effect).[1][2] The methyl group contributes through a weaker inductive effect (+I effect). This net influx of electron density increases the shielding of the aromatic protons and carbons, causing their NMR signals to shift to a higher field (upfield, lower δ values) compared to unsubstituted benzene (δ ≈ 7.3 ppm for ¹H, 128.5 ppm for ¹³C).[3][4] The shielding is most pronounced at the ortho and para positions relative to the activating groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show distinct signals for the three aromatic protons, the two amine protons, the three methoxy protons, and the three methyl protons.

Analysis of Aromatic Protons (H3, H5, H6)

The aromatic region (typically δ 6.5-8.0 ppm) will feature signals for the three non-equivalent ring protons. Their chemical shifts are governed by the cumulative shielding effects of the three EDGs.

  • H3: This proton is positioned ortho to the powerful -OCH₃ group and para to the -NH₂ group. It benefits from strong shielding from both, making it the most upfield-shifted aromatic proton. It will be split by H5 through a weak four-bond meta-coupling (J ≈ 2-3 Hz), appearing as a narrow doublet or singlet.

  • H6: Situated ortho to the -NH₂ group and meta to the -OCH₃ group, H6 is also significantly shielded. It will be split by the adjacent H5 via a strong three-bond ortho-coupling (J ≈ 7-9 Hz), resulting in a doublet.

  • H5: This proton is ortho to the weaker -CH₃ group and meta to both the -NH₂ and -OCH₃ groups. While still shielded, it is expected to be the least shielded of the three aromatic protons and thus appear most downfield. Its signal will be a doublet of doublets due to ortho-coupling with H6 and meta-coupling with H3.

Analysis of Aliphatic and Amine Protons
  • -NH₂ Protons: The two protons of the amino group will typically appear as a single, broad peak. Its chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange rates. A predicted range is δ 3.5-4.5 ppm.

  • -OCH₃ Protons: The three equivalent protons of the methoxy group are isolated from other protons and will produce a sharp singlet. Their position is characteristic, expected around δ 3.8 ppm.[5]

  • -CH₃ Protons: The three equivalent protons of the methyl group will also appear as a sharp singlet, typically in the range of δ 2.1-2.3 ppm.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH₃~2.2Singlet (s)-3H
-NH₂~3.8 (broad)Singlet (s, br)-2H
-OCH₃~3.8Singlet (s)-3H
H3~6.60Doublet (d)Jmeta ≈ 2.51H
H6~6.65Doublet (d)Jortho ≈ 8.01H
H5~6.75Doublet of Doublets (dd)Jortho ≈ 8.0, Jmeta ≈ 2.51H

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronegativity of attached atoms and the resonance effects of the substituents.

Analysis of Aromatic Carbons

The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-donating substituents (ipso-carbons) are generally deshielded, while the other ring carbons are shielded.

  • C1 & C2: The carbons bearing the -NH₂ and -OCH₃ groups will be the most downfield in the aromatic region due to the direct attachment of electronegative N and O atoms. C2 is expected to be further downfield than C1.

  • C4: The ipso-carbon attached to the methyl group will be moderately deshielded.

  • C3, C5, C6: These protonated carbons will be significantly shielded (shifted upfield) relative to benzene (128.5 ppm).

    • C3: Being ortho to -OCH₃ and para to -NH₂, it will be the most shielded aromatic carbon.

    • C6: ortho to -NH₂, it will also be strongly shielded.

    • C5: meta to the strong EDGs, it will be the least shielded of the protonated aromatic carbons.

Analysis of Aliphatic Carbons
  • -OCH₃ Carbon: The methoxy carbon signal is characteristically found in the δ 55-60 ppm range.[6]

  • -CH₃ Carbon: The methyl carbon will appear far upfield, typically around δ 15-25 ppm.

Summary of Predicted ¹³C NMR Data
Carbon LabelPredicted δ (ppm)Description
-CH₃~20Aliphatic Methyl
-OCH₃~56Aliphatic Methoxy
C3~112Aromatic CH, o- to OCH₃, p- to NH₂
C6~115Aromatic CH, o- to NH₂
C5~120Aromatic CH, o- to CH₃
C4~129Aromatic Quaternary, ipso- to CH₃
C1~138Aromatic Quaternary, ipso- to NH₂
C2~148Aromatic Quaternary, ipso- to OCH₃

Standard NMR Acquisition Protocol

To experimentally validate these predictions, a standardized protocol is essential. The following outlines a typical workflow for acquiring high-resolution NMR spectra.

G cluster_workflow NMR Acquisition Workflow SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Shimming Instrument Shimming (Optimize magnetic field homogeneity) SamplePrep->Shimming H1_Acquire ¹H Spectrum Acquisition (Tune, match, set pulse width) Shimming->H1_Acquire C13_Acquire ¹³C Spectrum Acquisition (Proton-decoupled) H1_Acquire->C13_Acquire Processing Data Processing (FT, phase/baseline correction) C13_Acquire->Processing Analysis Spectral Analysis (Assign peaks, measure δ, J) Processing->Analysis

Caption: Standard experimental workflow for NMR analysis.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming and Tuning: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. Tune and match the probe for the ¹H and ¹³C frequencies.

  • ¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation (FT), phase correction, and baseline correction to the raw data (FID) to generate the final spectra.

Conclusion

This guide provides a detailed, theory-driven prediction of the ¹H and ¹³C NMR spectra of this compound. The analysis is rooted in the fundamental principles of substituent effects on the electronic environment of an aromatic ring. The predicted spectra feature a highly shielded aromatic system with distinct patterns for its three protons and characteristic signals for the methyl and methoxy groups. These predictions serve as a robust reference for scientists engaged in the synthesis and characterization of this and related molecules, facilitating efficient and accurate structural verification.

References

Mass spectrometry fragmentation pattern of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Methoxy-4-methylaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (CAS No: 39538-68-6). Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document elucidates the primary fragmentation pathways, identifies characteristic ions, and explains the underlying chemical principles governing the molecule's behavior under EI conditions. By integrating spectral data with mechanistic explanations, this guide serves as an authoritative resource for the structural characterization and identification of this compound and related aromatic amines.

Introduction to this compound and EI-MS

This compound, also known as 4-Methyl-o-anisidine, is an aromatic amine with the chemical formula C₈H₁₁NO.[1] Its structure, featuring an aniline core substituted with methoxy and methyl groups, presents a rich landscape for mass spectrometric fragmentation. Understanding its fragmentation signature is crucial for its unambiguous identification in complex matrices, whether in synthetic chemistry, metabolite identification, or forensic analysis.

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[2][3] This process imparts significant energy, leading to the ejection of an electron to form a positively charged molecular ion (M⁺•).[3] Due to the excess energy, this molecular ion is often unstable and undergoes predictable fragmentation, breaking down into a series of smaller, charged ions and neutral radicals or molecules.[2][3] The resulting mass spectrum is a fingerprint of the molecule's structure, with the mass-to-charge ratio (m/z) of each fragment providing clues to its composition.

Analysis of the Mass Spectrum of this compound

The mass spectrum of this compound is characterized by several key ions that arise from distinct and logical fragmentation pathways. The interpretation begins with the identification of the molecular ion.

The Molecular Ion (M⁺•)

With a molecular formula of C₈H₁₁NO, the monoisotopic mass of this compound is 137.08 Da.[4][5] Upon electron ionization, the molecule loses an electron to form the molecular ion, which is observed at m/z 137 . The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.[6]

The ionization process can be represented as: C₈H₁₁NO + e⁻ → [C₈H₁₁NO]⁺• + 2e⁻

Primary Fragmentation Pathways and Key Ions

The fragmentation of the molecular ion is directed by the functional groups—the methoxy, methyl, and amino substituents—and the stability of the resulting carbocations. The most prominent fragmentation pathways are detailed below.

The most abundant fragment ion in the spectrum, the base peak, is observed at m/z 122 . This corresponds to the loss of a methyl radical (•CH₃), a mass difference of 15 Da, from the molecular ion. This is a characteristic and highly favorable fragmentation for methoxy-substituted aromatic compounds. The cleavage occurs at the O-CH₃ bond, a type of α-cleavage, where the resulting ion is stabilized by the lone pair of electrons on the oxygen atom, which can delocalize the positive charge into the aromatic ring.[7]

The formation of the m/z 122 ion is a primary indicator of a methoxy group.

Fragmentation Pathway A: Genesis of the m/z 122 Ion

G M_ion Molecular Ion (M⁺•) m/z 137 Neutral_CH3 Loss of Methyl Radical (•CH₃) M_ion->Neutral_CH3 Frag_122 Fragment Ion m/z 122 Neutral_CH3->Frag_122

Caption: Loss of a methyl radical from the molecular ion.

Following the formation of the m/z 122 ion, a subsequent fragmentation often occurs involving the loss of a neutral carbon monoxide (CO) molecule, a mass difference of 28 Da. This leads to the formation of an ion at m/z 94 (122 - 28 = 94). This rearrangement and elimination process is common for phenolic-type cations generated from anisoles, resulting in a stable cyclopentadienyl-type cation.

Another fragmentation route originating from the molecular ion involves the elimination of a neutral formaldehyde molecule (CH₂O), a loss of 30 Da. This pathway leads to an ion at m/z 107 (137 - 30 = 107). This process involves a hydrogen rearrangement from the amino group or the adjacent methyl group to the oxygen, followed by cleavage. The resulting ion corresponds to the radical cation of p-toluidine.

Fragmentation Pathways from the Molecular Ion

G cluster_main Fragmentation of this compound cluster_path_a Pathway A/B cluster_path_c Pathway C M_ion Molecular Ion (M⁺•) m/z 137 Frag_122 [M - •CH₃]⁺ m/z 122 (Base Peak) M_ion->Frag_122 - •CH₃ Frag_107 [M - CH₂O]⁺• m/z 107 M_ion->Frag_107 - CH₂O Frag_94 [M - •CH₃ - CO]⁺ m/z 94 Frag_122->Frag_94 - CO

Caption: Major fragmentation routes of this compound.

Summary of Fragmentation Data

The principal ions observed in the electron ionization mass spectrum of this compound are summarized below. This table provides a quick reference for identifying the compound based on its mass spectral fingerprint.

m/zProposed IdentityNeutral LossMechanistic Pathway
137[M]⁺• (Molecular Ion)-Ionization
122[M - •CH₃]⁺ •CH₃ (15 Da)α-cleavage of the methoxy group
107[M - CH₂O]⁺• CH₂O (30 Da)Rearrangement and loss of formaldehyde
94[M - •CH₃ - CO]⁺ CO (28 Da)Loss of carbon monoxide from the m/z 122 ion
77[C₆H₅]⁺ C₂H₂ (26 Da)Aromatic ring fragment, loss of acetylene from C₇H₇⁺ type ions

Experimental Protocol: Acquiring a GC-MS Spectrum

The following outlines a standardized methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To obtain a high-quality electron ionization mass spectrum of a this compound sample.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Helium (carrier gas), 99.999% purity

  • This compound standard

  • Methanol or appropriate solvent, HPLC grade

  • Volumetric flasks, autosampler vials, and syringes

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform a serial dilution to create a working solution of approximately 10 µg/mL.

    • Transfer the working solution to a 2 mL autosampler vial.

  • GC-MS Instrument Setup:

    • GC Conditions:

      • Injector: Splitless mode, 250°C

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: HP-5MS (or equivalent) 30 m x 0.25 mm x 0.25 µm.

      • Oven Program:

        • Initial temperature: 80°C, hold for 1 minute.

        • Ramp: 15°C/min to 280°C.

        • Hold: 5 minutes at 280°C.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI)

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Electron Energy: 70 eV

      • Scan Range: m/z 40-400

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Begin data acquisition in full scan mode.

    • Include a solvent blank run before the sample to ensure system cleanliness.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum from the apex of the peak.

    • Perform background subtraction to obtain a clean spectrum.

    • Identify the molecular ion and major fragment ions, comparing them to the data in this guide and reference libraries (e.g., NIST).

Workflow: GC-MS Analysis Protocol

G A 1. Sample Prep (10 µg/mL in Methanol) B 2. GC Injection (1 µL, Splitless) A->B C 3. GC Separation (HP-5MS Column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (m/z 40-400 Scan) D->E F 6. Data Processing (Spectrum Extraction) E->F

Caption: Standard workflow for GC-MS analysis.

Conclusion

The EI mass spectrum of this compound is defined by a clear molecular ion at m/z 137 and a highly diagnostic fragmentation pattern. The dominant fragmentation pathway, the loss of a methyl radical to form the base peak at m/z 122, is an unmistakable indicator of the methoxy substituent. Further fragmentation via the loss of carbon monoxide (to m/z 94) or the alternative pathway involving the loss of formaldehyde (to m/z 107) provides additional structural confirmation. This in-depth guide provides the foundational knowledge required for the confident identification of this compound, demonstrating how a systematic interpretation of mass spectral data, grounded in the principles of chemical reactivity, is a powerful tool in modern analytical science.

References

Electron-donating effects of substituents in 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electron-Donating Effects of Substituents in 2-Methoxy-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus extends beyond mere chemical synthesis to a deep understanding of molecular behavior. The reactivity of a molecule is not an arbitrary property; it is a direct consequence of its electronic and steric architecture. This guide is designed for the discerning scientist who seeks to understand not just the 'what' but the 'why' behind the chemical personality of this compound. This compound, a seemingly simple disubstituted aniline, serves as a powerful case study in the synergistic interplay of electron-donating groups—a concept fundamental to the rational design of novel therapeutics and advanced materials. Herein, we will dissect the contributions of the ortho-methoxy and para-methyl substituents, providing a robust theoretical framework supported by quantitative data and actionable experimental protocols.

The Electronic Architecture of this compound

This compound (also known as 4-methyl-o-anisidine) is an aromatic amine whose reactivity is profoundly influenced by the substituents on the phenyl ring. The amino group (-NH₂) itself is a potent activating group, directing electrophilic attack to the ortho and para positions by donating its lone pair of electrons into the ring's π-system. The addition of a methoxy (-OCH₃) group at the 2-position and a methyl (-CH₃) group at the 4-position further amplifies this electron-donating character through a combination of resonance and inductive effects.

The Dual Nature of the Ortho-Methoxy Group

The methoxy group is a classic example of a substituent with competing electronic effects:

  • Mesomeric (Resonance) Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic ring. This effect is particularly strong, increasing electron density at the ortho and para positions relative to the methoxy group. This +M effect is a powerful activating force.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading it to withdraw electron density from the ring through the sigma bond. This -I effect is deactivating.

For a methoxy group, the +M effect significantly outweighs the -I effect, resulting in a net activation of the ring.[1]

The Inductive and Hyperconjugative Role of the Para-Methyl Group

The methyl group is a simple yet effective electron-donating group, operating through two primary mechanisms:

  • Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbons of the benzene ring and thus donate electron density through the sigma bond framework.

  • Hyperconjugation: The electrons in the C-H sigma bonds of the methyl group can overlap with the π-system of the aromatic ring, further delocalizing electron density and stabilizing the ring.

Positioned para to the amino group, the methyl group's electron-donating influence synergizes with that of the amino and methoxy groups to create a highly electron-rich aromatic system.

Synergistic Activation

The combined influence of the amino, ortho-methoxy, and para-methyl groups makes the aromatic ring of this compound exceptionally nucleophilic. The electron density is particularly enhanced at the positions ortho and para to the strongly activating amino group (positions 3, 5, and 6). This heightened reactivity is a critical factor in its utility as a synthetic intermediate.

Caption: Interplay of electron-donating effects in this compound.

Quantitative Analysis of Substituent Effects

To move from a qualitative description to a quantitative understanding, we can analyze Hammett substituent constants and basicity (pKa).

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) provides a linear free-energy relationship that quantifies the electronic effect of a substituent on a reaction's rate or equilibrium.[2] The substituent constant, σ, is key. A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

SubstituentPositionHammett Constant (σ)Effect TypeSource
-OCH₃para-0.27Strong Donor (+M > -I)[3]
-OCH₃meta+0.12Weak Withdrawer (-I only)[3]
-CH₃para-0.17Moderate Donor (+I)[3]
-CH₃meta-0.07Weak Donor (+I)[3]

For this compound, we have a para-methyl (σₚ = -0.17) and an ortho-methoxy group. Standard Hammett constants are not defined for the ortho position due to confounding steric effects.[2] However, the electronic influence of an ortho-methoxy group is understood to be a strong resonance donation (+M) combined with a proximal inductive withdrawal (-I). Given that the +M effect dominates, its electronic contribution is strongly activating, similar to a para-methoxy group (σₚ = -0.27). The cumulative effect of these two donating groups results in a significantly activated system.

Basicity and pKa

The basicity of an aniline, measured by the pKa of its conjugate acid (anilinium ion), is a direct probe of the electron density on the amino nitrogen. Electron-donating groups increase this density, making the lone pair more available for protonation and thus increasing the pKa (making the aniline a stronger base).

CompoundpKbpKa (calculated as 14 - pKb)Key Substituent EffectsSource
Aniline (Reference)9.44.6Baseline[4]
p-Toluidine (4-methylaniline)8.95.1+I effect of para-CH₃[4]
o-Anisidine (2-methoxyaniline)9.54.5-I effect of ortho-OCH₃ slightly outweighs +M[4]
p-Anisidine (4-methoxyaniline)8.75.3+M effect of para-OCH₃ dominates[4]
This compound N/A ~5.2 (Estimated) Synergistic +I (para-CH₃) and +M (ortho-OCH₃) N/A

The ortho-methoxy group in o-anisidine slightly decreases basicity compared to aniline, suggesting the proximity-dependent -I effect is significant. However, in this compound, the powerful electron-donating effect of the para-methyl group is expected to more than compensate for this, pushing the pKa significantly above that of aniline and o-anisidine, likely making it comparable to or slightly stronger than p-toluidine. A computationally predicted pKa for the closely related isomer 2-(methoxymethyl)-4-methylaniline is 4.50, though the direct attachment of oxygen in the methoxy group is expected to have a more pronounced effect.[5]

Experimental Protocols: Synthesis and Reactivity

The high nucleophilicity of this compound makes it a versatile precursor. The following protocols are based on established methodologies for analogous compounds and serve as a robust starting point for laboratory work.

Protocol: Synthesis of this compound

The synthesis can be reliably achieved via a two-step process involving the nitration of 3-methylanisole followed by the reduction of the resulting nitro-aromatic intermediate. This is analogous to synthetic routes for similar compounds.[6][7]

G cluster_0 Structural Elucidation Workflow start Synthesized Product ms Mass Spectrometry (MS) Confirm Molecular Weight (137.18 g/mol) start->ms ir Infrared (IR) Spectroscopy Identify Functional Groups (N-H, C-O) ms->ir nmr NMR Spectroscopy (¹H & ¹³C) Map C-H Framework & Confirm Connectivity ir->nmr final Confirmed Structure: This compound nmr->final

References

A Technical Guide to the Applications of 2-Methoxy-4-methylaniline in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methoxy-4-methylaniline, also widely known as para-Cresidine (p-Cresidine), is an aromatic amine that serves as a cornerstone intermediate in the synthesis of a diverse array of organic materials.[1][2] Its unique molecular architecture, featuring a primary amine, a methoxy group, and a methyl group on a benzene ring, imparts specific reactivity and properties that are highly valued in materials science. This guide provides an in-depth exploration of the primary applications of this compound, focusing on its integral role in the production of high-performance azo dyes and pigments. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the structure-property relationships that govern the performance of the resulting materials.

Introduction: Understanding this compound

This compound (CAS No. 120-71-8) is a white crystalline solid at room temperature, soluble in various organic solvents and slightly soluble in water.[1][3] Its strategic placement of electron-donating groups (methoxy and methyl) on the aniline ring enhances the nucleophilicity of the aromatic system and plays a crucial role in the color and properties of its derivatives.

Core Chemical Properties

A foundational understanding of its chemical properties is essential for appreciating its role as a synthetic precursor.

PropertyValueSource
Molecular Formula C₈H₁₁NO[2]
Molar Mass 137.18 g/mol [2]
Melting Point 50-52 °C[4]
Boiling Point 235 °C[4]
Appearance White to light red crystals[1][5]
Solubility Soluble in ethanol, ether, benzene; slightly soluble in water[1]
Molecular Structure

The structure of this compound is fundamental to its reactivity, particularly in the critical diazotization reaction.

Caption: Chemical structure of this compound (p-Cresidine).

Core Application: Synthesis of Azo Dyes and Pigments

The most significant and exclusive application of this compound is as a chemical intermediate for producing azo dyes and pigments.[1][3][6] These colorants are characterized by the presence of an azo group (–N=N–) which forms a conjugated system responsible for the absorption of visible light, and thus, color.

The Chemistry of Azo Dye Formation

The synthesis is a classic two-step process in organic chemistry: diazotization followed by azo coupling .

  • Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold, acidic solution using sodium nitrite (NaNO₂).[7][8] The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.[9]

  • Azo Coupling: The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component (e.g., a phenol, naphthol, or another aniline derivative) to form the stable azo dye.[9]

The choice of the coupling component is a key determinant of the final color, solubility, and fastness properties of the dye. The electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the p-cresidine backbone influence the electronic properties of the diazonium salt, which in turn modulates the final color of the dye.

Azo_Dye_Synthesis_Workflow start This compound (p-Cresidine) reagents NaNO₂ + HCl (aq) 0-5 °C start->reagents Diazotization diazonium Diazonium Salt Intermediate [Ar-N₂]⁺Cl⁻ reagents->diazonium azo_dye Azo Dye / Pigment (Final Product) diazonium->azo_dye Azo Coupling coupler Coupling Component (e.g., Naphthol derivative) coupler->azo_dye Polymer_Synthesis_Workflow monomer This compound Monomer polymerization Chemical or Electrochemical Oxidative Polymerization monomer->polymerization polymer Poly(this compound) polymerization->polymer process Purification & Drying polymer->process characterization Material Characterization (FTIR, UV-Vis, SEM, Conductivity) process->characterization application Potential Application (e.g., Sensor, Coating) characterization->application

References

The Versatile Virtuoso: A Technical Guide to 2-Methoxy-4-methylaniline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-4-methylaniline, also known as m-cresidine, is a highly functionalized aromatic amine that has emerged as a pivotal building block in the landscape of organic synthesis. Its unique substitution pattern, featuring an electron-donating methoxy group and a moderately activating methyl group on the aniline core, imparts a nuanced reactivity profile that has been exploited in the construction of a diverse array of complex molecules. This in-depth technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and strategic applications of this compound, with a particular focus on its role in the development of pharmaceuticals and advanced materials. Detailed, field-proven protocols and mechanistic insights are presented to empower researchers in leveraging the full potential of this versatile synthetic intermediate.

Core Properties and Spectroscopic Profile

A thorough understanding of the fundamental physicochemical properties of a building block is paramount for its effective utilization in synthesis.

Physicochemical Data
PropertyValueReference(s)
IUPAC Name 4-Methoxy-2-methylaniline--INVALID-LINK--
Synonyms m-Cresidine, 2-Methyl-p-anisidine--INVALID-LINK--
CAS Number 102-50-1--INVALID-LINK--
Molecular Formula C₈H₁₁NO--INVALID-LINK--
Molecular Weight 137.18 g/mol --INVALID-LINK--
Appearance Crystals or brick red liquid--INVALID-LINK--
Melting Point 13-14 °C--INVALID-LINK--
Boiling Point 248-249 °C--INVALID-LINK--
Density 1.065 g/mL at 25 °C--INVALID-LINK--
Spectroscopic Signature

While experimental spectra should always be acquired for confirmation, the expected spectroscopic features of this compound are as follows:

  • ¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons, influenced by the electronic effects of the amine, methoxy, and methyl groups. The methyl and methoxy protons will appear as sharp singlets, typically in the regions of δ 2.0-2.5 and δ 3.7-3.9 ppm, respectively. The amino protons will present as a broad singlet.

  • ¹³C NMR: The carbon NMR will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The positions of the aromatic carbons are diagnostic of the substitution pattern.

  • IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. C-H stretching vibrations for the aromatic and methyl groups will be observed around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group will be prominent in the 1200-1250 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 137, corresponding to the molecular weight of the compound.

The Synthetic Utility of this compound: Key Transformations

The reactivity of this compound is dominated by the nucleophilic character of the amino group and the activated nature of the aromatic ring, making it a versatile substrate for a variety of cornerstone reactions in organic synthesis.

N-Functionalization: Acylation

Protection of the amino group is a common and often necessary step in multi-step syntheses to moderate its reactivity and prevent unwanted side reactions. N-acetylation is a straightforward and efficient method to achieve this.

This protocol is adapted from standard procedures for the acetylation of anilines.[1][2]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium acetate

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq).

  • Heat the reaction mixture to reflux for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water with stirring.

  • If the product does not precipitate immediately, add a saturated solution of sodium acetate to neutralize the acetic acid and facilitate precipitation.

  • Collect the solid N-(4-methoxy-2-methylphenyl)acetamide by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure acetamide.

Caption: Workflow for the N-acetylation of this compound.

Carbon-Nitrogen Bond Formation: Cross-Coupling Reactions

The construction of C-N bonds is fundamental to the synthesis of numerous pharmaceuticals and materials. This compound is an excellent substrate for modern cross-coupling reactions.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the aryl halide and this compound.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Pd(II) Complex Pd(II) Complex Pd(0)L2->Pd(II) Complex Oxidative Addition (Ar-X) Amido Complex Amido Complex Pd(II) Complex->Amido Complex Amine Coordination & Deprotonation (Base) Amido Complex->Pd(0)L2 Reductive Elimination (Ar-NRR')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for C-N bond formation, particularly with electron-deficient aryl halides.[4][5]

Materials:

  • This compound

  • Aryl halide (often an iodide or bromide, sometimes an activated chloride)

  • Copper catalyst (e.g., CuI, Cu₂O, or copper powder)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • High-boiling polar solvent (e.g., DMF, NMP, or 2-ethoxyethanol)

  • Optional: Ligand (e.g., L-proline or N-methylglycine)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound (1.0-1.2 eq), copper catalyst (5-20 mol%), base (2.0 eq), and optional ligand.

  • Add the solvent and heat the mixture to a high temperature (typically 130-200 °C).

  • Stir the reaction for several hours to 24 hours, monitoring by TLC or HPLC.

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify by column chromatography.

Heterocycle Synthesis: Building Complexity

This compound is an excellent precursor for the synthesis of various heterocyclic scaffolds, which are prevalent in medicinal chemistry.

The Doebner-von Miller reaction and the related Skraup synthesis are classic methods for constructing the quinoline ring system from anilines.[6][7][8]

Materials:

  • This compound

  • α,β-Unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone)

  • Strong acid (e.g., HCl or H₂SO₄)

  • Optional: Lewis acid (e.g., ZnCl₂)

  • Optional: Oxidizing agent (e.g., nitrobenzene or arsenic acid)

Procedure:

  • Dissolve this compound in a strong acid (e.g., 6 M HCl).

  • Heat the solution to reflux.

  • Slowly add the α,β-unsaturated carbonyl compound (1.2 eq), optionally dissolved in a co-solvent like toluene, to the refluxing solution.

  • Continue to reflux for several hours. An oxidizing agent may be included if the intermediate dihydroquinoline is not oxidized by air.

  • Cool the reaction mixture and carefully neutralize with a strong base (e.g., concentrated NaOH solution).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the resulting substituted quinoline by column chromatography or distillation.

Doebner_von_Miller A This compound C Michael Addition A->C B α,β-Unsaturated Carbonyl B->C D Cyclization & Dehydration C->D E Oxidation D->E F Substituted Quinoline E->F

Caption: Simplified workflow of the Doebner-von Miller quinoline synthesis.

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocycles. While typically employing β-arylethylamines, variations with anilines can lead to interesting scaffolds. A generalized protocol is provided as a starting point.[9][10]

Materials:

  • This compound

  • Aldehyde or ketone

  • Acid catalyst (Brønsted or Lewis acid, e.g., TFA, HCl, or cyanuric chloride)

  • Solvent (e.g., DMSO, toluene, or CH₂Cl₂)

Procedure:

  • Dissolve this compound (1.0 eq) and the carbonyl compound (1.0-1.2 eq) in the chosen solvent.

  • Add the acid catalyst (catalytic to stoichiometric amounts, depending on the system).

  • Heat the reaction mixture (temperatures can range from room temperature to 100 °C or higher).

  • Monitor the formation of the cyclized product by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a basic aqueous solution) and extract the product.

  • Purify the product via column chromatography.

Azo Dye Formation

The primary amino group of this compound can be readily diazotized and coupled with electron-rich aromatic compounds to form vibrantly colored azo dyes. This chemistry is of significant industrial importance.[11][12]

This protocol is a generalized procedure for azo coupling.[9][13]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Coupling agent (e.g., 2-naphthol, N,N-dimethylaniline)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization:

    • Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C. Stir for 15-30 minutes.

  • Coupling:

    • In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous NaOH solution and cool to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold coupling agent solution with vigorous stirring.

    • A colored precipitate of the azo dye should form immediately.

    • Continue stirring in the ice bath for 30-60 minutes.

  • Isolation and Purification:

    • Collect the solid dye by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.

Case Study: Application in Medicinal Chemistry

The true value of a building block is demonstrated in its ability to facilitate the synthesis of molecules with significant biological activity. This compound and its derivatives are key components in the development of potent anticancer agents.

Synthesis of Potent Antitubulin Agents

A notable application is in the synthesis of N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride, a potent antimitotic agent that inhibits tubulin assembly.[6] The synthesis involves the reaction of a chlorinated cyclopenta[d]pyrimidine intermediate with a derivative of this compound, namely 4-methoxy-N-methylaniline. While not a direct use of the primary amine, this example highlights the importance of the core scaffold.

The key step involves the reaction of (R)- or (S)-4-chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine with 4-methoxy-N-methylaniline in the presence of concentrated HCl. This reaction proceeds via nucleophilic aromatic substitution to afford the final product. The (S)-enantiomer of the final compound was found to be 10- to 88-fold more potent than the (R)-enantiomer against a panel of 60 tumor cell lines, underscoring the importance of stereochemistry in drug design.[6]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

  • Hazards: It is harmful if swallowed and may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic and steric properties allow for its participation in a wide range of chemical transformations, from simple N-functionalization to complex heterocyclic syntheses and cross-coupling reactions. Its demonstrated utility in the creation of dyes and potent medicinal agents, such as antitubulin compounds, solidifies its importance for researchers in both industrial and academic settings. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists looking to incorporate this powerful synthetic tool into their research and development programs.

References

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methoxy-4-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 2-Methoxy-4-methylaniline Scaffolds

This compound, also known as m-cresidine, and its derivatives represent a class of aromatic amines that are increasingly recognized for their significant potential in medicinal chemistry.[1][2] The strategic placement of the methoxy and methyl groups on the aniline ring influences the molecule's electronic properties and steric hindrance, making it a versatile scaffold for the synthesis of novel bioactive compounds.[1] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][3][4] This guide provides a comprehensive overview of the methodologies employed in the screening of these activities, offering insights into the rationale behind experimental choices and the interpretation of results for researchers, scientists, and drug development professionals.

Derivatives of this compound have shown promise as antimitotic agents that can circumvent common drug resistance mechanisms in cancer cells.[1] Their mechanism of action often involves the inhibition of critical cellular targets like tubulin or protein kinases, leading to cell cycle arrest and apoptosis.[1][5] The antimicrobial and antioxidant activities of aniline derivatives are also of significant interest, with the potential to address the growing challenges of antibiotic resistance and oxidative stress-related diseases.[3][6][7]

This technical guide will delve into the synthesis of this compound derivatives and provide detailed protocols for the systematic screening of their anticancer, antimicrobial, and antioxidant activities. The emphasis will be on robust, reproducible, and translatable in vitro assays that form the foundation of early-stage drug discovery.

Synthesis of this compound Derivatives: A Foundational Overview

The synthesis of this compound derivatives often begins with the parent compound, this compound, which can be synthesized through a multi-step process from readily available starting materials like o-nitroethylbenzene.[8] A common synthetic route involves the nitration of 4-methoxytoluene, followed by the reduction of the nitro group to an amine.[1] Once the this compound core is obtained, a variety of chemical modifications can be introduced to generate a library of derivatives. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the biological activity of the lead compounds.

A prevalent synthetic strategy involves the condensation of this compound with various aldehydes to form Schiff bases (benzylidene-aniline derivatives).[3] These Schiff bases can then be further modified or directly screened for their biological activities. Another important synthetic approach is the nucleophilic aromatic substitution (SNAr) reaction, where the aniline nitrogen acts as a nucleophile, reacting with chloro-substituted heterocycles like 4-chloroquinazolines.[9] This method is particularly relevant for the synthesis of kinase inhibitors.[9][10]

Part 1: Anticancer Activity Screening

The evaluation of the anticancer potential of this compound derivatives is a primary focus of research. The initial screening typically involves assessing the cytotoxicity of the compounds against a panel of cancer cell lines.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12][13] The principle of the assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and dilute to various concentrations with cell culture medium. Treat the cells with these concentrations for 48 or 72 hours.[14]

  • MTT Addition: After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.[12][14] Incubate for 4 hours in a humidified atmosphere at 37°C.[12]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][15]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[12] A reference wavelength of more than 650 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Elucidating the Anticancer Effects

Compounds that exhibit significant cytotoxicity are further investigated to understand their mechanism of action. For aniline derivatives, common mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.[5][16]

  • Acridine Orange/Ethidium Bromide (AO/EB) Staining: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Hoechst 33258 Staining: This fluorescent stain binds to the DNA and allows for the visualization of nuclear condensation and fragmentation, which are characteristic features of apoptosis.[5]

  • Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This quantitative method detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic event) using fluorescently labeled Annexin V. PI is used to identify necrotic cells.

Flow cytometry can also be used to analyze the cell cycle distribution of treated cells.[5] Aniline derivatives may cause cell cycle arrest at specific phases (e.g., G1 or G2/M), preventing cancer cell proliferation.[1][5]

Many aniline derivatives function as kinase inhibitors, targeting enzymes like the Epidermal Growth Factor Receptor (EGFR) or c-Met, which are often overexpressed in tumors.[10][14][17] The inhibition of these pathways can be assessed using techniques like Western blotting to measure the phosphorylation status of key downstream proteins.

anticancer_workflow cluster_synthesis Synthesis cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Synthesis Synthesis of 2-Methoxy-4- methylaniline Derivatives MTT MTT Cytotoxicity Assay (IC50 Determination) Synthesis->MTT Test Compounds Apoptosis Apoptosis Assays (AO/EB, Hoechst, Annexin V) MTT->Apoptosis Active Compounds CellCycle Cell Cycle Analysis MTT->CellCycle Pathway Signaling Pathway Analysis (Western Blot) MTT->Pathway

Workflow for Anticancer Activity Screening.

Part 2: Antimicrobial Activity Screening

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Aniline derivatives have shown promising activity against a range of bacteria and fungi.[3][18][19]

Agar Diffusion Methods: A Preliminary Assessment

Agar diffusion assays, such as the disk diffusion or well diffusion methods, are cost-effective and widely used for the initial screening of antimicrobial activity.[20] These methods rely on the diffusion of the test compound from a source (a paper disk or a well in the agar) into the surrounding medium inoculated with a test microorganism.[20] The presence of a zone of inhibition around the source indicates antimicrobial activity.[20]

Broth Microdilution Method: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][14] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[14][19]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microplate.

  • Inoculation: Add the standardized microbial suspension to each well of the microplate.[14]

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[14]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

antimicrobial_workflow Start Synthesized Derivatives AgarDiffusion Agar Diffusion Assay (Qualitative Screening) Start->AgarDiffusion BrothMicrodilution Broth Microdilution Assay (MIC Determination) AgarDiffusion->BrothMicrodilution Active Compounds MBC Minimum Bactericidal Concentration (MBC) Assay BrothMicrodilution->MBC Result Antimicrobial Profile MBC->Result

Workflow for Antimicrobial Activity Screening.

Part 3: Antioxidant Activity Screening

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals. Aniline derivatives have been reported to possess antioxidant properties.[6][21][22]

DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[21][22] DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The decrease in absorbance is measured spectrophotometrically.[21]

  • Preparation of DPPH Solution: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

  • Reaction Mixture: Add different concentrations of the this compound derivatives to the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a characteristic wavelength (around 517 nm).[21]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).[21]

Hydrogen Peroxide (H2O2) Scavenging Assay

This assay measures the ability of a compound to scavenge hydrogen peroxide. The decomposition of H2O2 can be monitored spectrophotometrically at a specific wavelength. The decrease in H2O2 concentration in the presence of the test compound indicates its scavenging activity.[3]

Biological Activity Primary Assay Key Parameter Principle
Anticancer MTT AssayIC50Measurement of metabolic activity as an indicator of cell viability.[12]
Antimicrobial Broth MicrodilutionMICDetermination of the lowest concentration that inhibits microbial growth.[14]
Antioxidant DPPH Radical ScavengingEC50Measurement of the ability to donate a hydrogen atom to a stable free radical.[21]

Conclusion and Future Directions

The systematic screening of this compound derivatives for their biological activities is a crucial step in the identification of new therapeutic leads. This guide has outlined the fundamental in vitro assays for assessing their anticancer, antimicrobial, and antioxidant potential. The data generated from these assays, particularly the IC50, MIC, and EC50 values, provide a quantitative measure of the potency of the synthesized compounds and guide the structure-activity relationship studies for further optimization.

Future research should focus on expanding the panel of cancer cell lines and microbial strains to obtain a broader activity profile. For promising anticancer compounds, in vivo studies in animal models are essential to evaluate their efficacy and safety. Furthermore, detailed mechanistic studies are necessary to fully elucidate the molecular targets and signaling pathways involved in their biological effects. The versatile this compound scaffold holds considerable promise for the development of novel drugs to address unmet medical needs.

References

Leveraging 2-Methoxy-4-methylaniline in the Strategic Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Substituted Aniline

In the landscape of synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. 2-Methoxy-4-methylaniline, a seemingly simple aromatic amine, is a scaffold of significant strategic value. The electronic and steric effects imparted by its methoxy and methyl substituents provide a unique handle for controlling regioselectivity and reactivity in the construction of complex heterocyclic systems. This guide moves beyond a simple recitation of protocols; it aims to provide a deep, mechanistic understanding of why this particular building block is so effective and how its inherent properties can be exploited to forge novel molecular architectures of interest in medicinal chemistry and materials science. We will explore the causality behind reaction choices, offering insights that empower researchers to innovate rather than merely replicate.

Part 1: Core Characteristics of this compound

A thorough understanding of the starting material is the bedrock of any successful synthetic campaign. The physical and spectroscopic properties of this compound dictate its handling, purification, and the conditions under which it can be effectively deployed.

Physicochemical and Spectroscopic Profile

The key properties of this compound (also known as 4-Methyl-o-anisidine) are summarized below. These data are essential for reaction setup, safety considerations, and product characterization.[1][2][3]

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 4-Methyl-o-anisidine[1]
CAS Number 39538-68-6[1][5]
Molecular Formula C₈H₁₁NO[1][4]
Molecular Weight 137.18 g/mol [1][2][4]
Appearance Solid[1]
Melting Point 31-33 °C[1]
Density 1.043 g/mL at 25 °C[1]
Flash Point 104 °C[1]
SMILES COc1cc(C)ccc1N[1]

Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) are readily available through public databases such as PubChem and serve as the primary method for confirming the identity and purity of the starting material before its use in synthesis.[2]

The Chemistry of Activation: A Mechanistic Perspective

The synthetic utility of this compound stems from the electronic nature of its substituents. The methoxy (-OCH₃) group at the ortho position and the methyl (-CH₃) group at the para position to the amine both act as electron-donating groups (EDGs).

  • Methoxy Group (-OCH₃): This group exerts a strong +M (mesomeric) effect and a weaker -I (inductive) effect. The lone pairs on the oxygen atom can delocalize into the aromatic ring, significantly increasing electron density, particularly at the positions ortho and para to it.

  • Methyl Group (-CH₃): This group exerts a +I (inductive) effect and a hyperconjugation effect, both of which donate electron density to the ring.

The synergistic effect of these two activating groups makes the aromatic ring highly nucleophilic and primes the amino group for a variety of cyclization and condensation reactions. This enhanced reactivity is the cornerstone of its application in heterocyclic synthesis.

G cluster_0 Electronic Effects on this compound A This compound B Methoxy (-OCH3) Group (+M, -I Effects) A->B C Methyl (-CH3) Group (+I, Hyperconjugation) A->C D Increased Electron Density on Aromatic Ring B->D E Enhanced Nucleophilicity of Amino (-NH2) Group B->E C->D F Facilitates Electrophilic Aromatic Substitution D->F G Promotes Cyclization & Condensation Reactions E->G caption Logical flow of electronic effects.

Caption: Logical flow of electronic effects.

Part 2: Core Synthetic Applications in Heterocycle Construction

This compound serves as a versatile precursor for a range of medicinally relevant heterocyclic cores. We will now explore the synthesis of three key classes: quinolines, benzimidazoles, and benzothiazoles.

Synthesis of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous antimalarial, antibacterial, and anticancer agents.[6] The Combes and Friedländer syntheses are classic methods for constructing this ring system, and this compound is an excellent substrate.[7] A particularly effective approach involves a one-pot, twin-catalyst system for the reaction with methyl vinyl ketone (MVK).[8]

Reaction Scheme:

(Self-generated image, not from a search result)

Causality and Mechanistic Insight:

The reaction proceeds via an initial Michael addition of the aniline to MVK, catalyzed by the acidic medium. The electron-donating methoxy and methyl groups enhance the nucleophilicity of the amino group, facilitating this first step. The subsequent intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization) is also accelerated by the electron-rich nature of the aromatic ring. The use of a twin catalyst system, such as 'silferc' (ferric chloride on silica) and zinc chloride, provides both a Lewis acid environment to activate the ketone and a dehydrating agent to drive the final aromatization step, leading to higher yields.[8]

Experimental Protocol: Preparation of 6-Methoxy-4,8-dimethylquinoline

This protocol is adapted from a general procedure for quinoline synthesis using substituted anilines.[8]

  • Reaction Setup: To a stirred solution of this compound (1.37 g, 10 mmol) in glacial acetic acid (15 mL), add activated 'silferc' (ferric chloride on silica gel, ~1.7 g, corresponding to 10 mmol FeCl₃) under a nitrogen atmosphere.

  • Reagent Addition: Stir the mixture for 5 minutes. Slowly add methyl vinyl ketone (MVK) (0.77 g, 11 mmol) over a period of 15 minutes. The slow addition is crucial to control the exothermic reaction and prevent polymerization of the MVK.

  • Initial Heating: Heat the reaction mixture to 70 °C and maintain this temperature for one hour. This promotes the initial Michael addition and subsequent cyclization.

  • Second Catalyst and Reflux: Add anhydrous zinc chloride (~1.36 g, 10 mmol) to the mixture and heat to reflux for 3-4 hours. The zinc chloride acts as a strong Lewis acid to facilitate the dehydration and aromatization to the final quinoline product.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the catalyst. Carefully basify the filtrate with a 10% aqueous NaOH solution until pH > 8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

G cluster_1 Quinoline Synthesis Workflow S1 1. Mix Aniline, Acetic Acid, & Silferc Catalyst S2 2. Slow Addition of Methyl Vinyl Ketone (MVK) S1->S2 S3 3. Heat to 70°C (1 hour) S2->S3 S4 4. Add ZnCl2 & Reflux (3-4 hours) S3->S4 S5 5. Cooldown, Filter, & Basify (NaOH) S4->S5 S6 6. Ethyl Acetate Extraction & Purification S5->S6 P Final Product: Substituted Quinoline S6->P caption Step-by-step workflow for quinoline synthesis.

Caption: Step-by-step workflow for quinoline synthesis.

Synthesis of Substituted Benzimidazoles

Benzimidazoles are another class of heterocycles with a broad spectrum of biological activities, including use as anthelmintics and proton pump inhibitors.[9][10] The most common synthetic route involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde. Starting from this compound, this requires the introduction of a second nitrogen functionality ortho to the existing amine, typically via nitration followed by reduction.

Reaction Scheme:

(Self-generated image, not from a search result)

Causality and Mechanistic Insight:

The initial nitration step is regioselective. The powerful activating and ortho, para-directing nature of the methoxy group, combined with the ortho, para-directing amino group, strongly directs the incoming nitro group to the position ortho to the amine and meta to the methyl group. Subsequent reduction of the nitro group (e.g., using catalytic hydrogenation or a reducing agent like SnCl₂/HCl) yields the key o-phenylenediamine intermediate. The final cyclization with an aldehyde involves the formation of a Schiff base with one of the amino groups, followed by an intramolecular nucleophilic attack by the second amino group and subsequent oxidative aromatization to furnish the benzimidazole ring.

Experimental Protocol: Synthesis of 5-Methoxy-7-methyl-2-substituted-benzimidazole

This protocol is a conceptual multi-step synthesis based on standard organic transformations.[9][11]

  • Nitration: Dissolve this compound (10 mmol) in concentrated sulfuric acid at 0 °C. Add a nitrating mixture (a stoichiometric amount of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5 °C. After the addition, allow the mixture to stir for 1-2 hours before pouring it onto crushed ice. The precipitated nitro-aniline is filtered, washed with water, and dried.

  • Reduction: Dissolve the synthesized nitro-aniline (8 mmol) in ethanol. Add a reducing agent, such as SnCl₂·2H₂O (24 mmol) in concentrated HCl, and reflux the mixture for 2-3 hours. Alternatively, perform catalytic hydrogenation using H₂ gas and a catalyst like Pd/C. After the reaction is complete, neutralize the mixture and extract the diamine product.

  • Cyclization: To a solution of the crude o-phenylenediamine (5 mmol) in ethanol, add an appropriate aldehyde (e.g., benzaldehyde, 5 mmol). Reflux the mixture for 4-6 hours. Often, an oxidant like air or a mild oxidizing agent is sufficient to aromatize the intermediate dihydrobenzimidazole to the final product.

  • Purification: After cooling, the product may precipitate. It can be collected by filtration and recrystallized from a suitable solvent like ethanol to yield the pure benzimidazole.

Synthesis of Substituted Benzothiazoles

The benzothiazole core is present in various biologically active compounds, including antitumor agents and MAO inhibitors.[12][13] The synthesis typically involves the reaction of an o-aminothiophenol with an aldehyde, acid, or other electrophile.[14] Similar to benzimidazole synthesis, this requires the introduction of a functional group (a thiol) ortho to the amine of this compound.

Reaction Scheme:

(Self-generated image, not from a search result)

Causality and Mechanistic Insight:

A common route to the key o-aminothiophenol intermediate is via the Herz reaction or through diazotization of the aniline, followed by reaction with a sulfur source. Once the o-aminothiophenol is formed, the cyclocondensation with an aldehyde is straightforward. The more nucleophilic sulfur atom attacks the carbonyl carbon of the aldehyde, followed by cyclization and dehydration. The electron-donating groups on the ring facilitate the reaction by increasing the nucleophilicity of both the sulfur and nitrogen atoms. Microwave-assisted synthesis has been shown to be a particularly efficient method for this final cyclization step, often proceeding in high yield under solvent-free conditions.[12]

Experimental Protocol: Synthesis of 6-Methoxy-4-methyl-2-substituted-benzothiazole

This protocol is conceptual, based on the well-established condensation of o-aminothiophenols with aldehydes.[12]

  • Synthesis of the o-aminothiophenol: This is the most challenging step and requires a dedicated multi-step synthesis (e.g., via the Herz reaction or diazotization) from this compound to introduce the thiol group ortho to the amine.

  • Microwave-Assisted Cyclization: In a microwave-safe vessel, combine the synthesized 2-amino-3-methoxy-5-methylbenzenethiol (1 mmol) and a substituted aldehyde (e.g., 4-methoxybenzaldehyde, 1.2 mmol).

  • Irradiation: Irradiate the solvent-free mixture in a microwave reactor at a suitable power level (e.g., 300 W) for a short duration (e.g., 5-10 minutes). The reaction progress can be monitored by TLC.

  • Work-up and Purification: After cooling, the solid reaction mixture is dissolved in a suitable solvent like dichloromethane and purified by column chromatography on silica gel to afford the pure 2-substituted benzothiazole. The solvent-free, high-temperature conditions enabled by microwave irradiation dramatically accelerate the reaction, embodying principles of green chemistry.

Part 3: Advancing Synthesis with Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, represent a highly efficient approach to building molecular complexity.[15] The nucleophilic nature of this compound makes it an excellent component for such reactions.

A prime example is the three-component benzannulation reaction for the synthesis of meta-hetarylanilines.[15] In this type of reaction, an amine (like this compound), a ketone (like acetone), and a 1,3-diketone can react in a cascade sequence to form highly substituted anilines.

G cluster_2 General MCR Workflow R1 This compound (Amine) Mix Combine Reactants in One Pot with Catalyst/Solvent R1->Mix R2 Acetone (Ketone) R2->Mix R3 1,3-Diketone R3->Mix Cascade Reaction Cascade: - Enamine Formation - Michael Addition - Cyclization - Dehydration Mix->Cascade Product Complex Heterocyclic Product Cascade->Product caption Conceptual workflow of a multicomponent reaction.

Caption: Conceptual workflow of a multicomponent reaction.

Causality and Strategic Advantage: The reaction is initiated by the formation of an enamine from the aniline and acetone. The electron-rich nature of the this compound-derived enamine makes it a potent nucleophile. This enamine then participates in a series of aldol-type and Michael addition reactions with the 1,3-diketone, leading to a rapid assembly of the final, highly substituted aromatic product.[15] The power of this approach lies in its convergence and atom economy, allowing for the creation of complex molecular libraries from simple, readily available starting materials.

Part 4: Future Outlook and Applications

The heterocycles synthesized from this compound are not merely academic curiosities. They are key pharmacophores in drug discovery and functional motifs in materials science.

  • Medicinal Chemistry: Quinolines, benzimidazoles, and benzothiazoles are foundational scaffolds for drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammation.[6][10][12] The specific substitution pattern afforded by the this compound precursor can be crucial for tuning the pharmacokinetic and pharmacodynamic properties of new drug candidates.

  • Materials Science: The rigid, planar structures of these aromatic heterocycles, combined with their inherent electronic properties, make them attractive candidates for organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.

The future of research in this area will likely focus on the development of novel, more efficient catalytic systems (e.g., photocatalysis, transition-metal catalysis) to further expand the scope of reactions involving this compound.[6] Exploring new multicomponent reactions and applying these synthetic strategies to the construction of complex natural products and their analogues remains a fertile ground for discovery.

References

Methodological & Application

Synthesis of 2-Methoxy-4-methylaniline: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-methylaniline, also known as 4-methyl-o-anisidine, is a valuable substituted aniline derivative that serves as a crucial intermediate in the synthesis of various high-value organic molecules. Its structural motif is found in a range of pharmaceuticals, agrochemicals, and dyes. The controlled and efficient synthesis of this compound is therefore of significant interest to researchers in organic synthesis and drug development.

This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 2-nitro-p-cresol. The synthetic strategy involves an initial O-methylation of the phenolic hydroxyl group, followed by the selective reduction of the nitro functionality to the corresponding amine. This guide is designed to provide not only a step-by-step experimental procedure but also the underlying scientific rationale for key experimental choices, ensuring a reproducible and scalable process.

Overall Synthetic Scheme

The synthesis of this compound from 2-nitro-p-cresol is a two-step process. The first step is the methylation of the phenolic hydroxyl group of 2-nitro-p-cresol to form the intermediate, 1-methoxy-4-methyl-2-nitrobenzene. The second step is the reduction of the nitro group of the intermediate to an amine, yielding the final product.

Synthesis_Scheme start 2-nitro-p-cresol intermediate 1-methoxy-4-methyl-2-nitrobenzene start->intermediate Step 1: Methylation (CH3)2SO4, NaOH final This compound intermediate->final Step 2: Reduction N2H4·H2O, Pd/C

Figure 1: Overall synthetic route from 2-nitro-p-cresol to this compound.

Part 1: Methylation of 2-nitro-p-cresol

The first step in the synthesis is the O-methylation of the phenolic hydroxyl group of 2-nitro-p-cresol. This is achieved by reacting 2-nitro-p-cresol with a suitable methylating agent in the presence of a base. Dimethyl sulfate is a highly effective and commonly used methylating agent for this transformation due to its high reactivity.[1][2][3] The presence of a base, such as sodium hydroxide, is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which then attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction.[2][3]

Reaction Mechanism: O-Methylation

Methylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack 2-nitro-p-cresol 2-nitro-p-cresol Phenoxide_ion Phenoxide ion 2-nitro-p-cresol->Phenoxide_ion NaOH Intermediate_product 1-methoxy-4-methyl-2-nitrobenzene Phenoxide_ion->Intermediate_product Dimethyl sulfate

Figure 2: Reaction mechanism for the O-methylation of 2-nitro-p-cresol.

Experimental Protocol: Synthesis of 1-methoxy-4-methyl-2-nitrobenzene

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
2-nitro-p-cresol153.1415.3 g0.1
Sodium Hydroxide40.004.4 g0.11
Dimethyl Sulfate126.1313.9 g (10.5 mL)0.11
Dichloromethane-150 mL-
Water-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-q.s.-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 15.3 g (0.1 mol) of 2-nitro-p-cresol in 100 mL of dichloromethane.

  • In a separate beaker, prepare a solution of 4.4 g (0.11 mol) of sodium hydroxide in 50 mL of water and add it to the dropping funnel.

  • Cool the reaction flask to 0-5 °C using an ice bath.

  • Slowly add the sodium hydroxide solution to the reaction mixture over 30 minutes with vigorous stirring.

  • After the addition is complete, add 13.9 g (10.5 mL, 0.11 mol) of dimethyl sulfate dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Once the addition of dimethyl sulfate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Separate the organic layer and wash it with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Safety Precautions for Dimethyl Sulfate:

Dimethyl sulfate is a potent alkylating agent and is extremely toxic, corrosive, and a probable human carcinogen.[4][5] It must be handled with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including impermeable gloves, safety goggles, and a lab coat.[4][6] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[4] Any waste containing dimethyl sulfate should be quenched with a solution of aqueous ammonia or sodium hydroxide before disposal according to institutional guidelines.[7]

Characterization of 1-methoxy-4-methyl-2-nitrobenzene
  • Appearance: Yellow solid.

  • 1H NMR (CDCl3, 400 MHz): δ 7.75 (d, J = 2.0 Hz, 1H), 7.42 (dd, J = 8.4, 2.0 Hz, 1H), 6.90 (d, J = 8.4 Hz, 1H), 3.92 (s, 3H), 2.38 (s, 3H).

  • 13C NMR (CDCl3, 100 MHz): δ 152.0, 140.1, 134.5, 125.9, 125.4, 112.9, 56.5, 16.2.[8]

  • IR (ATR, cm-1): 1575 (asymmetric NO2 stretch), 1340 (symmetric NO2 stretch), 1270 (C-O-C stretch), 2950 (C-H stretch).[9]

Part 2: Reduction of 1-methoxy-4-methyl-2-nitrobenzene

The second step is the reduction of the nitro group of the methylated intermediate to an amine to yield the final product, this compound. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation with H2 gas over a metal catalyst (e.g., Pd/C, PtO2) or metal-mediated reductions (e.g., Sn/HCl, Fe/HCl). An increasingly popular and convenient alternative is catalytic transfer hydrogenation, which avoids the need for handling gaseous hydrogen.[10][11] In this protocol, we will utilize hydrazine hydrate as the hydrogen donor in the presence of a palladium on carbon (Pd/C) catalyst.[12][13]

Reaction Mechanism: Catalytic Transfer Hydrogenation

The mechanism of catalytic transfer hydrogenation with hydrazine involves the decomposition of hydrazine on the surface of the palladium catalyst to generate diimide (N2H2) and hydrogen gas in situ. These species then act as the reducing agents for the nitro group. The reduction proceeds through nitroso and hydroxylamine intermediates to the final amine.[11]

Reduction_Mechanism Nitro_compound 1-methoxy-4-methyl- 2-nitrobenzene Nitroso_intermediate Nitroso intermediate Nitro_compound->Nitroso_intermediate [H] Hydroxylamine_intermediate Hydroxylamine intermediate Nitroso_intermediate->Hydroxylamine_intermediate [H] Final_product This compound Hydroxylamine_intermediate->Final_product [H]

Figure 3: Simplified reaction pathway for the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
1-methoxy-4-methyl-2-nitrobenzene167.1616.7 g0.1
Palladium on Carbon (10%)-0.5 g-
Hydrazine Hydrate (80%)50.069.4 g (9.1 mL)0.15
Ethanol-200 mL-
Ethyl Acetate-150 mL-
Water-100 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate-q.s.-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 16.7 g (0.1 mol) of 1-methoxy-4-methyl-2-nitrobenzene in 200 mL of ethanol.

  • Carefully add 0.5 g of 10% Pd/C to the solution.

  • Heat the mixture to reflux with stirring.

  • Add 9.4 g (9.1 mL, 0.15 mol) of 80% hydrazine hydrate dropwise to the refluxing mixture over a period of 1 hour.

  • After the addition is complete, continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by vacuum distillation or column chromatography if necessary.

Characterization of this compound
  • Appearance: Colorless to pale yellow oil or low melting solid.

  • 1H NMR (CDCl3, 400 MHz): δ 6.68 (d, J = 7.8 Hz, 1H), 6.62 (d, J = 1.8 Hz, 1H), 6.57 (dd, J = 7.8, 1.8 Hz, 1H), 3.85 (s, 3H), 3.70 (br s, 2H), 2.25 (s, 3H).[14]

  • 13C NMR (CDCl3, 100 MHz): δ 147.2, 137.1, 128.9, 121.3, 117.8, 110.1, 55.4, 20.7.

  • Mass Spectrometry (GC-MS): m/z 137 (M+), 122, 94.[15]

  • IR (Vapor Phase, cm-1): 3440, 3360 (N-H stretch), 3050, 2950 (C-H stretch), 1620 (N-H bend), 1510 (C=C stretch), 1240 (C-O-C stretch).[15]

Conclusion

This application note provides a reliable and well-documented procedure for the synthesis of this compound from 2-nitro-p-cresol. The two-step synthesis, involving O-methylation followed by catalytic transfer hydrogenation, offers a practical route to this valuable intermediate. The detailed protocols, including reagent quantities, reaction conditions, and safety precautions, are designed to be easily followed by researchers in a laboratory setting. The inclusion of mechanistic insights and characterization data for both the intermediate and the final product enhances the educational value and practical utility of this guide. By adhering to the procedures outlined herein, researchers can confidently and safely synthesize this compound for their ongoing research and development endeavors.

References

Application Note & Protocol: N-methylation of 4-amino-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the N-methylation of 4-amino-3-methylanisole, a key transformation in the synthesis of various pharmaceutical and chemical intermediates. We present two robust protocols: the primary recommended method of Reductive Amination using formaldehyde and sodium triacetoxyborohydride, and a classic alternative, the Eschweiler-Clarke reaction . The guide is structured to provide researchers with a deep mechanistic understanding, detailed step-by-step procedures, safety considerations, and characterization data. The causality behind experimental choices is explained to empower scientists to adapt and troubleshoot the synthesis effectively.

Introduction: The Significance of N-Methylation

N-methylation is a fundamental reaction in organic synthesis, profoundly impacting the physicochemical and pharmacological properties of amine-containing molecules. The addition of a methyl group to a nitrogen atom can enhance metabolic stability, improve membrane permeability, and modulate the biological activity of a compound. 4-amino-3-methylanisole is a valuable building block, and its N-methylated derivatives, N-methyl-4-methoxy-2-methylaniline and N,N-dimethyl-4-methoxy-2-methylaniline, are precursors in various synthetic pathways.

This guide focuses on providing reliable and reproducible protocols for the selective mono- and di-methylation of the primary amino group of 4-amino-3-methylanisole.

Starting Material Properties: 4-amino-3-methylanisole

PropertyValueReference
Synonyms 4-Methoxy-2-methylaniline[1]
CAS Number 102-50-1[1]
Molecular Formula C₈H₁₁NO[1]
Molecular Weight 137.18 g/mol [1]
Appearance Light brown to very dark red oil[1]
Boiling Point 248-249 °C[1]
Density 1.065 g/mL at 25 °C[1]
Solubility Insoluble in water; soluble in chloroform, DMSO, methanol[1]

Strategic Overview of N-Methylation Methods

Several methods exist for the N-methylation of primary anilines. The choice of method depends on factors such as desired selectivity (mono- vs. di-methylation), substrate tolerance to reaction conditions, and reagent availability.

  • Reductive Amination: This is a two-step, one-pot process involving the formation of an imine or enamine intermediate by reacting the amine with an aldehyde (formaldehyde), followed by reduction with a selective hydride agent. This method is favored for its mild conditions and high selectivity.[2]

  • Eschweiler-Clarke Reaction: A classic method that uses excess formaldehyde and formic acid.[3] Formaldehyde serves as the methyl source, and formic acid acts as the reducing agent. It is particularly effective for exhaustive methylation to the tertiary amine.[4]

  • Use of Alkylating Agents: Reagents like dimethyl sulfate or methyl iodide are powerful methylating agents. However, they are highly toxic, and the reaction can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium salts, making them less ideal for this application.[4]

This guide will detail the procedures for Reductive Amination and the Eschweiler-Clarke reaction.

Protocol I: Reductive Amination (Recommended Method)

This method is highly recommended for its mild reaction conditions, broad functional group tolerance, and excellent control over the degree of methylation. We utilize sodium triacetoxyborohydride (STAB) as the reducing agent, which is particularly effective for reductive aminations.[5][6]

Principle and Mechanistic Insight

The reaction proceeds in a single pot but involves two key mechanistic steps:

  • Imine Formation: The primary amine of 4-amino-3-methylanisole nucleophilically attacks the carbonyl carbon of formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (iminium ion).

  • Reduction: Sodium triacetoxyborohydride, a mild and selective reducing agent, delivers a hydride to the electrophilic carbon of the iminium ion.[7] Its steric bulk and electron-withdrawing acetate groups make it less reactive towards aldehydes and ketones compared to the iminium ion, minimizing side reactions.[5] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-amino-3-methylanisole in Anhydrous DCE B Add Formaldehyde Solution A->B C Stir for 30-60 min (Imine Formation) B->C D Add Sodium Triacetoxyborohydride (Portion-wise) C->D E Stir at Room Temp (12-24h) D->E F Monitor by TLC/GC-MS E->F Check for completion G Quench with sat. NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Dry (Na₂SO₄), Filter, Concentrate H->I J Purify by Column Chromatography I->J K Characterize Final Product J->K

Caption: Workflow for N-methylation via Reductive Amination.

Detailed Step-by-Step Protocol

This protocol is designed for the synthesis of the N,N-dimethyl derivative. For mono-methylation, use of 1.0-1.2 equivalents of formaldehyde is recommended, though a mixture of products is likely.

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-amino-3-methylanisole137.181.37 g10.01.0
Formaldehyde (37% in H₂O)30.031.8 mL22.02.2
Sodium Triacetoxyborohydride211.944.66 g22.02.2
1,2-Dichloroethane (DCE)-50 mL--
Saturated NaHCO₃ (aq)-50 mL--
Ethyl Acetate-3 x 50 mL--
Anhydrous Na₂SO₄-As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-methylanisole (1.37 g, 10.0 mmol).

  • Add anhydrous 1,2-dichloroethane (50 mL) and stir until the amine is fully dissolved.

  • Add the formaldehyde solution (1.8 mL, 22.0 mmol) to the flask. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (4.66 g, 22.0 mmol) to the reaction mixture in small portions over 15 minutes. Note: The reaction is exothermic, and gas evolution may occur.

  • Seal the flask under a nitrogen or argon atmosphere and stir the reaction at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure N,N-dimethyl-4-methoxy-2-methylaniline.

Protocol II: Eschweiler-Clarke Reaction

This classic reaction is a robust method for producing tertiary amines. It uses an excess of formic acid and formaldehyde, making it an economical choice for exhaustive methylation.[3] A key advantage is that the reaction does not produce quaternary ammonium salts.[8]

Principle and Mechanistic Insight

The Eschweiler-Clarke reaction is also a type of reductive amination.[4]

  • Imine Formation: The amine reacts with formaldehyde to form an iminium ion, similar to the first step in the protocol above.[8]

  • Hydride Transfer: Formic acid acts as the hydride donor. The formate ion transfers a hydride to the iminium ion, reducing it to the methylated amine and releasing carbon dioxide gas.[4] This irreversible loss of CO₂ drives the reaction to completion.[3]

  • The process repeats on the secondary amine to form the tertiary amine, at which point the reaction stops as a new iminium ion cannot be formed.[3]

Reaction Mechanism Diagram

G Primary Amine Primary Amine Iminium Ion (1) Iminium Ion (1) Primary Amine->Iminium Ion (1) + HCHO - H₂O Secondary Amine Secondary Amine Iminium Ion (1)->Secondary Amine + HCOOH - CO₂ Iminium Ion (2) Iminium Ion (2) Secondary Amine->Iminium Ion (2) + HCHO - H₂O Tertiary Amine Tertiary Amine Iminium Ion (2)->Tertiary Amine + HCOOH - CO₂

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Detailed Step-by-Step Protocol

Materials & Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-amino-3-methylanisole137.181.37 g10.01.0
Formaldehyde (37% in H₂O)30.032.5 mL30.03.0
Formic Acid (98-100%)46.032.3 mL60.06.0
2M Hydrochloric Acid (HCl)-As needed--
6M Sodium Hydroxide (NaOH)-As needed--
Diethyl Ether or DCM-3 x 50 mL--

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser, combine 4-amino-3-methylanisole (1.37 g, 10.0 mmol), formaldehyde solution (2.5 mL, 30.0 mmol), and formic acid (2.3 mL, 60.0 mmol).

  • Heat the reaction mixture to 90-100 °C (in an oil bath) and maintain reflux for 8-12 hours. Caution: The reaction evolves CO₂ gas; ensure adequate ventilation.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, acidify the mixture by carefully adding 2M HCl until the pH is ~1-2. This protonates the product and removes excess formaldehyde.

  • Wash the acidic aqueous solution with diethyl ether or dichloromethane (DCM) (2 x 30 mL) to remove non-basic impurities. Discard the organic layers.

  • Basify the aqueous layer by slowly adding 6M NaOH solution with cooling (ice bath) until the pH is >11. The product should separate as an oil or precipitate.

  • Extract the product with diethyl ether or DCM (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify by flash column chromatography or distillation under reduced pressure.

Safety and Handling Precautions

  • 4-amino-3-methylanisole: Irritating to eyes, respiratory system, and skin. May cause cancer. Avoid exposure and obtain special instructions before use.[1]

  • Formaldehyde: Toxic, a known carcinogen, and an irritant. Handle only in a well-ventilated fume hood.

  • Formic Acid: Corrosive and causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Triacetoxyborohydride: Water-sensitive. Reacts with water to release flammable gases. Handle in a dry environment and quench carefully.[9]

  • 1,2-Dichloroethane (DCE): A suspected carcinogen and is toxic. Use only in a fume hood.

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All procedures should be performed in a well-ventilated chemical fume hood.

Characterization of the Product

The final product, N,N-dimethyl-4-methoxy-2-methylaniline, should be characterized to confirm its identity and purity.

  • TLC: Use a mobile phase of Hexane:Ethyl Acetate (e.g., 9:1 v/v) and visualize with UV light or potassium permanganate stain. The product should have a higher Rf value than the starting amine.

  • ¹H NMR & ¹³C NMR: Confirm the structure by identifying the characteristic peaks. For the dimethylated product, a singlet integrating to 6 protons should appear around 2.9-3.1 ppm in the ¹H NMR spectrum, corresponding to the two N-methyl groups.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the addition of two methyl groups. (Expected M+ for C₁₀H₁₅NO: 165.23).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Extend reaction time. Ensure reagents are fresh and anhydrous (especially for Protocol I).
Loss during work-up.Ensure pH is correctly adjusted during extraction steps. Perform multiple extractions.
Mixture of Products Incorrect stoichiometry of formaldehyde.For mono-methylation, use ~1 equivalent of formaldehyde. For di-methylation, ensure at least 2.2 equivalents are used.
Starting Material Remains Inactive reducing agent (STAB).Use a fresh bottle of STAB. Store it under inert gas and away from moisture.
Insufficient reaction time or temperature.Allow the reaction to run longer. For Eschweiler-Clarke, ensure the temperature is maintained at reflux.

References

Applikations- und Protokoll-Leitfaden: Derivatisierung von 2-Methoxy-4-methylanilin für die GC-Analyse

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die Derivatisierung von 2-Methoxy-4-methylanilin, auch bekannt als p-Kresidin, zur quantitativen Analyse mittels Gaschromatographie (GC). Als polare, aromatische Verbindung stellt 2-Methoxy-4-methylanilin analytische Herausforderungen in Bezug auf Flüchtigkeit und Peakform dar, die durch eine gezielte chemische Modifikation überwunden werden können.

Einleitung: Die Notwendigkeit der Derivatisierung

2-Methoxy-4-methylanilin ist eine wichtige chemische Verbindung, die in der Synthese von Farbstoffen, Pigmenten und pharmazeutischen Wirkstoffen eine Rolle spielt.[1][2] Die genaue quantitative Bestimmung dieser Substanz ist in verschiedenen Matrices, von pharmazeutischen Formulierungen bis hin zu Umweltproben, von entscheidender Bedeutung.

Die direkte Analyse von 2-Methoxy-4-methylanilin mittels Gaschromatographie ist jedoch problematisch. Die primäre Aminogruppe (-NH₂) und die Methoxygruppe (-OCH₃) verleihen dem Molekül eine signifikante Polarität.[3] Dies führt zu folgenden Schwierigkeiten:

  • Geringe Flüchtigkeit: Polare Verbindungen haben tendenziell höhere Siedepunkte und verdampfen schwerer, was für die GC-Analyse, die eine Überführung des Analyten in die Gasphase erfordert, hinderlich ist.[4]

  • Peak-Tailing: Die polare Aminogruppe kann mit aktiven Stellen (z. B. Silanolgruppen) auf der Oberfläche des GC-Injektors, des Liners und der Säule interagieren. Dies führt zu asymmetrischen Peaks (Tailing), was die genaue Integration und Quantifizierung erschwert.[5]

  • Thermische Labilität: Einige aromatische Amine können bei den hohen Temperaturen des GC-Injektors und -Ofens abgebaut werden.

Die Derivatisierung löst diese Probleme, indem die polare Aminogruppe in eine weniger polare, thermisch stabilere funktionelle Gruppe umgewandelt wird.[6] Dieser Prozess verbessert die Flüchtigkeit und das chromatographische Verhalten des Analyten, was zu schärferen, symmetrischeren Peaks und somit zu einer höheren Genauigkeit und Empfindlichkeit der Analyse führt.[4]

Auswahl der Derivatisierungsstrategie: Acetylierung vs. Silylierung

Für die Derivatisierung von primären Aminen wie 2-Methoxy-4-methylanilin kommen hauptsächlich zwei Verfahren in Frage: Acetylierung und Silylierung.

  • Acetylierung: Hierbei wird ein Acetylrest (-COCH₃) an das Stickstoffatom der Aminogruppe gebunden. Gängige Reagenzien sind Essigsäureanhydrid oder N-Acetylimidazol.[7] Die resultierenden Acetamide sind deutlich weniger polar und flüchtiger als die ursprünglichen Amine.

  • Silylierung: Bei dieser Methode wird ein aktiver Wasserstoff der Aminogruppe durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt.[4] Reagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) sind hierfür weit verbreitet.[7] Silylierungsreaktionen sind oft schnell und die resultierenden TMS-Derivate zeigen exzellente chromatographische Eigenschaften.

Für diese Applikationsschrift wird die Acetylierung mit Essigsäureanhydrid als bevorzugte Methode vorgestellt. Sie ist robust, kostengünstig und führt zu stabilen Derivaten, die sich hervorragend für die GC-Analyse eignen.

Experimentelles Protokoll: Acetylierung von 2-Methoxy-4-methylanilin

Dieses Protokoll beschreibt die detaillierten Schritte zur Derivatisierung von 2-Methoxy-4-methylanilin mittels Acetylierung für die anschließende GC-MS-Analyse.

Benötigte Materialien und Reagenzien
Material/ReagenzSpezifikation
2-Methoxy-4-methylanilinAnalysenreiner Standard
Essigsäureanhydrid≥99 % Reinheit
PyridinWasserfrei, ≥99.8 %
EthylacetatGC-SupraSolv® oder äquivalent
NatriumsulfatWasserfrei, granuliert
Reaktionsgefäße2-ml-GC-Vials mit Schraubkappen und Septen
Heizblock oder Wasserbad
Vortex-Mischer
Zentrifuge
PipettenPräzisionspipetten (verschiedene Volumina)
Schritt-für-Schritt-Protokoll
  • Probenvorbereitung: Eine bekannte Menge des 2-Methoxy-4-methylanilin-Standards oder der zu analysierenden Probe wird in ein GC-Vial eingewogen. Die Probe wird in 500 µL Ethylacetat gelöst.

  • Zugabe der Reagenzien: 100 µL wasserfreies Pyridin (als Katalysator und Säurefänger) und anschließend 150 µL Essigsäureanhydrid werden zur Probenlösung gegeben.

  • Reaktion: Das Vial wird fest verschlossen und kurz gevortext. Anschließend wird die Reaktionsmischung für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubiert.

  • Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird die Reaktion durch vorsichtige Zugabe von 1 mL deionisiertem Wasser gestoppt. Das Vial wird erneut gevortext, um eine gründliche Durchmischung zu gewährleisten.

  • Phasentrennung: Die Mischung wird für 5 Minuten bei 2000 x g zentrifugiert, um die organische und die wässrige Phase zu trennen.

  • Extraktion und Trocknung: Die obere organische Phase (Ethylacetat), die das derivatisierte Produkt enthält, wird vorsichtig in ein sauberes GC-Vial überführt. Eine kleine Spatelspitze wasserfreies Natriumsulfat wird zugegeben, um restliches Wasser zu entfernen.

  • Analyse: Die klare organische Lösung ist nun bereit für die Injektion in das GC-MS-System.

Visualisierung des Derivatisierungs-Workflows

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_workup Aufarbeitung P1 Einwaage von 2-Methoxy-4-methylanilin P2 Lösen in 500 µL Ethylacetat P1->P2 R1 Zugabe von 100 µL Pyridin & 150 µL Essigsäureanhydrid P2->R1 R2 Inkubation (60 min bei 70°C) R1->R2 W1 Reaktionsstopp mit 1 mL Wasser R2->W1 W2 Phasentrennung (Zentrifugation) W1->W2 W3 Extraktion & Trocknung der organischen Phase W2->W3 Final Analysefertige Probe für GC-MS W3->Final

Abbildung 1: Workflow der Acetylierungs-Derivatisierung.

GC-MS-Analyseprotokoll

Die folgende Tabelle fasst die empfohlenen GC-MS-Parameter für die Analyse des acetylierten 2-Methoxy-4-methylanilins zusammen. Diese Parameter können je nach verwendetem Gerät und spezifischer Applikation optimiert werden.[8]

ParameterEmpfohlene EinstellungBegründung
GC-System Agilent 8890 GC oder äquivalent
Säule Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) oder äquivalentEine unpolare bis mittelpolare Säule ist ideal für die Trennung der weniger polaren Derivate.[9]
Einlass Split/Splitless Injektor
Injektor-Temperatur250 °CGewährleistet eine schnelle und vollständige Verdampfung des Derivats.
InjektionsmodusSplit (Split-Verhältnis 20:1)Verhindert eine Überladung der Säule bei höheren Konzentrationen.
Injektionsvolumen1 µL
Trägergas Helium, konstante Flussrate
Flussrate1.2 mL/min
Ofenprogramm
Anfangstemperatur100 °C, Haltezeit 1 min
Rampe15 °C/min bis 280 °CErmöglicht eine gute Trennung von Lösungsmittel und Analyten.
Endtemperatur280 °C, Haltezeit 5 minStellt sicher, dass alle Komponenten von der Säule eluieren.
MS-System Agilent 5977B MSD oder äquivalent
IonisierungsmodusElektronenstoßionisation (EI)
Ionisierungsenergie70 eVStandard für die Erzeugung reproduzierbarer Massenspektren.
Transfer-Line-Temp.280 °CVerhindert die Kondensation des Analyten vor dem Detektor.
Ionenquellen-Temp.230 °C
Quadrupol-Temp.150 °C
AkquisitionsmodusScan (m/z 40-450) und/oder SIMScan-Modus zur Identifizierung, SIM-Modus für erhöhte Empfindlichkeit bei der Quantifizierung.

Visualisierung des Analyse-Workflows

GCMS_Analysis_Workflow Sample Derivatisierte Probe Injector GC-Injektor (250°C) Sample->Injector Column GC-Säule (Temperaturprogramm) Injector->Column MS_Source MS-Ionenquelle (EI, 70 eV) Column->MS_Source MS_Analyzer Massenanalysator (Quadrupol) MS_Source->MS_Analyzer Detector Detektor MS_Analyzer->Detector Data Datenakquisition & Auswertung Detector->Data

Abbildung 2: Schematischer Ablauf der GC-MS-Analyse.

Ergebnisse und Diskussion

Nach der Acetylierung wird erwartet, dass das resultierende N-(2-Methoxy-4-methylphenyl)acetamid einen deutlich früheren Retentionszeitpunkt und eine verbesserte Peakform im Vergleich zum underivatisierten Anilin aufweist.

Erwartete Ergebnisse:

  • Massenverschiebung: Das Molekulargewicht erhöht sich durch die Acetylierung um 42 g/mol (von 137,18 g/mol für 2-Methoxy-4-methylanilin auf 179,22 g/mol für das Acetamid).[3] Dies ist im Massenspektrum deutlich zu erkennen und dient als Bestätigung für die erfolgreiche Derivatisierung.

  • Verbesserte Chromatographie: Die Peaks des Derivats sollten schmal und symmetrisch sein, was eine präzise Quantifizierung ermöglicht.

  • Methodenvalidierung: Für den Einsatz in regulierten Umgebungen muss die Methode validiert werden. Dies umfasst die Bestimmung von Linearität, Nachweis- und Bestimmungsgrenze (LOD/LOQ), Präzision, Richtigkeit und Robustheit gemäß den geltenden Richtlinien.[10]

Fehlerbehebung (Troubleshooting)

ProblemMögliche Ursache(n)Lösung(en)
Kein oder sehr kleiner Peak des Derivats Unvollständige Reaktion (Feuchtigkeit, inaktive Reagenzien).Wasserfreie Reagenzien und Lösungsmittel verwenden.[6] Reaktionszeit oder -temperatur erhöhen.
Abbau des Analyten.Injektortemperatur schrittweise senken.
Breite Peaks oder Tailing Aktive Stellen im GC-System.Injektor-Liner austauschen, Säule konditionieren oder die ersten Zentimeter abschneiden.[4][5]
Falsche Säulenpolarität.Überprüfen, ob die Polarität der Säule für das Derivat geeignet ist.[9]
Fremdpeaks im Chromatogramm Verunreinigungen in Lösungsmitteln oder Reagenzien.Hochreine Lösungsmittel verwenden.[11] Eine "Blindprobe" (Blank) analysieren.
Verschleppung (Carryover) von vorheriger Injektion.Spülzyklen des Autosamplers erhöhen, Injektor reinigen.[12]

Fazit

Die Derivatisierung von 2-Methoxy-4-methylanilin durch Acetylierung ist eine effektive und zuverlässige Methode, um die Herausforderungen bei der gaschromatographischen Analyse dieser polaren Verbindung zu überwinden. Das hier vorgestellte Protokoll bietet eine solide Grundlage für die Entwicklung und Validierung robuster analytischer Methoden in der Forschung und Qualitätskontrolle. Die Umwandlung in ein weniger polares und thermisch stabileres Derivat führt zu einer signifikanten Verbesserung der chromatographischen Leistung, was präzisere und empfindlichere Messungen ermöglicht.

Referenzen

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  • Phenomenex, Inc. (n.d.). Weitere Derivatisierungsreagenzien für die GC - Die Puffer schlagen zurück. Phenomenex. Verfügbar unter: --INVALID-LINK--

  • Haas, R. (1998). Bestimmung aromatischer Amine mit On-line-SPE/HPLC sowie mit GC/ECD nach Derivatisierung. Dissertation, Universität-Gesamthochschule Paderborn.

  • FUJIFILM Wako Chemicals U.S.A. Corporation. (n.d.). GC Derivatization Reagents. Verfügbar unter: --INVALID-LINK--

  • Schmidt, T. C. (2005). Analytik aromatischer Amine in wässrigen und biologischen Matrices. Habilitationsschrift, Philipps-Universität Marburg. Verfügbar unter: --INVALID-LINK--

  • Schmidt, T. C. (2005). Analytik aromatischer Amine in wässrigen und biologischen Matrices. Neue Verfahren zur Anreicherung und selektiven Detektion. Habilitationsschrift, Philipps-Universität Marburg.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 170219, 2-Methoxy-p-toluidine. PubChem. Verfügbar unter: --INVALID-LINK--

  • ALWSCI TECHNOLOGIES. (2025). Häufige Fehlerquellen in der Gaschromatographie. Verfügbar unter: --INVALID-LINK--

  • Roth, M. (1999). Flüssigchromatographische Bestimmung aliphatischer und aromatischer Amine mit 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazol. Dissertation, Universität-Gesamthochschule Paderborn.

  • Agilent Technologies, Inc. (n.d.). Tipps und Tricks für die GC. Verfügbar unter: --INVALID-LINK--

  • Agilent Technologies, Inc. (2019). Bestimmung aromatischer Amine aus Azofarbstoffen mittels GC/MS unter Verwendung von Chem Elut S-Kartuschen. Application Note.

  • Kroh, L. W. (1999). Analytik von Aminosäuren und biogenen Aminen in fermentierten Lebensmitteln mittels HPLC und GC. Habilitationsschrift, Justus-Liebig-Universität Gießen.

  • Sigma-Aldrich. (n.d.). 4-Methoxy-2-Methylanilin 98%. Verfügbar unter: --INVALID-LINK--

  • BenchChem. (2025). Anwendungshinweise und Protokolle zur Derivatisierung von 9-Aminononansäure für die GC-MS-Analyse.

  • GC Analyzer. (2025). Was sind die Faktoren, die die Analyseergebnisse eines GC-Analysators beeinflussen?. Blog.

  • Phenomenex, Inc. (n.d.). GC Technischer Tipp Sept.24. Phenomenex.

  • Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. Dissertation, Universität Koblenz-Landau.

  • Umweltbundesamt. (2011). Leitlinie zur Methodenvalidierung. Verfügbar unter: --INVALID-LINK--

  • Chemie.de. (n.d.). 4-Methylanilin. Verfügbar unter: --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161295061. PubChem. Verfügbar unter: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Methoxy-5-methylanilin 99%. Verfügbar unter: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Lösungsmittel für die Gaschromatographie (GC). Verfügbar unter: --INVALID-LINK--

  • Berufsgenossenschaft Energie Textil Elektro Medienerzeugnisse (BG ETEM). (2024). Bestimmung von Aminen in der Luft am Arbeitsplatz mittels Gaschromatographie (Headspace-GC-MS). Gefahrstoffe – Reinhaltung der Luft, 84(03), 55-66.

References

Application Notes & Protocols: Strategic Implementation of 2-Methoxy-4-methylaniline in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Arylamine Scaffolds

The Buchwald-Hartwig amination stands as one of the most powerful and versatile methodologies in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds.[1][2] Its development has revolutionized synthetic approaches to arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] Traditional methods for C-N bond formation often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1][2] The palladium-catalyzed Buchwald-Hartwig reaction provides a mild and general alternative, enabling the coupling of a vast array of amines with aryl halides and pseudohalides.[1]

This guide focuses specifically on the application of 2-methoxy-4-methylaniline as a nucleophilic coupling partner. This aniline derivative is of particular interest due to its electronic and steric properties: the electron-donating methoxy and methyl groups render the aromatic ring electron-rich, which influences its reactivity and the stability of reaction intermediates. Understanding how to effectively couple this substrate is critical for researchers synthesizing complex molecules where this moiety is a key building block. We will explore the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that ensure high-yield, reproducible outcomes.

Mechanistic Considerations for an Electron-Rich Aniline

The efficacy of the Buchwald-Hartwig amination is governed by a delicate balance within a Pd(0)/Pd(II) catalytic cycle. The specific properties of this compound—an electron-rich and moderately hindered primary amine—directly impact the kinetics and efficiency of each elementary step.

The generally accepted mechanism proceeds as follows:[1][4][5]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine or N-heterocyclic carbene (NHC) ligands, inserts into the aryl halide (Ar-X) bond. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6][7]

  • Amine Coordination & Deprotonation: The aniline coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido intermediate. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst. Bulky, electron-rich ligands are essential to accelerate this step and prevent competing side reactions like β-hydride elimination.[1][8]

The electron-donating methoxy group on this compound increases the nucleophilicity of the amine, which can facilitate its coordination to the palladium center. However, coupling electron-rich anilines with electron-rich aryl halides can sometimes be challenging due to a slower reductive elimination step. Therefore, the selection of an appropriate ligand is paramount to overcome this potential barrier.[9]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂(Ar)Pd(II)-X pd0->oa_complex Oxidative Addition + Ar-X amido_complex Pd(II)-Amido Complex L₂(Ar)Pd(II)-NR'R'' oa_complex->amido_complex Amine Coordination & Deprotonation + HNR'R'', - HX•Base product Product Ar-NR'R'' amido_complex->product Reductive Elimination catalyst_regen Regenerated Pd(0)L₂ amido_complex->catalyst_regen catalyst_regen->pd0

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Optimizing Reaction Parameters: A Scientist's Guide

Success in coupling this compound hinges on the rational selection of four key components: the palladium catalyst system (precatalyst and ligand), the base, the solvent, and the aryl coupling partner.

The Catalyst System: Ligand Selection is Crucial

For electron-rich anilines, the ligand's role is to promote both the oxidative addition and, critically, the final reductive elimination step.[1]

  • Biarylphosphine Ligands (Buchwald Ligands): These are often the ligands of choice. Their steric bulk and strong electron-donating properties stabilize the palladium center and dramatically increase the rate of reductive elimination.[1][8] For a substrate like this compound, ligands such as XPhos , BrettPhos , and RuPhos are excellent starting points.[10] XPhos, in particular, has demonstrated high efficacy in coupling anilines with deactivated aryl halides.[3][9]

  • N-Heterocyclic Carbenes (NHCs): NHCs are powerful alternatives to phosphine ligands. They are strong σ-donors that can effectively facilitate the oxidative addition of challenging substrates like aryl chlorides.[2][11] Pre-formed catalysts like Pd-PEPPSI complexes are commercially available and offer high stability and activity.[12]

  • Palladium Precatalyst: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. These are Pd(II) and Pd(0) sources, respectively, that form the active Pd(0)L₂ catalyst in situ. Modern, well-defined precatalysts (e.g., XPhos Pd G3) are often preferred as they are air-stable and provide more consistent results.[10]

Base Selection: A Non-Nucleophilic Approach

The base must be strong enough to deprotonate the aniline's N-H bond but not so nucleophilic that it competes with the aniline or reacts with the aryl halide.

  • Sodium tert-butoxide (NaOtBu): This is a strong, sterically hindered base that is highly effective and widely used. It is often the first choice for coupling primary anilines.

  • Potassium tert-butoxide (KOtBu): Similar in strength to NaOtBu, it is also a very effective choice.[9]

  • Cesium Carbonate (Cs₂CO₃) & Potassium Phosphate (K₃PO₄): These are weaker bases that are useful when coupling substrates with base-sensitive functional groups (e.g., esters).[5][13] However, for an unactivated substrate like this compound, a stronger base like NaOtBu is typically required for efficient reaction, especially when coupling with aryl chlorides or bromides.[9]

Solvent and Temperature

Anhydrous, non-protic solvents are standard.

  • Toluene: A common and effective solvent for many Buchwald-Hartwig reactions.[13][14]

  • Dioxane: Another excellent choice, particularly when higher solubility of reagents is needed.[2]

  • tert-Butanol: Can also be used, sometimes in combination with other solvents.

Reactions are typically heated, with temperatures ranging from 80 °C to 110 °C, to drive the reaction to completion.

Experimental Protocols

Safety Precaution: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox. Solvents must be anhydrous.

Visualizing the General Workflow

Workflow start Start: Assemble Reagents setup Reaction Setup (Inert Atmosphere) start->setup reagents Add solid reagents: Aryl Halide, Aniline, Base, Pd Catalyst, Ligand setup->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 100 °C) solvent->reaction monitor Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 4.1: General Procedure for Coupling this compound

This protocol provides a robust starting point for coupling with various aryl bromides or chlorides.

  • Preparation: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol, 2-4 mol%).

  • Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene or dioxane (3-5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Data Summary: Recommended Starting Conditions
Aryl Halide (Ar-X)Palladium SourceLigandBaseSolventTemp (°C)Notes
Aryl Bromide (electron-neutral/rich)Pd₂(dba)₃ (1 mol%)XPhos (2 mol%)NaOtBuToluene100Standard, reliable conditions.
Aryl Bromide (electron-poor)Pd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄Dioxane100Milder base may be tolerated.
Aryl Chloride (activated)Pd(OAc)₂ (2 mol%)XPhos (4 mol%)KOtBuToluene110Higher temp and ligand loading for chlorides.[9]
Aryl Chloride (unactivated)XPhos Pd G3 (2 mol%)(none needed)NaOtBuDioxane110Use of a G3 precatalyst is recommended.
Aryl Triflate (Ar-OTf)Pd₂(dba)₃ (1.5 mol%)BrettPhos (3 mol%)NaOtBuToluene90-100Triflates are excellent electrophiles.

Troubleshooting Common Issues

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient reaction temperature.

    • Solution: Ensure all reagents are pure and the solvent is anhydrous. Confirm the quality of the palladium source and ligand. Increase the reaction temperature or try a more active catalyst system (e.g., an NHC-based catalyst or a more electron-rich phosphine ligand).[2][10]

  • Formation of Hydrodehalogenated Byproduct:

    • Cause: A side reaction where the aryl halide is reduced. This can compete with reductive elimination.

    • Solution: This suggests the C-N reductive elimination is slow. Switch to a bulkier, more electron-donating ligand (e.g., from XPhos to BrettPhos) to accelerate the desired final step.[1]

  • Dark Black/Precipitated Palladium:

    • Cause: Catalyst decomposition ("palladium black").

    • Solution: Ensure the reaction is run under a strictly inert atmosphere.[5] Lowering the reaction temperature slightly or increasing the ligand-to-palladium ratio may improve catalyst stability.

References

Application Notes and Protocols for Ullmann Condensation Reactions with 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ullmann Condensation as a Versatile Tool for C-N Bond Formation

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, stands as a cornerstone in synthetic organic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] Historically requiring harsh conditions such as high temperatures and stoichiometric amounts of copper, modern advancements have transformed the Ullmann reaction into a more versatile and milder process.[2][3] The introduction of catalytic amounts of copper salts, often in conjunction with specialized ligands, has significantly broadened the substrate scope and improved reaction efficiency, making it a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[1]

This guide focuses on the application of the Ullmann condensation with a specific and valuable substrate: 2-Methoxy-4-methylaniline. This aniline derivative is a key building block in the synthesis of various high-value molecules, particularly in the fields of medicinal chemistry and materials science. The resulting N-arylated products often serve as precursors to complex heterocyclic structures and triarylamine-based materials with unique electronic properties. Understanding the nuances of the Ullmann reaction with this substituted aniline is therefore of significant interest to researchers in drug discovery and materials development.

The Catalytic Cycle: A Mechanistic Overview

The currently accepted mechanism for the ligand-assisted, copper-catalyzed Ullmann C-N coupling reaction involves a Cu(I)/Cu(III) catalytic cycle. This process elegantly orchestrates the formation of the new C-N bond through a series of well-defined steps.

The cycle is initiated by the coordination of the amine, in this case, this compound, to the copper(I) catalyst, which is typically pre-activated by a ligand. The presence of a base facilitates the deprotonation of the amine, forming a copper(I) amido complex. This complex then undergoes oxidative addition with the aryl halide. This step is often the rate-determining step of the reaction. The resulting copper(III) intermediate is highly reactive and readily undergoes reductive elimination to form the desired N-arylated product and regenerate the active copper(I) catalyst, allowing the cycle to continue.[4]

Ullmann_Mechanism cluster_cycle Catalytic Cycle Cu_I Cu(I)L Amine_Complex [L-Cu(I)-NHRAr']+ Cu_I->Amine_Complex + R'ArNH₂ Amido_Complex L-Cu(I)-NRAr' Amine_Complex->Amido_Complex - H⁺ (Base) Cu_III [L-Cu(III)(NRAr')(Ar)X]- Amido_Complex->Cu_III + ArX (Oxidative Addition) Cu_III->Cu_I Reductive Elimination Product: Ar-NRAr' Product N-Aryl-2-methoxy-4-methylaniline (Ar-NRAr') Amine This compound (R'ArNH₂) Aryl_Halide Aryl Halide (ArX) Base Base caption Fig. 1: Proposed Catalytic Cycle for Ullmann C-N Coupling

Caption: Fig. 1: Proposed Catalytic Cycle for Ullmann C-N Coupling.

Experimental Protocol: N-Arylation of this compound

This protocol provides a general method for the copper-catalyzed N-arylation of this compound with an aryl iodide. The conditions outlined below are a starting point and may require optimization depending on the specific aryl halide used.

Reaction Scheme:

Materials and Reagents:

  • This compound (≥98%)

  • Aryl Iodide (≥98%)

  • Copper(I) Iodide (CuI, 99.99%)

  • 1,10-Phenanthroline (≥99%)

  • Potassium Carbonate (K₂CO₃, anhydrous, ≥99%)

  • Toluene (anhydrous, ≥99.8%)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Oil bath with a magnetic stirrer and temperature control

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash column chromatography setup

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add copper(I) iodide (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.2 mmol, 1.2 equiv.) and the aryl iodide (1.0 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 18-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent) or by GC-MS analysis of an aliquot of the reaction mixture.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel.[5] The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is a good starting point.[6] Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-aryl-2-methoxy-4-methylaniline.

  • Characterization: The structure and purity of the final product should be confirmed by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. For example, the expected mass for N-phenyl-4-methoxy-2-methylaniline (C₁₄H₁₅NO) is approximately 213.27 g/mol , and a protonated molecule [M+H]⁺ would be observed around m/z 214.12.[7][8]

Workflow start Start setup 1. Reaction Setup (CuI, Ligand, Base) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill) setup->inert reagents 3. Add Aniline & Aryl Halide inert->reagents solvent 4. Add Anhydrous Toluene reagents->solvent reaction 5. Heat & Stir (110 °C, 18-24h) solvent->reaction monitor 6. Monitor by TLC/GC-MS reaction->monitor monitor->reaction Incomplete workup 7. Work-up (Cool, Dilute, Filter) monitor->workup Complete extraction 8. Extraction (EtOAc, NaHCO₃, Brine) workup->extraction dry 9. Dry & Concentrate extraction->dry purify 10. Purification (Column Chromatography) dry->purify characterize 11. Characterization (NMR, MS, IR) purify->characterize end End characterize->end caption Fig. 2: Experimental Workflow for Ullmann Condensation

Caption: Fig. 2: Experimental Workflow for Ullmann Condensation.

Data Presentation: Key Reaction Parameters

The following table summarizes the key parameters for the Ullmann condensation of this compound with a generic aryl iodide. These parameters serve as a validated starting point for optimization.

ParameterValue/ConditionRationale
Catalyst Copper(I) Iodide (CuI)A common and effective copper(I) source for Ullmann reactions.
Catalyst Loading 5 mol%A typical catalytic amount that balances reaction rate and cost.
Ligand 1,10-PhenanthrolineA bidentate nitrogen ligand known to accelerate Ullmann condensations.[1]
Ligand Loading 10 mol%Generally used in a 1:2 or 1:1 ratio with the copper catalyst.
Base Potassium Carbonate (K₂CO₃)A mild inorganic base suitable for deprotonating the aniline.
Solvent TolueneA non-polar, high-boiling solvent suitable for this reaction temperature.
Temperature 110 °CA common temperature for modern Ullmann condensations.
Reaction Time 18-24 hoursA typical duration to ensure complete conversion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Cu(I) catalyst.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized CuI).2. Insufficiently anhydrous conditions.3. Ineffective base.4. Steric hindrance from the aryl halide.1. Use freshly purchased, high-purity CuI.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Screen other bases such as Cs₂CO₃ or K₃PO₄.4. Increase reaction temperature or time; screen different ligands.
Formation of Side Products (e.g., homocoupling of aryl halide) 1. Reaction temperature is too high.2. Presence of oxygen.1. Lower the reaction temperature in 10 °C increments.2. Ensure a thoroughly deoxygenated reaction setup.
Difficult Purification 1. Product is streaking on the silica gel column.2. Co-elution of product with starting materials or byproducts.1. Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[9]2. Optimize the eluent system using TLC; consider using a gradient elution.

Conclusion

The Ullmann condensation remains a highly relevant and powerful method for the synthesis of N-arylated compounds. By employing modern protocols with catalytic copper and appropriate ligands, the N-arylation of this compound can be achieved with good efficiency. This application note provides a robust starting point for researchers aiming to synthesize novel diarylamines and triarylamines for applications in drug discovery and materials science. Careful attention to reaction setup, particularly maintaining an inert atmosphere and using anhydrous conditions, is crucial for success. The provided protocol and troubleshooting guide should serve as a valuable resource for the successful implementation of this important transformation.

References

Application Notes and Protocols for Electrophilic Aromatic Substitution on 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of 2-Methoxy-4-methylaniline

This compound, a substituted aniline derivative, serves as a valuable building block in the synthesis of a diverse array of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a strongly activating amino group, a moderately activating methoxy group, and a weakly activating methyl group, presents both opportunities and challenges in synthetic chemistry. The strategic functionalization of its aromatic ring through electrophilic aromatic substitution (EAS) is a cornerstone of its synthetic utility.

This comprehensive guide provides an in-depth exploration of the principles and practical protocols for conducting electrophilic aromatic substitution reactions on this compound. We will delve into the critical aspects of regioselectivity, the necessity of protecting group strategies, and provide detailed, field-proven protocols for key EAS reactions including nitration, bromination, sulfonation, and Friedel-Crafts acylation.

The Crucial Role of Regioselectivity: Directing the Electrophile

The outcome of an electrophilic aromatic substitution reaction on a substituted benzene ring is dictated by the electronic and steric effects of the substituents already present. In the case of this compound, we have three activating, ortho-, para-directing groups.[1]

  • Amino Group (-NH₂): This is a very powerful activating group due to the lone pair of electrons on the nitrogen, which can be delocalized into the aromatic ring through resonance. This significantly increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[1]

  • Methoxy Group (-OCH₃): The methoxy group is also a strong activating group, donating electron density to the ring via resonance.

  • Methyl Group (-CH₃): The methyl group is a weakly activating group that donates electron density through an inductive effect.

The synergistic effect of these three groups makes the aromatic ring of this compound highly nucleophilic and prone to rapid, often uncontrolled, reactions, including polysubstitution. The primary challenge, therefore, is to control the regioselectivity to achieve the desired mono-substituted product.

The directing effects of the substituents on this compound are illustrated below. The positions are numbered relative to the amino group.

G cluster_0 This compound a b NH₂ a->b c OCH₃ b->c d c->d e CH₃ d->e f e->f f->a G Aniline This compound (Highly Activated, Basic) Acetylation N-Acetylation (Acetic Anhydride) Aniline->Acetylation Acetanilide N-(2-methoxy-4-methylphenyl)acetamide (Moderately Activated, Non-basic) Acetylation->Acetanilide EAS Electrophilic Aromatic Substitution (EAS) Acetanilide->EAS Substituted_Acetanilide Substituted Acetanilide EAS->Substituted_Acetanilide Deprotection Hydrolysis (Acid or Base) Substituted_Acetanilide->Deprotection Final_Product Regioselectively Substituted This compound Deprotection->Final_Product

References

Application of 2-Methoxy-4-methylaniline in the Synthesis of Triarylamine Polymers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of triarylamine polymers using 2-Methoxy-4-methylaniline as a key monomeric unit. The protocols and discussions herein are grounded in established principles of polymer chemistry, with a focus on providing practical, field-proven insights to ensure experimental success and data integrity.

Introduction: The Significance of Triarylamine Polymers and the Role of this compound

Triarylamine-based polymers are a class of electroactive materials that have garnered significant attention due to their unique electronic and optical properties. These polymers are characterized by a backbone containing nitrogen atoms bonded to three aromatic rings, which facilitates the formation of stable radical cations and enables efficient charge transport. Consequently, they are integral components in a wide array of applications, including organic light-emitting diodes (OLEDs), solar cells, electrochromic devices, and sensors.

The monomer, this compound, offers distinct advantages in the synthesis of these functional polymers. The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating substituents that influence the electronic properties of the resulting polymer. They can enhance the solubility of the polymer in common organic solvents, which is a crucial factor for processability and device fabrication. Furthermore, these substituents can modulate the oxidation potential and the color of the polymer in its different redox states, making them highly tunable for specific applications.

This guide will detail two primary methods for the polymerization of this compound: chemical oxidative polymerization and electrochemical polymerization. Each method yields polymers with distinct properties and is suited for different applications.

Part 1: Chemical Oxidative Polymerization of this compound

Chemical oxidative polymerization is a versatile and scalable method for producing bulk quantities of poly(this compound). The reaction typically involves the use of a strong oxidizing agent, such as ammonium persulfate (APS), in an acidic medium. The acid serves to protonate the aniline monomer, which is a prerequisite for polymerization.

Causality Behind Experimental Choices

The choice of an acidic medium, typically 1M HCl, is critical as it facilitates the formation of the anilinium salt, which is more susceptible to oxidation than the neutral aniline. Ammonium persulfate is a preferred oxidant due to its high reactivity and solubility in aqueous media. The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and prevent over-oxidation of the polymer, which can lead to degradation and loss of electroactivity. The dropwise addition of the oxidant is also crucial for controlling the polymerization process and obtaining a more uniform polymer structure.

Experimental Workflow: Chemical Polymerization

cluster_prep Monomer & Oxidant Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification monomer_sol Dissolve this compound in 1M HCl reaction Cool monomer solution to 0-5 °C (Ice Bath) monomer_sol->reaction oxidant_sol Dissolve Ammonium Persulfate in 1M HCl addition Add oxidant solution dropwise with constant stirring oxidant_sol->addition reaction->addition stirring Continue stirring for 2-4 hours addition->stirring filtration Filter the precipitate (dark green solid) stirring->filtration wash_hcl Wash with 1M HCl filtration->wash_hcl wash_methanol Wash with Methanol wash_hcl->wash_methanol drying Dry under vacuum at 60 °C wash_methanol->drying final_product final_product drying->final_product Poly(this compound) (Emeraldine Salt) cluster_setup Electrochemical Cell Setup cluster_polymerization Electropolymerization cluster_characterization Film Characterization cell Three-electrode cell: Working (e.g., ITO) Counter (e.g., Pt wire) Reference (e.g., Ag/AgCl) cv Perform Cyclic Voltammetry (e.g., -0.2 to 1.2 V vs. Ag/AgCl) cell->cv electrolyte Prepare electrolyte solution: 0.1 M this compound in 1M HClO₄ electrolyte->cv growth Observe increasing peak currents with successive cycles cv->growth rinse Rinse the polymer-coated electrode with monomer-free electrolyte growth->rinse characterize Characterize the film using CV, Spectroelectrochemistry, etc. rinse->characterize ITO1 ITO-coated Glass (Working Electrode) Polymer Poly(this compound) Film ITO1->Polymer Electrolyte Gel Polymer Electrolyte (e.g., PMMA/LiClO₄/PC) Polymer->Electrolyte ITO2 ITO-coated Glass (Counter Electrode) Electrolyte->ITO2

The Strategic Utility of 2-Methoxy-4-methylaniline in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the critical role of 2-methoxy-4-methylaniline as a versatile precursor in the synthesis of complex pharmaceutical intermediates. With a focus on the practical application of this compound, we provide a comprehensive overview of its chemical properties, safety considerations, and its strategic implementation in multi-step synthetic routes. Detailed, field-proven protocols for the conversion of this compound into a key intermediate for the synthesis of the multi-targeted tyrosine kinase inhibitor, Ponatinib, are presented. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and robust experimental methodologies to facilitate the advancement of pharmaceutical research and development.

Introduction: The Versatility of Substituted Anilines

Substituted anilines are foundational building blocks in medicinal chemistry, offering a synthetically malleable scaffold for the construction of a diverse array of bioactive molecules. This compound, with its specific substitution pattern, presents a unique combination of steric and electronic properties that can be strategically exploited in organic synthesis. The methoxy group, a moderate electron-donating group, and the methyl group, a weak electron-donating group, influence the reactivity of the aromatic ring and the nucleophilicity of the amino group. This nuanced reactivity profile makes this compound a valuable starting material for the synthesis of targeted pharmaceutical agents, particularly in the realm of oncology.[1][2]

This document will focus on a practical, multi-step synthetic pathway that transforms this compound into a key precursor for Ponatinib, a potent tyrosine kinase inhibitor.[3][4] Each step of the synthesis is accompanied by a detailed protocol, an explanation of the underlying chemical principles, and safety precautions.

Physicochemical and Safety Profile of this compound

A thorough understanding of the starting material's properties and hazards is paramount for safe and effective laboratory execution.

Physicochemical Data
PropertyValueReference
CAS Number 39538-68-6[5]
Molecular Formula C₈H₁₁NO[5]
Molecular Weight 137.18 g/mol [5]
Appearance Solid[5]
Melting Point 31-33 °C[5]
Density 1.043 g/mL at 25 °C[5]
Flash Point 104 °C[5]
Safety and Handling

This compound is classified as an acute toxicant if swallowed and requires careful handling in a well-ventilated laboratory fume hood.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity 4 (Oral)GHS07WarningH302: Harmful if swallowed

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5][6]

Synthetic Pathway to a Key Ponatinib Intermediate

The following sections detail a validated synthetic route to convert this compound into 3-ethynyl-4-methylanisole, a crucial building block for the synthesis of Ponatinib.

Diagram 1: Overall Synthetic Workflow

G cluster_0 Step 1: Diazotization & Iodination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A This compound B Diazonium Salt Intermediate A->B NaNO₂, H₂SO₄ C 3-Iodo-4-methylanisole B->C KI D 3-Iodo-4-methylanisole F 3-((Trimethylsilyl)ethynyl)-4-methylanisole D->F Pd(PPh₃)₂Cl₂, CuI, Et₃N E Ethynyltrimethylsilane E->F G 3-((Trimethylsilyl)ethynyl)-4-methylanisole H 3-Ethynyl-4-methylanisole (Ponatinib Intermediate) G->H K₂CO₃, MeOH

Caption: Synthetic workflow from this compound to a key Ponatinib intermediate.

Step 1: Diazotization and Iodination via Sandmeyer-Type Reaction

The initial step involves the conversion of the primary aromatic amine of this compound into a diazonium salt, which is then displaced by an iodide to yield 3-iodo-4-methylanisole. This Sandmeyer-type reaction is a robust method for introducing iodine onto an aromatic ring with high regioselectivity.[7][8]

Causality of Experimental Choices:

  • Sodium Nitrite (NaNO₂) and Sulfuric Acid (H₂SO₄): These reagents react in situ to generate nitrous acid (HNO₂), which is the active diazotizing agent. The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be explosive if isolated in a dry state.[9]

  • Potassium Iodide (KI): Potassium iodide serves as the iodide source. The iodide ion acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt. While this specific iodination does not strictly require a copper catalyst, the overall transformation falls under the broader class of Sandmeyer and related reactions.[6]

Protocol 1: Synthesis of 3-Iodo-4-methylanisole

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.0 eq). Cool the flask to 0-5 °C in an ice-salt bath.

  • Diazotization: Slowly add a pre-cooled solution of concentrated sulfuric acid (2.0 eq) in water. Maintain the temperature below 5 °C. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in water and cool to 0-5 °C. Slowly add the previously prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. A dark precipitate will form.

  • Work-up: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction: Extract the aqueous mixture with diethyl ether or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 3-iodo-4-methylanisole.

Step 2: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][10] In this step, 3-iodo-4-methylanisole is coupled with ethynyltrimethylsilane.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The palladium catalyst is central to the catalytic cycle, facilitating the oxidative addition to the aryl iodide and the subsequent reductive elimination to form the C-C bond.[11]

  • Copper(I) Iodide (CuI): Copper(I) acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[12]

  • Base (e.g., Triethylamine, Et₃N): An amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide. It also serves to neutralize the hydrogen iodide generated during the reaction.[13]

  • Trimethylsilyl (TMS) Protecting Group: Ethynyltrimethylsilane is used instead of acetylene gas for easier handling. The TMS group also prevents self-coupling of the alkyne and can be easily removed in a subsequent step.

Protocol 2: Synthesis of 3-((Trimethylsilyl)ethynyl)-4-methylanisole

  • Preparation: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-iodo-4-methylanisole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Addition of Reagents: Add anhydrous triethylamine (2.0 eq) as the solvent and base. To this mixture, add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield 3-((trimethylsilyl)ethynyl)-4-methylanisole.

Step 3: Deprotection to Yield the Terminal Alkyne

The final step in this sequence is the removal of the trimethylsilyl protecting group to furnish the terminal alkyne, 3-ethynyl-4-methylanisole, a direct precursor for further elaboration into Ponatinib.

Causality of Experimental Choices:

  • Potassium Carbonate (K₂CO₃) in Methanol (MeOH): This is a mild and effective method for the desilylation of TMS-protected alkynes. The methoxide ion, generated in situ, acts as the nucleophile that attacks the silicon atom, leading to the cleavage of the C-Si bond.

Protocol 3: Synthesis of 3-Ethynyl-4-methylanisole

  • Preparation: Dissolve 3-((Trimethylsilyl)ethynyl)-4-methylanisole (1.0 eq) in methanol in a round-bottom flask.

  • Deprotection: Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Work-up: Once the reaction is complete, remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-ethynyl-4-methylanisole, which can often be used in the next step without further purification.

Application in the Synthesis of Ponatinib

The synthesized 3-ethynyl-4-methylanisole is a key building block for the synthesis of the tyrosine kinase inhibitor Ponatinib. The subsequent steps, which are beyond the scope of this specific guide, would involve the conversion of the anisole to a benzoyl chloride, followed by Sonogashira coupling with 3-ethynylimidazo[1,2-b]pyridazine and finally an amide coupling with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline.[14][15]

Diagram 2: Integration into Ponatinib Synthesis

G A 3-Ethynyl-4-methylanisole B 3-Ethynyl-4-methylbenzoic acid A->B Oxidation C 3-Ethynyl-4-methylbenzoyl chloride B->C SOCl₂ D Key Ponatinib Precursor C->D Sonogashira Coupling with 3-ethynylimidazo[1,2-b]pyridazine E Ponatinib D->E Amide Coupling

Caption: Further synthetic steps towards Ponatinib from 3-ethynyl-4-methylanisole.

Conclusion

This application note has demonstrated a robust and logical synthetic pathway for the conversion of this compound into a valuable pharmaceutical intermediate. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen experimental conditions, we aim to empower researchers to confidently and safely utilize this versatile precursor in their drug discovery and development endeavors. The strategic application of fundamental organic reactions, such as diazotization and palladium-catalyzed cross-coupling, underscores the importance of a strong foundational knowledge in synthetic chemistry for the advancement of pharmaceutical sciences.

References

Application Note: Comprehensive Analytical Characterization of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Purpose

2-Methoxy-4-methylaniline, also known as 4-Methyl-o-anisidine, is a substituted aniline derivative that serves as a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds. The purity and structural integrity of this raw material are paramount to ensure the safety, efficacy, and quality of the final products. Inconsistencies, such as the presence of isomers, starting materials, or degradation products, can have significant downstream consequences.

This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the analytical techniques required for the complete characterization of this compound. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a robust and validated approach. The protocols detailed herein are designed to be self-validating, integrating chromatographic and spectroscopic data to build an unambiguous profile of the compound.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
CAS Number 39538-68-6
Appearance Solid
Melting Point 31-33 °C
Density 1.043 g/mL at 25 °C
Flash Point 104 °C
IUPAC Name This compound[1]

Chromatographic Purity and Assay

Chromatography is the cornerstone of purity assessment, separating the main component from any related impurities. The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: HPLC is the preferred method for quantifying the purity of this compound due to its high resolution and suitability for non-volatile or thermally labile impurities. A reverse-phase (RP) method is chosen because the analyte possesses moderate polarity, making it well-suited for retention on a non-polar stationary phase like C18. The inclusion of an acid, such as phosphoric or formic acid, in the mobile phase is crucial.[2][3] It protonates the basic aniline nitrogen, preventing peak tailing by minimizing interactions with residual acidic silanols on the silica support, thereby ensuring sharp, symmetrical peaks for accurate integration.

Protocol 2.1: Reverse-Phase HPLC for Purity Determination

  • System Preparation:

    • HPLC System: A quaternary pump system with a UV detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. For MS compatibility, substitute with 0.1% Formic Acid.[2]

    • Mobile Phase B: Acetonitrile (MeCN).

    • Ensure all solvents are HPLC grade, filtered, and degassed.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration using the same procedure.

  • Instrumental Method:

    • Set up the instrument with the parameters outlined in the table below.

    • Equilibrate the column with the initial mobile phase composition for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the standard solution (for system suitability) and then the sample solution.

ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures retention time reproducibility.
Injection Volume 10 µLA small volume to prevent peak broadening.
Detection Wavelength 230 nmCorresponds to a strong absorbance region for the aniline chromophore.
Gradient Program 0-15 min: 30-70% B15-17 min: 70-30% B17-20 min: 30% BA gradient is used to elute potential impurities with a wide range of polarities.
  • Data Analysis:

    • Calculate the purity of the sample using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

    • For assay against a reference standard, use the external standard method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Expertise & Causality: GC-MS is an orthogonal technique that provides definitive identification through mass-to-charge ratio and fragmentation patterns, while also detecting volatile impurities or residual solvents.[4] The compound is sufficiently volatile and thermally stable for GC analysis. A non-polar capillary column, such as one coated with 5% phenyl polysiloxane, is effective for separating aromatic isomers. Electron Ionization (EI) is used as the ionization source due to its ability to produce reproducible, information-rich fragmentation patterns that can be compared against spectral libraries like NIST.[4]

Protocol 2.2: GC-MS for Identity Confirmation

  • System Preparation:

    • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Sample Preparation:

    • Dissolve ~1 mg of this compound in 1 mL of a suitable volatile solvent like Dichloromethane or Ethyl Acetate.

  • Instrumental Method:

ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µLStandard for capillary GC.
Oven Program Initial: 80 °C (hold 2 min)Ramp: 15 °C/min to 280 °CHold: 5 minA temperature ramp effectively separates compounds based on boiling point.
MS Source Temp. 230 °CStandard temperature to promote ionization.
MS Quad Temp. 150 °CStandard temperature for the quadrupole analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.
Scan Range 40 - 300 m/zCovers the molecular ion and expected fragment masses.
  • Data Analysis:

    • Confirm the retention time of the main peak against a reference standard.

    • Analyze the mass spectrum of the main peak. The molecular ion ([M]⁺) should be observed at m/z 137.[4]

    • Compare the fragmentation pattern to a reference spectrum or a library database (e.g., NIST) for definitive identification. The top peaks are expected at m/z 122 and 137.[4]

Spectroscopic Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure and functional groups, acting as a necessary complement to chromatographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. The predicted chemical shifts and splitting patterns are a direct consequence of the electronic environment created by the methoxy, methyl, and amine substituents on the aromatic ring. For example, the electron-donating nature of the methoxy and amine groups will shield the ortho and para protons, shifting them to a lower ppm value compared to unsubstituted benzene (7.3 ppm).[5]

Protocol 3.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of Tetramethylsilane (TMS) if the solvent does not already contain an internal reference.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, a standard pulse program with 8-16 scans is typically sufficient.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) with a sufficient number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio.

  • Expected Spectral Data:

TechniqueExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~6.6-6.8Multiplet3 x Aromatic C-H
~3.8Singlet-OCH₃ (Methoxy)
~3.6Broad Singlet-NH₂ (Amine)
~2.2Singlet-CH₃ (Methyl)
¹³C NMR ~148-150SingletC-O (Aromatic)
~138-140SingletC-NH₂ (Aromatic)
~120-125SingletC-CH₃ (Aromatic)
~110-120Multiplet3 x C-H (Aromatic)
~55Singlet-OCH₃ (Methoxy)
~20Singlet-CH₃ (Methyl)

Note: Predicted shifts are based on typical values for similar aniline derivatives.[6][7] The amine proton signal may be broad and its chemical shift can vary with concentration and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy. This provides a molecular "fingerprint" and confirms that the primary functional groups of an aniline (N-H), an ether (C-O), and an aromatic ring (C=C, C-H) are present.[8][9]

Protocol 3.2: FTIR Functional Group Analysis

  • Sample Preparation:

    • Since the compound has a low melting point, a thin film can be prepared by melting a small amount of the sample between two KBr or NaCl plates.

    • Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet) first, which will be automatically subtracted from the sample spectrum.

  • Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic Ring
2950 - 2850C-H StretchMethyl/Methoxy (-CH₃)
1600 - 1500C=C StretchAromatic Ring
1260 - 1220C-O Stretch (asymmetric)Aryl Ether

Note: These are typical ranges for the assigned functional groups.[7][10][11]

Integrated Characterization Workflow

No single technique is sufficient for complete characterization. A logical workflow ensures that identity, purity, and structure are confirmed cohesively. The data from each analysis supports and validates the others, providing a high degree of confidence in the material's quality.

G cluster_0 Initial Assessment cluster_1 Purity & Impurity Profiling cluster_2 Structural Confirmation cluster_3 Final Report Sample Sample Receipt (this compound) Phys Physical Characterization (Appearance, Color) Sample->Phys HPLC HPLC-UV Analysis Phys->HPLC GCMS GC-MS Analysis Phys->GCMS NMR NMR Spectroscopy (¹H & ¹³C) Phys->NMR FTIR FTIR Spectroscopy Phys->FTIR Purity Quantitative Purity (%) HPLC->Purity Impurities Volatile & Isomeric Impurities GCMS->Impurities Identity Identity Confirmation (via Mass Spec) GCMS->Identity Review Data Integration & Review Purity->Review Impurities->Review Structure Unambiguous Structure NMR->Structure Func_Groups Functional Group ID FTIR->Func_Groups Structure->Review Func_Groups->Review Identity->Review CoA Certificate of Analysis (CoA) Review->CoA

Caption: Integrated workflow for the characterization of this compound.

Safety and Handling

This compound is a chemical that must be handled with appropriate care. According to safety data sheets, it is harmful if swallowed and causes skin, eye, and respiratory tract irritation.[12]

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14] Avoid generating dust and prevent contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[13]

  • First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[12] For skin contact, wash off with soap and plenty of water. If swallowed, seek immediate medical attention.[13]

Always consult the most current Safety Data Sheet (SDS) for the material before handling.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 2-Methoxy-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the purity of this reagent, particularly due to oxidation. Here, we provide in-depth, field-proven answers to common questions and detailed protocols to restore the integrity of your material for sensitive downstream applications.

Frequently Asked Questions (FAQs)

Q1: My bottle of this compound has turned dark brown/red. What happened and is it still usable?

This discoloration is a classic sign of oxidation. Aromatic amines, including this compound, are susceptible to oxidation when exposed to air (oxygen) and light over time.[1][2] The initially colorless or pale solid/liquid reacts with atmospheric oxygen to form highly colored impurities, which are often complex polymeric materials.[1]

Whether the material is still usable depends entirely on the sensitivity of your subsequent reaction. For robust reactions where minor impurities do not impact the outcome, it might be acceptable. However, for most applications in pharmaceutical and materials science, especially catalysis, stoichiometric reactions, and multi-step syntheses, these impurities can lead to lower yields, side-product formation, and difficult purification. Therefore, purification is strongly recommended.[1]

Q2: What are the chemical structures of these colored impurities?

The oxidation of anilines is a complex process that can lead to a mixture of products. While a detailed analysis of every impurity is rarely performed in a standard lab setting, the mechanism involves the formation of radical cations, which can then couple to form various species.[3] Common oxidation products include N-oxides, nitroso compounds, azoxybenzenes, and eventually, highly conjugated polymeric structures that are responsible for the deep coloration.[4][5] From a practical standpoint, these impurities are almost always more polar and less volatile than the parent aniline.

Q3: How can I prevent my this compound from oxidizing during storage?

Proactive prevention is the most effective strategy for maintaining the quality of aromatic amines. Adhering to strict storage protocols can significantly extend the shelf life of the reagent.

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes contact with atmospheric oxygen, the primary oxidant.
Light Use amber glass bottles or store in the dark.[2]Prevents photo-oxidation, a common degradation pathway for aromatic compounds.
Temperature Store in a cool, dry place, typically below 30°C (86°F).[6]Reduces the rate of chemical reactions, including oxidation.
Container Ensure containers are made of compatible materials (e.g., glass) and are tightly sealed.[6]Prevents contamination and exposure to air and moisture, as amines can be hygroscopic.[6]

Purification Method Selection Guide

Choosing the right purification method is critical for efficiency and yield. The optimal technique depends on the physical state of your compound, the nature of the impurities, and the scale of the purification. This compound has a reported melting point of 31-33 °C, making it a low-melting solid that can sometimes be handled as a liquid.[7]

Purification MethodBest For...AdvantagesDisadvantages
Column Chromatography Separating compounds with different polarities. Highly effective for removing polar oxidation products.[8]High resolution, applicable to a wide range of compounds, and can be scaled.[1]Can be time-consuming, requires significant solvent volumes, and potential for product loss on the column.[1]
Recrystallization Purifying solids from a smaller amount of soluble impurities.[1]Can yield very high-purity crystalline material; relatively simple setup.[9]Finding a suitable solvent can be challenging; not suitable for oils or very impure samples; potential for product loss in the mother liquor.[1]
Vacuum Distillation Removing non-volatile or high-boiling impurities like polymers.[1]Fast and highly efficient for removing non-volatile materials; excellent for larger scales.[1]Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points.
Acid-Base Extraction Separating basic amines from neutral or acidic impurities.Simple, fast, and uses inexpensive reagents.Less effective for removing basic impurities or impurities with similar pKa values.[1]

Troubleshooting and Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is often the most reliable method for removing colored, polar oxidation products from anilines. The principle is that the less polar this compound will travel through the silica column faster than the highly polar, colored impurities.[8]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (e.g., 20% EtOAc/Hexane) to determine Rf Pack 2. Pack Column (Silica gel slurry in Hexane) TLC->Pack Load 3. Load Sample (Dissolved in minimal DCM or eluent) Pack->Load Elute 4. Elute Column (Start with low polarity eluent, e.g., 5% EtOAc/Hexane) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Methodology:

  • Solvent System Selection: First, run a Thin Layer Chromatography (TLC) analysis of your crude material. A common solvent system for anilines is a mixture of hexane and ethyl acetate.[1] The pure compound should have an Rf value of ~0.3. The colored impurities will typically remain at or near the baseline.

  • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1] Pack a glass column with the slurry, ensuring an even and compact bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum volume of a suitable solvent like dichloromethane or the initial eluent.[1][8] Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane). The less polar product will move down the column while the polar impurities remain adsorbed at the top. You can gradually increase the polarity of the eluent (gradient elution) if needed to speed up the elution of your product.[1]

  • Fraction Collection & Analysis: Collect fractions and monitor the separation by TLC.[8] Spot each fraction against a reference spot of the crude material.

  • Isolation: Combine the fractions that contain only the pure product (a single spot at the correct Rf). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1]

Expert Tip: Aromatic amines can sometimes "tail" or streak on acidic silica gel. To prevent this, you can add a small amount of triethylamine (~0.5-1%) to your eluent system. This neutralizes the acidic sites on the silica, resulting in sharper bands and better separation.[10][11]

Protocol 2: Purification by Recrystallization

Given its low melting point, recrystallization is a viable and efficient method, especially for removing small amounts of impurities from a solid sample.

G cluster_prep Dissolution cluster_crystal Crystallization cluster_iso Isolation Solvent 1. Solvent Screening (Find solvent: soluble when hot, insoluble when cold) Dissolve 2. Dissolve Crude Solid (in minimum amount of boiling solvent) Solvent->Dissolve Cool 3. Slow Cooling (Allow to cool to room temp, then ice bath) Dissolve->Cool Crystals 4. Crystal Formation Cool->Crystals Filter 5. Suction Filtration (Collect crystals) Crystals->Filter Wash 6. Wash with Cold Solvent Filter->Wash Dry 7. Dry Crystals (Under vacuum) Wash->Dry PureCrystals Pure Crystalline Product Dry->PureCrystals

Caption: Workflow for Purification by Recrystallization.

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of your crude material in small amounts of various solvents (e.g., water, ethanol, isopropanol, hexane, toluene, or mixtures like ethanol/water).[9] A good recrystallization solvent will dissolve the compound when hot but not when cold. For many anilines, a mixed solvent system like ethanol and water is effective.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[9]

  • Decolorization (Optional): If the hot solution is still colored, you can add a small amount of activated charcoal to adsorb the colored impurities. Heat briefly and then perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and TLC.

References

Optimizing reaction conditions for the synthesis of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry, 2-Methoxy-4-methylaniline (also known as m-cresidine) serves as a critical building block for synthesizing a range of pharmaceutical compounds, including potent antimitotic agents that target tubulin assembly in cancer cells.[1] Its specific substitution pattern offers a unique scaffold for developing next-generation targeted therapies.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of this compound. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and industrially scalable route involves a two-step process starting from 4-methoxytoluene (p-cresyl methyl ether). The process consists of:

  • Nitration: Electrophilic nitration of 4-methoxytoluene to selectively introduce a nitro group at the ortho-position to the methyl group, yielding 4-methoxy-2-nitrotoluene.[1]

  • Reduction: Subsequent reduction of the nitro group to an amine, affording the final product, this compound.[1][2]

An alternative, though less common, route could involve the selective methylation of 2-amino-5-methylphenol.[3][4] However, controlling the selectivity of O- vs. N-methylation and preventing over-methylation can present significant challenges.

Q2: What are the critical reaction parameters to control for a successful synthesis?

A2: Several parameters are crucial for maximizing yield and purity:

  • Temperature Control: Particularly during the nitration step, maintaining a low temperature is critical to prevent the formation of unwanted isomers and polysubstituted byproducts.

  • Stoichiometry of Reagents: Precise control over the molar ratios of reactants, especially the nitrating agent and the reducing agent, is essential for driving the reaction to completion and minimizing side reactions.[5]

  • Catalyst Activity: For catalytic hydrogenation, the activity of the catalyst (e.g., Palladium on carbon) is paramount. Using a fresh or properly activated catalyst ensures efficient reduction of the nitro group.[2][6]

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and complicate the purification of the final product.

Q3: What are the primary safety considerations when performing this synthesis?

A3: Standard laboratory safety protocols must be strictly followed. Key hazards include:

  • Nitrating Agents: Mixtures of nitric acid and sulfuric acid are highly corrosive and potent oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Nitro Compounds: The intermediate, 4-methoxy-2-nitrotoluene, is a nitroaromatic compound and should be handled as potentially toxic.

  • Catalytic Hydrogenation: Reactions involving hydrogen gas are flammable and pose an explosion risk. Ensure the system is properly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen, and use appropriate equipment for hydrogenation reactions.

  • Aniline Toxicity: The final product, like many anilines, is toxic and can be absorbed through the skin. It is a suspected carcinogen.[7] Always handle with gloves and in a fume hood.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Consistently low yield of the final product.

  • Possible Cause A: Incomplete Reaction.

    • Diagnosis: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows a significant amount of unreacted starting material or intermediate.

    • Solution:

      • Increase Reaction Time/Temperature: For the reduction step, ensure the reaction is allowed to proceed for a sufficient duration. Gentle heating may be required, depending on the chosen reducing agent.[5]

      • Verify Reagent/Catalyst Activity: If using catalytic hydrogenation, the Pd/C catalyst may be deactivated. Use a fresh batch of catalyst. For chemical reductions (e.g., with Sn/HCl or Fe/HCl), ensure the reagents are pure and active.[5]

  • Possible Cause B: Suboptimal Reaction Conditions.

    • Diagnosis: The reaction produces a complex mixture of products, with significant byproduct formation observed via TLC or GC-MS.

    • Solution:

      • Optimize Nitration Temperature: The formation of isomers during nitration is highly temperature-dependent. Ensure the reaction is maintained at a low temperature (typically 0-5 °C) to favor the desired 2-nitro isomer.

      • Adjust Stoichiometry: Re-evaluate the molar equivalents of your reagents. Insufficient reducing agent will lead to incomplete conversion of the nitro-intermediate.

  • Possible Cause C: Product Loss During Workup and Purification.

    • Diagnosis: The yield is low despite evidence of a clean and complete reaction.

    • Solution:

      • Optimize Extraction pH: During the aqueous workup, ensure the pH is appropriately adjusted. The aniline product is basic and requires a basic aqueous layer (pH > 8) to remain in the organic phase during extraction. Conversely, it can be extracted into an acidic aqueous phase if desired.

      • Refine Purification Method: Significant product loss can occur during column chromatography. Ensure the silica gel is properly packed and the eluent system is optimized for good separation without excessive band broadening.[8] Vacuum distillation can be a highly effective alternative for purification.[8]

Issue 2: The final product is dark-colored (brown or black).

  • Possible Cause: Air Oxidation.

    • Diagnosis: The product, which may be initially light-colored, darkens upon standing, especially when exposed to air and light. This is a common issue with aniline derivatives.[8]

    • Solution:

      • Inert Atmosphere: Handle and store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Purification Before Use: If the product has discolored, it can often be repurified by vacuum distillation or by passing it through a short plug of silica gel or activated carbon to remove colored polymeric impurities.[8]

Issue 3: Formation of significant isomeric impurities.

  • Possible Cause: Poor Regioselectivity during Nitration.

    • Diagnosis: NMR or GC-MS analysis reveals the presence of isomers, such as 2-methoxy-5-methylaniline or other nitrated and reduced derivatives.

    • Solution:

      • Control Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is typically used. The rate of addition of the substrate to the nitrating mixture should be slow and controlled.

      • Maintain Low Temperature: As stated previously, low temperature is the most critical factor for controlling regioselectivity in the electrophilic nitration of activated aromatic rings.

Optimized Experimental Protocols

The following protocols describe a reliable two-step synthesis from 4-methoxytoluene.

Protocol 1: Nitration of 4-Methoxytoluene
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Reaction: Slowly add 4-methoxytoluene (1.0 eq) to the cold sulfuric acid while maintaining the internal temperature below 5 °C. In the dropping funnel, prepare a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask over 1-2 hours, ensuring the temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice. The crude 4-methoxy-2-nitrotoluene will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Protocol 2: Reduction of 4-Methoxy-2-nitrotoluene
  • Setup: In a suitable hydrogenation vessel, dissolve the crude 4-methoxy-2-nitrotoluene (1.0 eq) from the previous step in a solvent such as methanol or ethanol.[2]

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) to the solution.[2]

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (via a balloon or a pressurized system) to a pressure of 1-3 atm.[2][6]

  • Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. The reaction is often exothermic and may require initial cooling.[2]

  • Monitoring: Monitor the consumption of hydrogen and the reaction progress by TLC until all the starting material is consumed.

  • Workup: Carefully purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

Protocol 3: Purification
  • Vacuum Distillation: This is a highly effective method for purifying liquid anilines.[8] Distill the crude product under reduced pressure to obtain pure this compound as a colorless to pale yellow liquid or low-melting solid.

  • Column Chromatography: If distillation is not feasible, purify the crude product by silica gel column chromatography using a gradient eluent system, typically starting with hexane and gradually increasing the proportion of ethyl acetate.[8]

Data Summary

StepKey ReagentsSolventTemperature (°C)Typical TimeKey Considerations
Nitration 4-Methoxytoluene, HNO₃, H₂SO₄None0 - 52 - 4 hoursStrict temperature control is crucial for regioselectivity.
Reduction 4-Methoxy-2-nitrotoluene, H₂, 10% Pd/CMethanol or Ethanol20 - 254 - 16 hoursEnsure proper catalyst handling and safety with H₂ gas.[2][6]
Purification Crude ProductHexane/Ethyl AcetateAmbientVariesVacuum distillation is preferred to minimize oxidation and product loss.[8]

Visual Workflows

Synthesis_Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Start 4-Methoxytoluene Nitration Nitration (HNO3, H2SO4, 0-5°C) Start->Nitration Intermediate 4-Methoxy-2-nitrotoluene Nitration->Intermediate Reduction Reduction (H2, Pd/C, MeOH) Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Purification (Vacuum Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

References

Technical Support Center: Preventing Over-Methylation in Arylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective N-Methylation

2-Methoxy-4-methylaniline is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. Its synthesis typically follows a well-established multi-step pathway starting from m-cresol. However, a frequent and critical challenge arises during subsequent functionalization, specifically the selective N-methylation to produce N-methyl-2-methoxy-4-methylaniline.

The core issue is the propensity for over-methylation, leading to the formation of the undesired N,N-dimethylaniline byproduct and, in some cases, quaternary ammonium salts. This occurs because the secondary amine product of the initial methylation is often more nucleophilic than the starting primary amine, making it react faster with the methylating agent.[1] This guide provides a comprehensive troubleshooting framework, detailed protocols, and answers to frequently asked questions to help researchers navigate this common synthetic hurdle and achieve high selectivity for the desired mono-methylated product.

Part 1: Synthesis Pathway for this compound

Before addressing N-methylation, it is essential to have a high-purity starting material. The typical synthesis route is outlined below.

G mcresol m-Cresol methylanisole 4-Methylanisole mcresol->methylanisole O-Methylation dms Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC) nitroanisole 2-Nitro-4-methylanisole methylanisole->nitroanisole Nitration nitration HNO₃ / H₂SO₄ final_product This compound nitroanisole->final_product Nitro Group Reduction reduction Reduction (e.g., H₂, Pd/C)

Caption: Synthesis workflow for this compound.

Part 2: The Over-Methylation Problem: A Mechanistic View

Classical N-methylation methods using reagents like dimethyl sulfate or methyl iodide often result in poor selectivity.[2] The primary amine (ArNH₂) reacts to form the mono-methylated secondary amine (ArNHMe), which then competes for the methylating agent to form the di-methylated tertiary amine (ArNMe₂).

G cluster_main N-Methylation Pathways Start Primary Amine (ArNH₂) Mono Desired Product (ArNHMe) Secondary Amine Start->Mono k₁ (Desired Reaction) Reagent Methylating Agent (e.g., Me₂SO₄) Reagent->Mono Di Over-Methylation Product (ArNMe₂) Tertiary Amine Reagent->Di Mono->Di k₂ (Side Reaction) label_k2 Often, k₂ > k₁ due to higher nucleophilicity of the secondary amine

Caption: Kinetic competition leading to over-methylation.

To achieve selectivity (mono-methylation), strategies must either slow down the second methylation step (k₂) or use a mechanism that inherently prevents it.

Part 3: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the N-methylation of this compound and similar primary arylamines.

Q1: My reaction with dimethyl sulfate yielded mostly the N,N-dimethyl product. Why did this happen and how can I fix it?

A1: This is the classic outcome of using highly reactive, traditional methylating agents like dimethyl sulfate (DMS) or methyl iodide.[2] As explained mechanistically, the mono-methylated product (a secondary amine) is more nucleophilic and thus reacts faster than the starting primary amine, leading to the di-methylated product.[1]

Solution:

  • Change Methylating Agent: Switch to a "greener" and more selective methylating agent like Dimethyl Carbonate (DMC). DMC often requires higher temperatures and a catalyst but provides excellent selectivity for mono-methylation.[1][3]

  • Use a Catalytic System: Modern methods using methanol as the methylating agent in the presence of specific ruthenium or iridium catalysts are highly selective for mono-alkylation.[4][5]

  • In-situ Protection: Some methods, like those using DMC, are proposed to proceed via an in-situ protection-deprotection pathway involving a carbamate intermediate, which sterically hinders the second methylation.[1]

Q2: I'm getting a complex mixture of products, including some that are dark and tarry. What's causing this?

A2: Aniline derivatives can be sensitive to oxidation, especially under harsh reaction conditions (strong base, high heat, presence of air). Discoloration is often due to the formation of colored oxidation products and polymers.[6]

Solution:

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

  • Control Temperature: Avoid excessive heating. Use the lowest temperature that allows for a reasonable reaction rate.

  • Base Selection: Ensure the base is compatible with your substrate and not promoting side reactions. Sometimes, a milder base is preferable, even if the reaction is slower.

  • Purify Starting Material: Ensure your starting this compound is pure. Impurities can catalyze decomposition.[6]

Q3: My selective mono-methylation reaction is extremely slow or shows no conversion. What are the likely causes?

A3: This often points to issues with reaction conditions or catalyst activity.

Solution:

  • Catalyst Deactivation: If using a metal catalyst, ensure it has not been poisoned. Common poisons include sulfur compounds or other coordination-avid impurities.

  • Insufficient Temperature: Reactions with less reactive methylating agents like DMC or methanol require higher temperatures (e.g., 150-250 °C) to proceed effectively.[1] Continuous flow systems are particularly adept at safely handling these superheated conditions.

  • Incorrect Base: The choice and amount of base can be critical. Some protocols require a strong base like KOtBu, while others work with weaker bases such as Cs₂CO₃ or NaOH.[4][7] The absence of a required base will likely prevent the reaction.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction. For some catalytic systems, the solvent is a crucial ligand or participant in the reaction mechanism.

Q4: How can I effectively monitor the reaction to stop it before significant di-methylation occurs?

A4: Careful reaction monitoring is key to maximizing the yield of the mono-methylated product.

  • Thin Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting material and the appearance of the mono- and di-methylated products. The less polar di-methylated product will typically have a higher Rf value than the mono-methylated product.

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative analysis, taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC or LC-MS will give you a precise ratio of starting material to products.

Q5: What are the best practices for purifying N-methyl-2-methoxy-4-methylaniline from the starting material and the N,N-dimethyl byproduct?

A5: Purification is typically achieved via column chromatography.[6]

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is usually effective. The product elution order is typically:

    • N,N-dimethylaniline (least polar)

    • N-methylaniline (desired product)

    • Starting primary aniline (most polar)

  • Technique: Use a shallow gradient to ensure good separation between the desired product and the over-methylated byproduct, which may have very similar polarities.

Part 4: Recommended Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

This protocol outlines the final reduction step, assuming the precursor 2-Nitro-4-methylanisole has been synthesized.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-Nitro-4-methylanisole (1 equivalent).

  • Solvent: Add a suitable solvent such as methanol or ethyl acetate.

  • Catalyst: Carefully add 5-10 mol% of Palladium on Carbon (10% Pd/C) to the slurry.

  • Hydrogenation: Seal the flask, purge with hydrogen gas (H₂), and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield crude this compound, which can be purified further by distillation or recrystallization if necessary.[8]

Protocol 2: Selective Mono-N-Methylation using Dimethyl Carbonate (DMC) in a Continuous Flow System

This method is adapted from modern procedures designed for high selectivity.[1]

  • Reagent Preparation: Prepare two separate stock solutions:

    • Solution A: Dissolve this compound (1 equivalent) and an internal standard (e.g., methyl benzoate) in a suitable high-boiling solvent like dioxane or NMP.

    • Solution B: Dissolve Dimethyl Carbonate (DMC, 3-5 equivalents) and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equivalents) in the same solvent.

  • System Setup: Use a commercial continuous flow reactor system equipped with two syringe pumps, a T-mixer, a heated reactor coil, and a back-pressure regulator (BPR). Set the BPR to a high pressure (e.g., 200-300 psi) to allow for superheating of the solvent.

  • Reaction: Pump both solutions at equal flow rates into the T-mixer. The combined stream then enters the reactor coil, which is heated to a high temperature (optimization required, typically 200-250 °C). The residence time is controlled by the total flow rate and the reactor volume.

  • Collection & Analysis: The product stream exits the BPR and is collected. Analyze the product mixture by GC or LC-MS to determine conversion and selectivity.

  • Optimization: Vary the temperature, residence time, and stoichiometry to maximize the yield of the mono-methylated product.

Part 5: Summary of Methodologies for Selective Mono-N-Methylation

MethodMethylating AgentCatalyst/BaseConditionsSelectivityPros & Cons
Classical Alkylation Dimethyl Sulfate (Me₂SO₄), Methyl Iodide (MeI)K₂CO₃, NaOHRoom Temp to 60°CLowPros: Fast, inexpensive reagents. Cons: Poor selectivity, toxic reagents, often requires large excess of amine.[2]
Reductive Amination Formaldehyde (CH₂O)Reducing Agent (e.g., NaBH₃CN)Mild, acidic pHModerate to GoodPros: Widely applicable. Cons: Stoichiometric reductant needed, potential for side reactions with formaldehyde.
Dimethyl Carbonate (DMC) Dimethyl CarbonateZeolites, DBU150-250°CHigh to ExcellentPros: Green reagent, high selectivity, avoids toxic byproducts. Cons: Requires high temperatures and often pressure.[1][3]
Catalytic (Methanol) Methanol (MeOH)Ru or Ir complexes / NaOH60-130°CHigh to ExcellentPros: Methanol is an inexpensive and green C1 source, mild conditions. Cons: Requires specialized, often expensive, metal catalysts.[4][5]
Chan-Lam Coupling Methylboronic Acid (MeB(OH)₂)Cu(OAc)₂ / PyridineReflux in DioxaneGood to ExcellentPros: Novel approach, mild conditions, good functional group tolerance. Cons: Requires stoichiometric copper and base.[2][9][10]

Part 6: Troubleshooting Workflow

G start_node Problem Observed question_node1 High % of Di-Methylated Product? start_node->question_node1 Analysis shows... question_node question_node solution_node solution_node issue_node issue_node issue_node1 Issue: Over-Methylation question_node1->issue_node1 Yes question_node2 Low or No Conversion? question_node1->question_node2 No solution_node1 Switch to selective reagent (DMC). Use catalytic method (Ru/MeOH). Optimize stoichiometry & time. issue_node1->solution_node1 Solution issue_node2 Issue: Poor Reactivity question_node2->issue_node2 Yes question_node3 Dark Color / Multiple Impurity Spots? question_node2->question_node3 No solution_node2 Increase temperature. Check catalyst activity. Verify correct base is used. Ensure inert atmosphere. issue_node2->solution_node2 Solution issue_node3 Issue: Decomposition/Oxidation question_node3->issue_node3 Yes solution_node3 Run under N₂ or Ar. Lower reaction temperature. Purify starting material. issue_node3->solution_node3 Solution

Caption: Troubleshooting decision tree for N-methylation reactions.

References

Technical Support Center: Column Chromatography Purification of Crude 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-4-methylaniline via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. My aim is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

This section addresses common initial questions you may have before starting the purification of this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Understanding the properties of this compound is crucial for developing an effective purification strategy. It is a solid at room temperature with a melting point of 31-33 °C. Its structure, containing both a basic amine group and a moderately polar methoxy group on an aromatic ring, dictates its solubility and interactions with chromatographic media. It is very soluble in ethanol and has limited solubility in water.[1]

PropertyValueSource
Molecular FormulaC₈H₁₁NO[1]
Molecular Weight137.18 g/mol [1]
AppearanceSolid
Melting Point31-33 °C
Density1.043 g/mL at 25 °C
SolubilitySoluble in ethanol, ether, and acetone; insoluble in water.[1][2][1][2]
Q2: What is the best stationary phase for purifying this compound?

For aromatic amines like this compound, the choice of stationary phase is critical to avoid issues like peak tailing and irreversible adsorption.

  • Standard Silica Gel (SiO₂): While widely used, the acidic nature of silanol groups on the silica surface can strongly interact with the basic amine, leading to poor separation and potential degradation of the compound.[3]

  • Amine-Functionalized Silica: This is often a superior choice as the amine groups on the stationary phase "mask" the acidic silanol groups, minimizing the strong interactions with the basic analyte and resulting in better peak shape and recovery.[3]

  • Alumina (Al₂O₃): Neutral or basic alumina can be a good alternative to silica, especially if the compound is sensitive to the acidic nature of silica gel.[4]

  • Reversed-Phase Silica (e.g., C18): This is suitable for separating compounds based on hydrophobicity.[5] For this compound, a mobile phase with a pH adjusted to be at least two units above the amine's pKa is recommended to ensure it is in its free-base, more hydrophobic form.[6]

Q3: How do I select an appropriate mobile phase (eluent) for TLC and column chromatography?

The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound on a TLC plate.[4] This generally translates to good separation on a column.

  • Starting Solvent Systems: A good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[4][7] You can start with a 1:1 ratio and adjust the polarity based on the TLC results.

  • For More Polar Impurities: If the impurities are significantly more polar, a solvent system of methanol in dichloromethane (e.g., 1-10% methanol) can be effective.[4]

  • Adding a Mobile Phase Modifier: To improve peak shape and reduce tailing on silica gel, adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) or ammonia to the mobile phase is highly recommended.[6][8] This competes with the analyte for binding to the acidic silanol sites.[6]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the column chromatography purification of this compound.

Problem 1: Poor Separation of this compound from Impurities

This is one of the most common challenges in column chromatography.

Potential Causes & Solutions
  • Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating the target compound from impurities.

    • Solution: Methodically screen different solvent systems using TLC.[9] Try combinations of hexane/ethyl acetate, toluene/ethyl acetate, or dichloromethane/methanol.[4] A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.[7]

  • Column Overloading: Loading too much crude material onto the column can lead to broad bands and poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase. If you suspect overloading, reduce the sample amount.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.

    • Solution: Ensure the silica gel is packed as a uniform slurry and that the bed is level before loading the sample.[4]

Problem 2: Significant Peak Tailing of the Desired Compound

Peak tailing is often observed with basic compounds like aromatic amines on silica gel.

Potential Causes & Solutions
  • Strong Analyte-Stationary Phase Interaction: The basic amine group of this compound interacts strongly with the acidic silanol groups on the silica surface.[3][8]

    • Solution 1: Add a Basic Modifier: Incorporate a small amount of triethylamine (TEA) or ammonia into your mobile phase (0.1-1%). This will neutralize the active silanol sites and improve peak shape.[6][8]

    • Solution 2: Use a Different Stationary Phase: Switch to an amine-functionalized silica gel or neutral/basic alumina to minimize the acid-base interactions.[3][4]

Problem 3: No Compound Eluting from the Column

This can be a frustrating issue, but it is often solvable.

Potential Causes & Solutions
  • Compound is Too Polar for the Eluent: The chosen solvent system may not be polar enough to move the compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If that is insufficient, a more polar system like dichloromethane/methanol may be necessary.[4] For very polar compounds, a system containing 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[10]

  • Compound Precipitation on the Column: If the compound is not fully dissolved when loaded, it can precipitate at the top of the column.

    • Solution: Ensure your crude sample is completely dissolved in a minimal amount of solvent before loading. If solubility is an issue, consider a dry loading technique.[4][11]

Problem 4: Compound Appears to be Decomposing on the Column

Some compounds are sensitive to the stationary phase.

Potential Causes & Solutions
  • Acidity of Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds.

    • Solution: Test the stability of your compound on silica gel using a 2D TLC.[10] Spot the compound, run the TLC in one direction, dry the plate, and then run it in the perpendicular direction with the same solvent. If a new spot appears, the compound is likely degrading.[4] In this case, use a deactivated silica gel, alumina, or a different purification technique.[10]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Method Development
  • Prepare several small beakers with different solvent systems (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate; 95:5 Dichloromethane:Methanol).

  • Add a few drops of triethylamine to each solvent system if using silica gel.

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto separate TLC plates.

  • Develop the TLC plates in the different solvent systems.

  • Visualize the spots under a UV lamp.

  • The ideal solvent system will give your desired product an Rf value between 0.2 and 0.4 and show good separation from impurities.[4]

Protocol 2: Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[4]

    • Prepare a slurry of silica gel in the least polar eluent determined from your TLC analysis.

    • Pour the slurry into the column, gently tapping to ensure even packing without air bubbles.[4]

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent.[11] Carefully add this solution to the top of the column and allow it to adsorb onto the silica.[4]

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11] Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the separation by spotting the collected fractions on a TLC plate.[4]

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Method Development Column_Prep Column Preparation TLC->Column_Prep Determines Eluent Sample_Loading Sample Loading Column_Prep->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis Fraction Analysis (TLC) Elution->Fraction_Analysis Fraction_Analysis->Elution Monitor Separation Isolation Product Isolation Fraction_Analysis->Isolation Combine Pure Fractions

Caption: Overall workflow for the column chromatography purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem Observed Cause1 Inappropriate Solvent Problem->Cause1 Cause2 Column Overloading Problem->Cause2 Cause3 Analyte-Silica Interaction Problem->Cause3 Cause4 Compound Instability Problem->Cause4 Sol1 Optimize Eluent (TLC) Cause1->Sol1 Sol2 Reduce Sample Load Cause2->Sol2 Sol3 Add Basic Modifier / Change Stationary Phase Cause3->Sol3 Sol4 Use Deactivated Silica / Alumina Cause4->Sol4

Caption: Logical relationships for troubleshooting common column chromatography issues.

References

Technical Support Center: Recrystallization of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. Our approach is rooted in fundamental chemical principles to empower you to not only solve immediate issues but also to proactively optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: My this compound is "oiling out" during cooling instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue with amines.[1] It typically happens when the solution is too supersaturated or cooled too quickly, causing the solute to come out of solution at a temperature above its melting point. Here are several strategies to address this:

  • Reduce Supersaturation: The most direct solution is to add a small amount of additional hot solvent to the oiled-out mixture to redissolve the oil, and then allow it to cool more slowly.

  • Slow Cooling: Rapid cooling is a primary cause of oiling out.[1] Allow the flask to cool slowly to room temperature before transferring it to an ice bath. Insulating the flask can also promote slower cooling.[2]

  • Seed Crystals: If you have a small amount of pure, solid this compound, adding a "seed crystal" to the cooled, saturated solution can provide a template for crystal growth and prevent oiling.[1]

  • Solvent System Modification: Experiment with a mixed solvent system. A combination of a solvent in which the compound is highly soluble and another in which it is poorly soluble can sometimes encourage crystallization.[1]

Q2: I'm getting a very low yield of crystals after recrystallization. What are the likely causes?

A2: Low recovery is a frequent problem in recrystallization and can stem from several factors:

  • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[3] The goal is to use the minimum amount of boiling solvent necessary to fully dissolve the solid.[3]

  • Premature Crystallization: If crystals form too early, for instance during a hot filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Cooling the solution for an insufficient amount of time or not cooling it to a low enough temperature will leave a significant portion of the product dissolved in the mother liquor.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.[3]

Q3: The color of my this compound hasn't improved after recrystallization. Why is this?

A3: The persistence of color indicates that the colored impurities have similar solubility properties to your target compound in the chosen solvent. Anilines, in general, are prone to air oxidation, which can form colored impurities.[4][5]

  • Activated Charcoal: For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step.

  • Alternative Purification: If recrystallization is ineffective at removing the color, consider an alternative purification method such as column chromatography or vacuum distillation.[5]

  • Salt Formation: Converting the aniline to its hydrochloride salt can alter its solubility characteristics, potentially allowing for the separation of impurities through recrystallization of the salt.[1][6] The free base can then be regenerated.

Troubleshooting Guide

Issue: No Crystals Form Upon Cooling

Root Cause Analysis: This typically indicates that the solution is not supersaturated, meaning either too much solvent was used or the compound is highly soluble in the solvent even at low temperatures.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: Add a small crystal of the pure compound to the solution.

  • Increase Concentration:

    • Evaporation: Gently heat the solution to boil off some of the solvent.[2] Be careful not to evaporate too much, as this can lead to the precipitation of impurities. After reducing the volume, allow the solution to cool again.

  • Re-evaluate Solvent Choice: If the above methods fail, the chosen solvent may be unsuitable. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[8]

Issue: Crystals Crash Out of Solution Too Quickly

Root Cause Analysis: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of the purification.[2] This happens when the solution is highly supersaturated.

Solutions:

  • Increase Solvent Volume: Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[2]

  • Slower Cooling: Insulate the flask to ensure a gradual decrease in temperature.[2]

Experimental Protocol: Standard Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes may vary depending on the nature and quantity of impurities.

1. Solvent Selection:

  • Based on the properties of this compound, which is soluble in ethanol and slightly soluble in water, a mixed solvent system of ethanol and water is a good starting point.[6][9] Alternatively, a nonpolar solvent like hexanes or toluene could be effective.[1][10]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to boiling.

  • Continue adding small portions of the hot solvent until the solid just dissolves.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration:

  • Preheat a funnel and a receiving flask.

  • Filter the hot solution by gravity to remove any insoluble impurities (and charcoal, if used).

5. Crystallization:

  • Allow the filtered solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Washing:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.[3]

7. Drying:

  • Dry the crystals in a desiccator or a vacuum oven at a low temperature.

ParameterValueReference
Melting Point31-33 °C
Boiling Point248-249 °C[11]
Density1.043 - 1.065 g/mL at 25 °C
SolubilitySoluble in ethanol. Insoluble in water. Slightly soluble in acetonitrile, chloroform, DMSO, and methanol.[9][12]

Recrystallization Troubleshooting Workflow

Caption: Troubleshooting workflow for recrystallization.

References

Vacuum distillation of 2-Methoxy-4-methylaniline to remove impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 2-Methoxy-4-methylaniline (CAS: 39538-68-6). This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will delve into the nuances of using vacuum distillation for this purpose, providing practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Foundational Knowledge & Safety

This section covers the essential preliminary information required before undertaking any purification protocol.

Q1: Why is vacuum distillation the preferred method for purifying this compound?

Aniline derivatives, including this compound, are often susceptible to thermal degradation and oxidation at elevated temperatures. The atmospheric boiling point of similar isomers is high (e.g., 4-Methoxy-2-methylaniline boils at 248-249 °C), suggesting that our target compound also has a high boiling point. Such temperatures can cause the compound to decompose, leading to the formation of colored polymeric impurities and a significant loss of yield.

Vacuum distillation is a technique that lowers the boiling point of a liquid by reducing the pressure of the system. By distilling under reduced pressure, we can achieve vaporization at a much lower, non-destructive temperature, which is crucial for preserving the integrity of heat-sensitive molecules like this compound. This method is exceptionally effective at removing non-volatile impurities, such as salts and baseline polymeric materials formed during synthesis or storage.

Q2: What are the primary safety concerns when handling and distilling this compound?

As with any laboratory procedure, a thorough safety assessment is paramount. For this compound and its isomers, the following should be considered:

  • Toxicity and Handling: This compound is classified as harmful if swallowed. Many aniline derivatives can be absorbed through the skin. Therefore, all handling must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.

  • Irritancy: It is known to cause skin, eye, and respiratory tract irritation. Avoid inhalation of any dust or vapors.

  • Vacuum Safety: Distillation under vacuum carries an implosion risk. Always use round-bottom flasks and glassware specifically designed for vacuum applications. Inspect all glassware for star cracks or defects before use. It is good practice to use a blast shield, especially during the heating phase.

  • Inert Atmosphere: Upon purification, the compound is susceptible to oxidation, which can cause discoloration. It should be stored under an inert atmosphere (e.g., argon or nitrogen) to maintain its purity.

Section 2: Physical Data and Experimental Parameters

A solid understanding of the physical properties of this compound is critical for a successful distillation.

Key Physical Properties
PropertyValueSource(s)
CAS Number 39538-68-6
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Solid
Melting Point 31-33 °C
Density 1.043 g/mL at 25 °C
Boiling Point 109 °C at 11 Torr
Flash Point 104 °C
Q3: How do I estimate the required distillation temperature at my system's vacuum level?

The boiling point of a substance is highly dependent on the pressure of the system. While the literature provides a single data point (109 °C at 11 Torr), you will likely operate at a different pressure. You can estimate the boiling point at your specific vacuum level using a pressure-temperature nomograph. As a general rule of thumb for many organic compounds, halving the pressure results in an approximate 10-15 °C decrease in the boiling point. For a successful distillation, precise control over both temperature and pressure is essential to achieve good separation.

Section 3: Troubleshooting Guide

This section addresses specific issues that may arise during the vacuum distillation process.

Workflow for Vacuum Distillation

G cluster_prep Preparation cluster_distill Distillation Process cluster_post Shutdown & Analysis A Crude 2-Methoxy- 4-methylaniline C Add Stir Bar & Crude Material to Flask A->C B Assemble & Leak-Check Vacuum Apparatus B->C D Apply Full Vacuum & Check Pressure C->D E Begin Gentle Heating with Stirring D->E F Collect Pre-run (if any) E->F G Increase Temp to Distill Product Fraction F->G H Monitor Head Temp & Pressure G->H I Stop Heating & Cool Flask to Room Temp H->I Distillation Complete J Slowly Release Vacuum (Backfill with Inert Gas) I->J K Collect & Weigh Purified Product J->K L Analyze Purity (TLC, GC, NMR) K->L

Caption: Workflow for the purification of this compound.

Q4: My compound is turning dark brown/black in the distillation flask, but nothing is distilling. What's wrong?

This is a classic sign of thermal decomposition.

  • Probable Cause 1: Temperature is too high. You may be overheating the material before the system has reached a low enough pressure for it to boil. Aniline derivatives are prone to polymerization at high temperatures.

  • Probable Cause 2: System leak. If your vacuum is not as low as you think it is, the actual boiling point will be much higher than anticipated. The presence of oxygen from a leak can also accelerate oxidative decomposition, which often produces highly colored byproducts.

  • Solutions:

    • Stop Heating Immediately: Turn off the heating mantle to prevent further degradation.

    • Verify Vacuum: Check your manometer. Is the pressure stable and at the target level? If it's high or fluctuating, you have a leak.

    • Leak Detection: Carefully inspect all glass joints, tubing connections, and the seal around the thermometer. Ensure all joints are properly seated and lightly greased with a suitable vacuum grease.

    • Re-attempt at Lower Temperature: Once the system is cool and the vacuum is stable and low, begin heating slowly. Raise the temperature gradually until you see the onset of distillation. Never heat the flask at a set temperature based on an assumed pressure; always heat based on the observed behavior of the material.

Q5: The vacuum reading on my gauge is unstable and keeps fluctuating. What should I do?

An unstable vacuum is a common problem that prevents efficient distillation.

  • Probable Cause 1: System Leak. This is the most frequent cause. Even a minuscule leak will cause the pressure to fluctuate as the pump removes air that is continuously entering.

  • Probable Cause 2: Outgassing. If the crude material contains residual volatile solvents (e.g., from the reaction workup), these will evaporate under vacuum and cause pressure fluctuations.

  • Probable Cause 3: Inefficient Cold Trap. If the cold trap is not cold enough (e.g., old dry ice, insufficient liquid nitrogen), volatile substances can be pulled into the vacuum pump, contaminating the oil and degrading its performance.

  • Solutions:

    • Check for Leaks: As described above, meticulously check every connection point.

    • Degas the Sample: Before heating, keep the crude material under full vacuum with stirring for a period to remove any residual solvents. You will see the pressure drop and stabilize once the solvents are gone.

    • Service the Cold Trap and Pump: Ensure your cold trap is functioning effectively. Check the level and condition of your vacuum pump oil. Contaminated oil will prevent the pump from reaching its ultimate vacuum.

Q6: The distillation is proceeding, but the distillate is discolored (e.g., yellow or pink). How can I get a colorless product?

Discoloration of the distillate suggests that impurities are co-distilling with your product or that some degradation is occurring even at the reduced temperature.

  • Probable Cause 1: Co-distilling Impurities. Some impurities may have boiling points very close to that of this compound at the operating pressure.

  • Probable Cause 2: Thermal Stress or "Bumping". Even under vacuum, localized overheating can occur, especially if the stirring is inefficient. Violent bumping can also throw non-volatile material from the pot into the condenser and receiving flask.

  • Probable Cause 3: Entrainment. If the distillation rate is too vigorous, fine droplets (aerosol) of the liquid from the boiling flask can be carried over with the vapor into the condenser, carrying non-volatile impurities with them.

  • Solutions:

    • Use a Fractionating Column: For impurities with close boiling points, simple distillation may

Technical Support Center: A Guide to Improving the Yield of 2-Methoxy-4-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylaniline (CAS: 39538-68-6), also known as 4-Methyl-o-anisidine.[1] This molecule is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[2] Achieving a high yield and purity is critical for downstream applications and cost-effective production.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers and production chemists overcome common challenges in its synthesis. We will explore the causality behind experimental choices to empower you with the scientific understanding needed to adapt and optimize these methods for your specific laboratory conditions.

Overview of Primary Synthetic Strategies

The synthesis of this compound is primarily achieved through two common pathways, each with distinct advantages and challenges. The choice of route often depends on the availability and cost of starting materials, as well as the desired scale and purity of the final product.

  • Route A: Nitration and Reduction of 4-Methoxytoluene. This is a prevalent method that begins with the commercially available 4-methoxytoluene. The key transformations involve electrophilic nitration followed by the reduction of the introduced nitro group.[3]

  • Route B: Methylation of 2-Amino-5-methylphenol. This route starts from 2-amino-5-methylphenol.[4][5][6] Direct O-methylation can be challenging due to competitive N-methylation of the amine. Therefore, a more robust version of this route involves the protection of the amine group prior to methylation, followed by deprotection.

Synthesis_Overview cluster_A Route A cluster_B Route B (with Protection) A1 4-Methoxytoluene A2 Nitration A1->A2 A3 4-Methoxy-2-nitrotoluene A2->A3 A4 Reduction A3->A4 A_End This compound A4->A_End B1 2-Amino-5-methylphenol B2 Amine Protection (e.g., Acetylation) B1->B2 B3 N-(2-hydroxy-4-methylphenyl)acetamide B2->B3 B4 O-Methylation B3->B4 B5 N-(2-methoxy-4-methylphenyl)acetamide B4->B5 B6 Deprotection (Hydrolysis) B5->B6 B_End This compound B6->B_End

Caption: High-level overview of the two primary synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Which reaction step is the most likely cause?

Low overall yield is a common issue that can stem from multiple points in the synthesis. The most critical steps to scrutinize are the regioselective nitration (Route A) and the reduction of the nitro group (Route A), or the selective O-methylation (Route B). Inefficient purification is also a major contributor to product loss. A systematic approach, analyzing a sample from each step by TLC or GC, is essential to pinpoint the bottleneck.

Q2: During the nitration of 4-methoxytoluene (Route A), my TLC shows multiple spots. What are these byproducts and how can I improve selectivity?

The primary issue in this step is the formation of regioisomers. The methoxy group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. While the desired product is 4-methoxy-2-nitrotoluene, you are likely forming the 4-methoxy-3-nitroaniline isomer as a significant byproduct.

  • Causality: Poor temperature control is the main culprit. Nitration is highly exothermic. A rise in temperature can overcome the subtle energetic differences that favor substitution at the 2-position, leading to a loss of regioselectivity.

  • Solution: Maintain a strict reaction temperature, typically between 0-5°C, using an ice-salt bath. The nitrating agent (a mixture of concentrated nitric and sulfuric acids) must be added dropwise to the substrate solution to manage the exotherm. A continuous flow reactor can also offer superior temperature control and improve selectivity.[7]

Q3: The reduction of 4-methoxy-2-nitrotoluene is sluggish, incomplete, or produces tar-like substances. How can I optimize this step?

This is a critical yield-determining step. The choice of reducing agent and reaction conditions is paramount.

  • Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel): This is often a very clean method.[8][9][10]

    • Cause of Failure: Catalyst poisoning or inactivity. The catalyst may be old, or impurities in the starting material (like sulfur compounds) could be poisoning it. Insufficient hydrogen pressure or poor agitation can also lead to an incomplete reaction.

    • Solution: Use fresh, high-quality catalyst. Ensure the substrate is pure. Use a suitable solvent like ethanol or ethyl acetate and ensure vigorous stirring to maintain the catalyst suspension. A slightly elevated hydrogen pressure (e.g., 50 psi) can accelerate the reaction.

  • Metal-Acid Reduction (e.g., Sn/HCl, Fe/HCl):

    • Cause of Failure: Insufficient acid or metal, or formation of insoluble complexes. Overheating can lead to polymerization and tar formation.

    • Solution: Use a significant excess of the metal reductant. The reaction is often refluxed, but the temperature should be controlled to prevent runaway reactions. Gradual addition of acid can help manage the reaction rate.

Q4: I am attempting the direct O-methylation of 2-amino-5-methylphenol and getting a mixture of products. How can I improve this?

Direct methylation is problematic because the amine nitrogen is a competing nucleophile, leading to N-methylation and even N,N-dimethylation. The phenolic oxygen is less nucleophilic, especially under neutral or basic conditions.

  • Causality: The relative nucleophilicity of the amine and the hydroxyl group.

  • Solution: The most reliable method is to protect the more nucleophilic amine group first. Acetylation with acetic anhydride is a common and effective strategy. Once the amine is protected as an amide, the phenolic hydroxyl group can be selectively deprotonated with a base (e.g., K₂CO₃) and methylated with an agent like dimethyl sulfate. The final step is the hydrolysis of the amide group under acidic or basic conditions to reveal the desired product. While this adds two steps, it dramatically improves selectivity and overall yield.

Q5: My final this compound product is a dark oil or solid. What is the best purification method?

Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities.[11]

  • Causality: The electron-rich aromatic ring and the lone pair on the nitrogen are easily oxidized, especially when exposed to air and light.

  • Solution:

    • Work-up: During the work-up, washing the organic layer with a solution of sodium bisulfite can help remove some colored impurities.

    • Purification: Vacuum distillation is highly effective for removing non-volatile, colored polymers and is the preferred method for purification on a larger scale.[11] For smaller scales or to separate closely related isomers, column chromatography on silica gel is a viable option.[11]

    • Storage: After purification, the product should be stored under an inert atmosphere (nitrogen or argon) in an amber, sealed vial and kept refrigerated to prevent degradation.

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and solving common issues.

Caption: Troubleshooting decision tree for low yield issues.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should perform small-scale trials to optimize for their specific equipment and reagent quality.

Protocol A: Synthesis from 4-Methoxytoluene

Step 1: Nitration of 4-Methoxytoluene to 4-Methoxy-2-nitrotoluene

  • Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagents: Charge the flask with 4-methoxytoluene (1.0 eq) and acetic acid (as solvent).

  • Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice bath.

  • Reaction: Cool the flask contents to 0°C. Add the nitrating mixture dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 1-2 hours.

  • Monitoring: After the addition is complete, stir the reaction at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The yellow solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a cold dilute sodium bicarbonate solution. Dry the crude product under vacuum.

  • Expected Yield: 80-90% (crude).

Step 2: Reduction of 4-Methoxy-2-nitrotoluene

  • Setup: To a flask suitable for hydrogenation (e.g., a Parr shaker bottle), add the crude 4-methoxy-2-nitrotoluene (1.0 eq) and ethanol or ethyl acetate as the solvent.

  • Catalyst: Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (approx. 1-2 mol% Pd), preferably as a wet paste to avoid ignition.

  • Reaction: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature. The reaction is exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis of aliquots. The reaction is typically complete within 4-8 hours.

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst can be pyrophoric; do not allow it to dry completely and quench it carefully with water.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by vacuum distillation to yield this compound as a colorless to pale yellow liquid or low-melting solid.[1]

  • Expected Yield: 85-95% from the nitro-intermediate.

Protocol B: Synthesis from 2-Amino-5-methylphenol (with Protection)

Step 1: Acetylation of 2-Amino-5-methylphenol

  • Setup: In a round-bottom flask, dissolve 2-amino-5-methylphenol (1.0 eq) in a suitable solvent like acetic acid or water.

  • Reaction: Cool the solution in an ice bath and add acetic anhydride (1.1 eq) dropwise.

  • Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours. A precipitate of N-(2-hydroxy-4-methylphenyl)acetamide should form.

  • Work-up: Collect the solid by filtration, wash with cold water, and dry. The product is often pure enough for the next step.

  • Expected Yield: >95%.

Step 2: O-Methylation of N-(2-hydroxy-4-methylphenyl)acetamide

  • Setup: In a flask equipped with a reflux condenser, suspend the N-(2-hydroxy-4-methylphenyl)acetamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq) in acetone.

  • Reaction: Add dimethyl sulfate (DMS, 1.2 eq) dropwise. Caution: DMS is highly toxic and carcinogenic; handle with extreme care in a fume hood.

  • Completion: Heat the mixture to reflux and stir for 6-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-(2-methoxy-4-methylphenyl)acetamide.

  • Expected Yield: 85-95%.

Step 3: Hydrolysis of N-(2-methoxy-4-methylphenyl)acetamide

  • Setup: In a round-bottom flask, combine the crude product from the previous step with an excess of 10-20% aqueous hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-8 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Carefully neutralize by adding a concentrated NaOH solution until the pH is basic (>10).

  • Extraction: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain pure this compound.

  • Expected Yield: 80-90%.

Quantitative Data Summary & Route Comparison

ParameterRoute A: From 4-MethoxytolueneRoute B: From 2-Amino-5-methylphenol
Starting Material 4-Methoxytoluene2-Amino-5-methylphenol
Number of Steps 23
Key Reagents HNO₃/H₂SO₄, Pd/C or Fe/HClAcetic Anhydride, Dimethyl Sulfate, HCl
Typical Overall Yield 65-80%65-80%
Pros Fewer steps, potentially cheaper starting material.Excellent control over selectivity, avoids handling of nitrating acids for the core transformation.
Cons Requires strict temperature control during nitration to ensure regioselectivity. Catalytic hydrogenation requires specialized equipment.Longer route, involves protection/deprotection steps. Uses highly toxic dimethyl sulfate.

References

Storage and handling guidelines for 2-Methoxy-4-methylaniline to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Methoxy-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides based on established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal storage conditions for this compound to prevent degradation?

To maintain the long-term stability and purity of this compound, it is crucial to store it in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[1][2] For optimal preservation, storage under an inert atmosphere, such as nitrogen or argon, is recommended.[3] Additionally, protecting the compound from light is essential as it is known to be light-sensitive.[4][5]

Q2: I've noticed a change in the color of my this compound sample. What could be the cause and is it still usable?

A change in color, often to a brownish hue, is a common indicator of degradation in anilines. This is typically due to oxidation from prolonged exposure to air and/or light.[5] The amino group in the aniline structure is susceptible to oxidation, which can lead to the formation of colored impurities.

Whether the material is still usable depends on the specific requirements of your experiment. For applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, it is advisable to purify the compound before use. For less sensitive applications, the impact of minor impurities should be assessed.

Q3: What materials are incompatible with this compound and should be avoided during storage and handling?

This compound should not be stored or handled with strong oxidizing agents, as they can cause a vigorous and potentially hazardous reaction.[1][6][3][4][7][8] Contact with strong acids and acid chlorides should also be avoided.[4][7] It is important to ensure that storage containers and handling equipment are free from these incompatible materials.

Q4: What are the recommended personal protective equipment (PPE) when handling this compound?

When handling this compound, it is imperative to use appropriate personal protective equipment to avoid exposure. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][7]

  • Hand Protection: Wear suitable protective gloves.[1][9]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]

All handling should be conducted in a well-ventilated area or in a fume hood.[1][7] An eyewash station and safety shower should be readily accessible.[1][6]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent reaction yields Degradation of the starting material due to improper storage.Verify the purity of your this compound using an appropriate analytical technique such as HPLC or GC.[10] If impurities are detected, consider purifying the material before use. Ensure the compound is stored under the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere).[1][2][6][3][4][5]
Appearance of unexpected side products in a reaction Presence of degradation products in the starting material.Characterize the side products using techniques like NMR or mass spectrometry to identify them.[10] Common degradation products of anilines arise from oxidation. Consider implementing a purification step for the starting material, such as recrystallization or column chromatography, to remove these impurities.
Solid material has become discolored or clumped Exposure to air, light, or moisture.[5]This indicates potential degradation. Assess the purity of the material. If the discoloration is significant, it is recommended to purify the compound. Clumping may suggest moisture absorption; ensure the container is tightly sealed and stored in a dry environment.[1][2]

Visualizing Degradation and Handling

To further clarify the critical aspects of handling and the potential for degradation, the following diagrams illustrate the recommended workflow and a simplified potential degradation pathway.

G cluster_storage Optimal Storage cluster_handling Safe Handling cluster_experiment Experimental Use storage Store in a cool, dry, well-ventilated area container Tightly sealed container ppe Wear appropriate PPE (gloves, goggles, lab coat) storage->ppe Before Handling inert Under inert atmosphere (N2 or Ar) light Protect from light ventilation Use in a well-ventilated area or fume hood incompatible Avoid contact with strong oxidizing agents and acids purity_check Check purity if degradation is suspected purification Purify if necessary (e.g., recrystallization) purity_check->purification reaction Use in reaction purification->reaction handling handling handling->purity_check Before Use

Caption: Recommended workflow for the storage and handling of this compound.

G start This compound (Stable) oxidized Oxidized Intermediates start->oxidized Exposure to Air (O2) / Light polymers Colored Polymeric Impurities oxidized->polymers Further Oxidation / Polymerization

References

Troubleshooting low yields in the N-alkylation of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 2-Methoxy-4-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and practical laboratory experience.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in the N-alkylation of this compound can be a frustrating obstacle. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Reaction fails to proceed or gives very low conversion.

Several factors can lead to a stalled or inefficient reaction. The electron-donating methoxy and methyl groups on the aniline ring increase its nucleophilicity, which is generally favorable for N-alkylation. However, other factors can impede the reaction.

Possible Causes & Solutions:

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.[1][2] If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.[2]

  • Inappropriate Reaction Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[1][2] If your reaction is sluggish at room temperature, gradually increase the temperature while carefully monitoring for the formation of byproducts.[1]

  • Poor Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for N-alkylation reactions as they can stabilize charged intermediates.[1][2]

  • Suboptimal Base: A base is often required to neutralize the acid generated during the reaction. The choice of base is critical. For an electron-rich aniline like this compound, a moderately strong base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient.[3] In some cases, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.[2][4]

Experimental Protocol: Screening Reaction Conditions

  • Set up a parallel reaction array with identical amounts of this compound and the alkylating agent.

  • To separate vessels, add different solvents (e.g., DMF, DMSO, acetonitrile, toluene).

  • To each vessel, add a different base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK).

  • Run the reactions at a slightly elevated temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS at regular intervals.

  • Analyze the results to identify the optimal solvent and base combination for your specific substrate and alkylating agent.

Issue 2: Formation of multiple products, particularly the N,N-dialkylated aniline.

A common side reaction in the N-alkylation of primary anilines is over-alkylation, leading to the formation of the tertiary amine.[1][5] This occurs because the mono-alkylated product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[1][5]

Strategies to Promote Mono-alkylation:

  • Stoichiometry Control: Using an excess of the aniline relative to the alkylating agent can favor mono-alkylation.[1][5] A starting point is to use 1.5 to 2 equivalents of this compound.

  • Lower Reaction Temperature: Reducing the reaction temperature can sometimes favor mono-alkylation, as the activation energy for the second alkylation may be higher.[5]

  • Choice of Alkylating Agent: Less reactive alkylating agents may provide better selectivity for mono-alkylation.[1]

  • Reductive Amination: This is a highly effective alternative for controlled mono-alkylation.[1][6] This two-step process involves the formation of an imine between the aniline and an aldehyde or ketone, followed by in-situ reduction.[6]

Experimental Protocol: Reductive Amination of this compound

  • Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.[7]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.[6]

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: I am considering using a palladium-catalyzed method like the Buchwald-Hartwig amination. Is this a suitable approach for the N-alkylation of this compound?

A1: Yes, the Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds and is an excellent alternative to traditional N-alkylation methods.[8][9][10] It often offers a broader substrate scope, greater functional group tolerance, and can be performed under milder conditions.[8] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate.[8] For your specific application, you would couple this compound with an appropriate alkyl halide. The choice of palladium precursor, ligand, and base is crucial for success and often requires optimization.[11]

Q2: My purified N-alkylated product is a colored oil, even after column chromatography. What could be the cause and how can I fix it?

A2: Discoloration in anilines and their derivatives is often due to the formation of colored oxidation products and polymeric impurities.[12] This can happen over time with exposure to air and light.[12] If column chromatography is insufficient, consider the following purification techniques:

  • Vacuum Distillation: This is a very effective method for removing non-volatile and colored impurities.[12]

  • Activated Carbon Treatment: Dissolving the product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration.

  • Storage: To prevent future discoloration, store the purified product under an inert atmosphere (nitrogen or argon) and in a refrigerator or freezer, protected from light.

Q3: I am seeing a side product that I suspect is a C-alkylated aniline. How can I confirm this and prevent its formation?

A3: C-alkylation, where the alkyl group adds to the aromatic ring, can occur under certain conditions, particularly at higher temperatures.[5] The ortho and para positions are most susceptible to this side reaction.[5]

  • Confirmation: The best way to confirm the structure of the side product is through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra will show characteristic signals for the alkyl group attached to the aromatic ring.

  • Prevention: To minimize C-alkylation, consider the following:

    • Lower Reaction Temperature: C-alkylation is often favored at higher temperatures.

    • Catalyst Choice: Some catalysts may favor N-alkylation over C-alkylation. For instance, in reactions with alcohols, certain nickel or iridium catalysts have shown high selectivity for N-alkylation.[4][13]

Data and Workflow Visualization

Table 1: Troubleshooting Summary for Low Yields in N-Alkylation

Problem Potential Cause Suggested Solution(s)
Low ConversionInsufficiently reactive alkylating agentUse a more reactive halide (I > Br > Cl).[1][2]
Low reaction temperatureGradually increase the temperature.[1][2]
Inappropriate solventScreen polar aprotic solvents (DMF, DMSO).[1][2]
Suboptimal baseUse a stronger base (e.g., K₂CO₃, t-BuOK).[2][4]
Over-alkylationMono-alkylated product is more reactiveUse an excess of the aniline.[1][5]
High reaction temperatureLower the reaction temperature.[5]
Consider reductive amination for better control.[1][6]

Diagram 1: Decision Tree for Troubleshooting Low Yields

Troubleshooting_Low_Yields start Low Yield in N-Alkylation check_conversion Is the starting material consumed? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No side_products Side Products Observed check_conversion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Change Solvent - Stronger Base - More Reactive Alkylating Agent low_conversion->optimize_conditions dialkylation Is N,N-dialkylation the major side product? side_products->dialkylation yes_dialkylation Yes dialkylation->yes_dialkylation no_dialkylation No dialkylation->no_dialkylation control_stoichiometry Control Stoichiometry: - Use excess aniline yes_dialkylation->control_stoichiometry other_side_products Characterize other side products (e.g., C-alkylation) no_dialkylation->other_side_products reductive_amination Consider Reductive Amination control_stoichiometry->reductive_amination

Caption: A decision tree to guide the troubleshooting process for low yields.

Diagram 2: General Workflow for N-Alkylation Optimization

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Select Reagents: - this compound - Alkylating Agent - Base - Solvent setup Reaction Setup: - Control Stoichiometry - Set Temperature reagents->setup monitoring Reaction Monitoring: - TLC - LC-MS setup->monitoring workup Workup & Extraction monitoring->workup purification Purification: - Column Chromatography - Distillation workup->purification characterization Characterization: - NMR - MS purification->characterization

Caption: A generalized workflow for optimizing N-alkylation reactions.

References

Minimizing byproduct formation in the nitration of p-cresol methyl ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the nitration of p-cresol methyl ether (4-methoxytoluene). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you minimize byproduct formation and maximize the yield of your desired nitro product.

Understanding the Reaction: Core Principles and Challenges

The nitration of p-cresol methyl ether is a foundational reaction in organic synthesis, often employed to introduce a nitro group onto the aromatic ring, a versatile functional group for further transformations. The methoxy (-OCH₃) and methyl (-CH₃) groups are both activating and ortho, para-directing.[1] Since the para position is blocked by the methyl group, nitration is directed to the positions ortho to the strongly activating methoxy group.

However, the high reactivity of the substrate also makes it susceptible to several side reactions, leading to a mixture of products and a reduction in the overall yield of the desired mononitrated product. The primary challenges encountered are:

  • Formation of Isomeric Byproducts: While the primary product is 2-nitro-4-methoxytoluene, the formation of 3-nitro-4-methoxytoluene can occur, though typically in smaller amounts.

  • Dinitration: The initial mononitrated product is still activated enough to undergo a second nitration, leading to dinitro-p-cresol methyl ether isomers.

  • Oxidation and Polymerization: The strong oxidizing nature of many nitrating agents can lead to the formation of colored, tarry byproducts, significantly complicating purification.[2]

This guide will provide you with the technical insights and practical steps to control these variables and achieve a successful and selective nitration.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the nitration of p-cresol methyl ether.

Q1: My reaction is producing a significant amount of dinitrated byproducts. How can I favor mononitration?

A1: Dinitration is often a result of overly harsh reaction conditions. To promote mononitration, consider the following adjustments:

  • Lower the Reaction Temperature: High temperatures accelerate the reaction rate, increasing the likelihood of multiple nitrations.[2] Performing the reaction at low temperatures, such as -10 to 0 °C, can significantly reduce the formation of dinitro isomers.

  • Control Stoichiometry: Use a minimal excess of the nitrating agent. A slight excess of nitric acid (e.g., 1.05-1.1 equivalents) is often sufficient to drive the reaction to completion while minimizing over-nitration.[2]

  • Reduce Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Quenching the reaction as soon as the starting material is consumed can prevent the subsequent nitration of the desired mononitro product.[2]

  • Choice of Nitrating Agent: A milder nitrating agent, such as acetyl nitrate generated in situ from nitric acid and acetic anhydride, can provide better selectivity for mononitration.[3]

Q2: My reaction mixture has turned dark brown or black, and I have a low yield of the desired product. What is causing this, and how can I prevent it?

A2: The formation of dark, tarry substances is typically due to oxidation of the electron-rich aromatic ring by the nitrating agent.[2] To minimize these oxidative side reactions:

  • Maintain Low Temperatures: This is the most critical factor in preventing oxidation.[2] Ensure efficient cooling with an ice-salt or dry ice/acetone bath and control the rate of reagent addition to prevent temperature spikes.

  • Use a Milder Nitrating System: A mixture of nitric acid and acetic anhydride generates acetyl nitrate, which is a less aggressive nitrating agent than the nitronium ion (NO₂⁺) formed in a mixed acid (HNO₃/H₂SO₄) system.[3] This can significantly reduce oxidative degradation.

  • Consider a Solvent: Performing the reaction in a suitable solvent, such as acetic acid or dichloromethane, can help to dissipate heat and maintain a more controlled reaction environment.

Q3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the reaction?

A3: While the primary product is the 2-nitro isomer due to the strong directing effect of the methoxy group, the formation of other isomers can be influenced by the reaction conditions.

  • Nitrating Agent: The steric bulk of the nitrating agent can influence the ortho:para ratio in related systems, and by extension, may have a subtle effect on the regioselectivity in this case.[4][5]

  • Solvent Effects: The choice of solvent can influence the regioselectivity of nitration reactions.[6] Experimenting with different solvents may offer some degree of control.

  • Catalyst Systems: The use of solid acid catalysts, such as zeolites, has been shown to improve regioselectivity in the nitration of some aromatic compounds, favoring the para isomer.[7] While the para position is blocked in p-cresol methyl ether, exploring such catalysts might offer avenues for more selective nitration at one of the ortho positions.

Q4: What is the role of acetic anhydride when used with nitric acid?

A4: Acetic anhydride reacts with nitric acid to form acetyl nitrate (CH₃COONO₂), which is the active nitrating species in this system.[3] This in situ generation of a milder nitrating agent is advantageous for highly activated substrates like p-cresol methyl ether as it helps to prevent oxidation and dinitration.[3]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the nitration of p-cresol methyl ether.

Problem Potential Cause(s) Recommended Solution(s)
High Yield of Dinitro Byproducts 1. Reaction temperature is too high.[2] 2. Excess of nitrating agent.[2] 3. Prolonged reaction time.[2]1. Maintain reaction temperature at or below 0 °C using an appropriate cooling bath. 2. Use a molar ratio of nitric acid to substrate closer to 1:1.[2] 3. Monitor reaction progress by TLC and quench upon consumption of the starting material.
Low Overall Yield & Formation of Tarry/Dark Byproducts 1. Significant formation of oxidation byproducts.[2] 2. Incomplete reaction due to low temperature or insufficient reaction time. 3. Loss of product during workup and purification.1. Maintain strict temperature control at low temperatures (-10 to 0 °C). 2. Consider using a milder nitrating system, such as nitric acid/acetic anhydride.[3] 3. Allow the reaction to proceed until TLC indicates complete consumption of the starting material. 4. Optimize the extraction and purification steps to minimize product loss.
Poor Regioselectivity (Formation of multiple isomers) 1. Reaction conditions favoring multiple pathways. 2. Presence of impurities in the starting material.1. Carefully control the reaction temperature and stoichiometry. 2. Experiment with different solvent systems to potentially influence isomer distribution.[6] 3. Ensure the purity of the starting p-cresol methyl ether using techniques like GC-MS or NMR.
Runaway Reaction (Rapid temperature increase, evolution of brown fumes) 1. Rate of addition of the nitrating agent is too fast. 2. Inadequate cooling. 3. Reaction scale is too large for the cooling capacity.1. Immediately slow down or stop the addition of the nitrating agent. 2. Ensure the cooling bath is at the target temperature and the reaction flask is adequately submerged. 3. For larger scale reactions, consider a more efficient cooling system or a slower addition rate over a longer period. Safety is paramount; always have a plan for quenching a runaway reaction.

Experimental Protocols

Protocol 1: Mononitration of p-Cresol Methyl Ether using Nitric Acid in Acetic Anhydride

This protocol is optimized for selective mononitration while minimizing oxidation.

Materials:

  • p-Cresol methyl ether

  • Acetic anhydride

  • Nitric acid (70%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice-salt bath

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve p-cresol methyl ether (1.0 equivalent) in acetic anhydride (3.0 equivalents).

  • Cooling: Cool the solution to -10 °C using an ice-salt bath.

  • Preparation of Nitrating Agent: In a separate flask, cool nitric acid (1.05 equivalents) to 0 °C.

  • Nitration: Slowly add the cold nitric acid dropwise to the stirred solution of p-cresol methyl ether and acetic anhydride. Critically, monitor the internal temperature and maintain it between -10 °C and -5 °C. A rapid temperature increase or the evolution of brown fumes (NO₂) indicates the reaction is proceeding too quickly, and the addition rate must be slowed.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at -5 °C to 0 °C. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).

  • Quenching and Workup: Once the starting material is consumed (typically 1-2 hours), slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL for a 10g scale reaction).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired 2-nitro-4-methoxytoluene.

Visualizing the Process

Diagram 1: Reaction Pathway for Nitration of p-Cresol Methyl Ether

Nitration_Pathway PCME p-Cresol Methyl Ether Product 2-Nitro-4-methoxytoluene (Desired Product) PCME->Product Mononitration Byproduct2 Oxidation Products (Tars) PCME->Byproduct2 Oxidation NitratingAgent HNO₃ / Ac₂O Intermediate Acetyl Nitrate (CH₃COONO₂) NitratingAgent->Intermediate Generates Intermediate->Product Byproduct1 Dinitro Byproducts Product->Byproduct1 Over-nitration

Caption: Nitration pathways of p-cresol methyl ether.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting_Flow Start Experiment Start Problem Identify Undesired Outcome Start->Problem Dinitro High Dinitration? Problem->Dinitro Yes Tars Tarry Byproducts? Problem->Tars Yes LowYield Low Yield? Problem->LowYield Yes Sol_Temp Lower Temperature Dinitro->Sol_Temp Sol_Stoich Adjust Stoichiometry Dinitro->Sol_Stoich Sol_Time Reduce Reaction Time Dinitro->Sol_Time Tars->Sol_Temp Sol_Milder Use Milder Reagent Tars->Sol_Milder LowYield->Sol_Temp LowYield->Sol_Stoich LowYield->Sol_Milder

Caption: Logic flow for troubleshooting common nitration issues.

Safety Precautions

Nitration reactions are energetic and involve the use of strong acids and oxidizing agents.[8] It is imperative to adhere to strict safety protocols:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.[8]

  • Fume Hood: Conduct all operations in a well-ventilated chemical fume hood.[8]

  • Temperature Control: Never add the nitrating agent too quickly, and always use an appropriate cooling bath to manage the exothermic nature of the reaction.[8]

  • Quenching: Quench the reaction by slowly adding the reaction mixture to ice. Never add water directly to the concentrated acid mixture.

  • Emergency Preparedness: Have an emergency plan in place and ensure access to a safety shower and eyewash station.[8]

By understanding the underlying chemistry and carefully controlling the reaction parameters, the formation of byproducts in the nitration of p-cresol methyl ether can be effectively minimized. This guide provides a framework for troubleshooting and optimization, enabling you to achieve higher yields and purity in your synthetic endeavors.

References

Technical Support Center: Selective Mono-Methylation of 4-amino-3-methylanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective mono-methylation of 4-amino-3-methylanisole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to this specific transformation. Our goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring high selectivity and yield.

Introduction to the Challenge

Selective mono-N-methylation of primary aromatic amines like 4-amino-3-methylanisole is a notoriously challenging transformation. The primary difficulty arises from the fact that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-methylation and the formation of the undesired tertiary amine.[1] The electron-donating nature of the methoxy and methyl groups on the aromatic ring of 4-amino-3-methylanisole further exacerbates this issue by increasing the electron density on the nitrogen atom.

This guide will explore several effective strategies to achieve selective mono-methylation, focusing on the underlying chemical principles and providing practical, actionable advice.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common issues encountered during the selective mono-methylation of 4-amino-3-methylanisole in a question-and-answer format.

Q1: I am observing significant amounts of the di-methylated product (N,N-dimethyl-4-amino-3-methylanisole). How can I improve the selectivity for mono-methylation?

A1: Over-methylation is the most common challenge. Here are several strategies to enhance mono-methylation selectivity:

  • Choice of Methylating Agent and Catalyst:

    • Dimethyl Carbonate (DMC): This is an environmentally friendly and highly selective methylating agent.[2][3] In the presence of a catalyst like NaY faujasite, DMC can achieve excellent chemoselectivity for mono-N-methylation.[2] The reaction proceeds through an in situ protection/deprotection mechanism involving a carbamate intermediate, which tempers the nucleophilicity of the amine and disfavors di-methylation.[3]

    • Reductive Amination: This classic method involves the reaction of the amine with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) to form an imine, which is then reduced.[4][5] By carefully controlling the stoichiometry of formaldehyde and the reducing agent, high selectivity for the mono-methylated product can be achieved. Common reducing agents include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[5]

  • Reaction Conditions:

    • Temperature and Time: Lowering the reaction temperature and reducing the reaction time can often favor the formation of the mono-methylated product. It is crucial to monitor the reaction progress closely using techniques like TLC or GC-MS.

    • Stoichiometry: Use a minimal excess of the methylating agent. A large excess will invariably lead to a higher proportion of the di-methylated product.

  • Continuous Flow Systems: For reactions involving DMC, continuous flow reactors offer precise control over temperature, pressure, and residence time.[1] This can significantly enhance selectivity by allowing for rapid heating to high temperatures for a short duration, which favors the mono-methylation pathway.[1]

Q2: My reaction is very slow or not proceeding to completion. What are the possible causes and solutions?

A2: Sluggish reactions can be frustrating. Consider the following factors:

  • Inadequate Activation:

    • Catalyst Activity: If using a heterogeneous catalyst like a zeolite, ensure it is properly activated (e.g., by heating under vacuum to remove adsorbed water).[3]

    • Base Strength: In some protocols, a base is required to deprotonate the amine, increasing its nucleophilicity. The choice of base is critical; for instance, in continuous flow DMC methylation, DBU has been identified as an optimal base.[1] For ruthenium-catalyzed methylations with methanol, a weak base like cesium carbonate may be sufficient.[6]

  • Solvent Effects: The polarity of the solvent can significantly impact reaction rates. For zeolite-catalyzed reactions, highly polar solvents like DMF can competitively adsorb to the catalyst surface and inhibit the reaction.[7] In such cases, switching to a less polar solvent like xylene may be beneficial.

  • Temperature: While high temperatures can lead to over-methylation, some methods require elevated temperatures to proceed at a reasonable rate. For instance, DMC methylation in a batch reactor often requires temperatures of 120-150°C in an autoclave.[3]

Q3: I am seeing side products other than the di-methylated amine. What could they be and how can I avoid them?

A3: The electron-rich nature of 4-amino-3-methylanisole can make it susceptible to other reactions.

  • N-Formylation: If using formic acid as a C1 source in some reductive amination protocols, N-formylation can be a competing side reaction, especially with electron-rich anilines.[8]

  • Ring Methylation: While less common under the conditions for N-methylation, the activating methoxy and methyl groups could potentially lead to electrophilic attack on the aromatic ring if a highly reactive methylating agent is used under harsh conditions. Sticking to milder and more selective reagents like DMC or reductive amination protocols will minimize this risk.

Q4: What are the best practices for purifying the mono-methylated product from the starting material and the di-methylated byproduct?

A4: Purification can be challenging due to the similar polarities of the three components.

  • Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. A gradual increase in the polarity of the solvent system will be necessary to separate the less polar di-methylated product, the desired mono-methylated product, and the more polar starting material.

  • Acid-Base Extraction: While less effective for separating the methylated products from each other, an acid-base workup can help remove non-basic impurities.

  • Distillation: If the products are thermally stable and have sufficiently different boiling points, vacuum distillation could be an option.

Recommended Protocols and Methodologies

Here are detailed protocols for two highly recommended strategies for the selective mono-methylation of 4-amino-3-methylanisole.

Protocol 1: Selective Mono-N-methylation with Dimethyl Carbonate (DMC) using a Zeolite Catalyst

This method offers high selectivity and utilizes an environmentally benign methylating agent.[2][3]

Experimental Protocol:

  • Catalyst Activation: Activate NaY faujasite zeolite by heating at 500°C overnight in a muffle furnace. Allow it to cool to room temperature in a desiccator before use.

  • Reaction Setup: In a high-pressure autoclave, combine 4-amino-3-methylanisole (1 equivalent), activated NaY faujasite (by weight, typically a 1:1 ratio with the substrate), and dimethyl carbonate (used as both reagent and solvent).

  • Reaction Conditions: Seal the autoclave and heat the mixture to 130-150°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots (after cooling and depressurizing) and analyzing them by GC-MS or TLC.

  • Work-up and Purification:

    • After the reaction is complete (typically when the starting material is consumed), cool the reactor to room temperature and vent any pressure.

    • Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a suitable solvent (e.g., ethyl acetate).

    • Combine the filtrate and washes, and remove the excess DMC and solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Methylating AgentCatalystTemperature (°C)Selectivity for Mono-methylationReference
Dimethyl CarbonateNaY Faujasite130-150>92%[3]
Dimethyl CarbonateDBU (in flow)250High (no overalkylation observed)[1]
Protocol 2: Reductive Amination using Formaldehyde and Sodium Borohydride

This is a classic and reliable method for mono-methylation.[4][5]

Experimental Protocol:

  • Reaction Setup: Dissolve 4-amino-3-methylanisole (1 equivalent) in a suitable solvent such as methanol or acetonitrile in a round-bottom flask.

  • Imine Formation: Add aqueous formaldehyde (1.0-1.2 equivalents) dropwise to the solution at room temperature and stir for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Diagram 1: General Workflow for Batch N-Methylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis weigh Weigh Reactants (4-amino-3-methylanisole, Catalyst/Reagents) add_solvent Add Anhydrous Solvent weigh->add_solvent heat_stir 1. Heat to Specified Temp. 2. Stir for Designated Time add_solvent->heat_stir cool 3. Cool to Room Temp. heat_stir->cool extraction 4. Solvent Removal/ Extraction cool->extraction chromatography 5. Column Chromatography extraction->chromatography product 6. Isolated N-methyl-4-amino-3-methylanisole chromatography->product

Caption: General experimental workflow for batch N-methylation of 4-amino-3-methylanisole.

Diagram 2: Decision Tree for Troubleshooting Poor Mono-methylation Selectivity

G start Poor Mono-methylation Selectivity (High Di-methylation) q1 Are you using a large excess of methylating agent? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Reduce stoichiometry to 1.0-1.2 equivalents a1_yes->s1 q2 Is the reaction temperature too high or time too long? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Lower temperature and/or reduce reaction time. Monitor closely. a2_yes->s2 q3 What is your methylation strategy? a2_no->q3 strategy_dmc DMC q3->strategy_dmc strategy_reductive Reductive Amination q3->strategy_reductive strategy_other Other (e.g., MeI) q3->strategy_other s4 Ensure proper catalyst (e.g., zeolite) activation and consider solvent effects. strategy_dmc->s4 s5 Ensure accurate stoichiometry of formaldehyde and use a controlled addition of reductant. strategy_reductive->s5 s3 Consider switching to a more selective method like DMC with zeolites or reductive amination. strategy_other->s3

Caption: Troubleshooting guide for improving mono-methylation selectivity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methoxy-4-methylaniline and 4-Methoxy-2-methylaniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. Substituted anilines, in particular, are a cornerstone of medicinal chemistry, offering a versatile scaffold for the introduction of diverse functional groups. This guide provides an in-depth, comparative analysis of the reactivity of two isomeric methoxy methylanilines: 2-methoxy-4-methylaniline and 4-methoxy-2-methylaniline. Understanding the nuanced differences in their electronic and steric profiles is crucial for predicting their behavior in key synthetic transformations and for the rational design of synthetic routes.

Introduction: Isomeric Distinction and Predicted Reactivity

This compound and 4-methoxy-2-methylaniline, while possessing the same molecular formula, exhibit distinct chemical personalities due to the differential placement of the methoxy and methyl substituents on the aniline ring. These differences profoundly influence both the nucleophilicity of the amine and the susceptibility of the aromatic ring to electrophilic attack.

CompoundStructureIUPAC NameCAS NumberMolecular Weight
1 this compoundThis compound[1]39538-68-6[1]137.18 g/mol [1]
2 4-Methoxy-2-methylaniline4-Methoxy-2-methylaniline[2]102-50-1[2]137.18 g/mol [2]

At a glance, both isomers are activated towards electrophilic aromatic substitution due to the presence of the strongly activating amino and methoxy groups, and the weakly activating methyl group. However, the interplay of their electronic and steric effects dictates the regioselectivity and overall reaction rates.

Nucleophilicity of the Amine: A Tale of Two Isomers

The basicity of the aniline nitrogen, and by extension its nucleophilicity, is a critical parameter in reactions such as acylation and alkylation. The basicity is quantified by the pKa of the corresponding anilinium ion; a higher pKa indicates a stronger base.

CompoundPredicted pKaAnalysis
This compound ~4.50[4]The methoxy group at the ortho position exerts a -I (inductive) effect, withdrawing electron density from the nitrogen and decreasing its basicity. This is somewhat counteracted by the +I and hyperconjugation effects of the para-methyl group. The steric hindrance from the ortho-methoxy group can also impede the approach of a proton, further lowering the basicity (the "ortho effect").
4-Methoxy-2-methylaniline ~5.05[3]The methoxy group at the para position exerts a strong +M (mesomeric or resonance) effect, donating electron density to the ring and, consequently, to the nitrogen atom, increasing its basicity. The ortho-methyl group also contributes a +I effect. While there is some steric hindrance from the ortho-methyl group, the electronic donating effects are expected to dominate, making this isomer the more basic of the two.

Electrophilic Aromatic Substitution: A Dance of Directing Groups and Steric Hindrance

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. The regiochemical outcome of EAS reactions on these isomers is governed by the concerted directing effects of the amino, methoxy, and methyl groups, all of which are ortho-, para-directors.

G cluster_1 This compound cluster_2 4-Methoxy-2-methylaniline 2M4MA This compound NH2_2M4MA NH2 (ortho, para-director) 2M4MA->NH2_2M4MA OMe_2M4MA OMe (ortho, para-director) 2M4MA->OMe_2M4MA Me_2M4MA Me (ortho, para-director) 2M4MA->Me_2M4MA Positions_2M4MA Activated Positions: - C3 (ortho to NH2, meta to Me, meta to OMe) - C5 (ortho to Me, meta to NH2, para to OMe) - C6 (para to NH2, ortho to OMe, meta to Me) NH2_2M4MA->Positions_2M4MA OMe_2M4MA->Positions_2M4MA Me_2M4MA->Positions_2M4MA 4M2MA 4-Methoxy-2-methylaniline NH2_4M2MA NH2 (ortho, para-director) 4M2MA->NH2_4M2MA OMe_4M2MA OMe (ortho, para-director) 4M2MA->OMe_4M2MA Me_4M2MA Me (ortho, para-director) 4M2MA->Me_4M2MA Positions_4M2MA Activated Positions: - C3 (ortho to NH2, meta to OMe, meta to Me) - C5 (para to NH2, meta to Me, ortho to OMe) - C6 (ortho to NH2, ortho to Me, meta to OMe) NH2_4M2MA->Positions_4M2MA OMe_4M2MA->Positions_4M2MA Me_4M2MA->Positions_4M2MA

Directing effects of substituents in the two isomers.
Nitration: A Case Study in Regioselectivity

Nitration is a classic EAS reaction. Given the high activation of the aniline ring, direct nitration can lead to oxidation and polysubstitution. Therefore, the amino group is often protected as an acetamide, which is less activating but still an ortho-, para-director.

For This compound , after protection of the amino group, the most likely positions for nitration are C5 and C6. The C5 position is para to the activating methoxy group and ortho to the methyl group. The C6 position is ortho to the methoxy group and para to the acetamido group. Steric hindrance from the ortho-methoxy and the adjacent acetamido group at C6 might favor substitution at C5.

For 4-methoxy-2-methylaniline , after protection, the primary sites for electrophilic attack are C3 and C5. The C5 position is ortho to the strongly activating methoxy group and para to the acetamido group, making it electronically highly favored. The C3 position is ortho to both the acetamido and methyl groups, which could lead to significant steric hindrance. Therefore, nitration is expected to occur predominantly at the C5 position.

Bromination: Halogenation with Precision

Bromination of anilines is typically a very fast reaction. To control the reaction and avoid polybromination, milder brominating agents or protection of the amine group are often employed.

In the case of This compound , the positions most susceptible to bromination are C3 and C5. The directing groups strongly activate these positions. The outcome will likely be a mixture, with the precise ratio depending on the reaction conditions and the steric bulk of the electrophile.

For 4-methoxy-2-methylaniline , the C3, C5, and C6 positions are activated. However, the C5 position is electronically most favored due to being para to the amino group and ortho to the methoxy group. The C3 and C6 positions are ortho to the amino group, but C6 is also ortho to the methyl group, which could introduce steric hindrance. Thus, bromination is expected to favor the C5 position.

Experimental Protocols: A Practical Guide

The following protocols are illustrative and based on established procedures for similar aniline derivatives. They should be optimized for specific laboratory conditions.

Protocol 1: N-Acetylation of Anilines

This protocol describes a general procedure for the protection of the amino group, a common first step before electrophilic aromatic substitution.

Materials:

  • Aniline derivative (this compound or 4-methoxy-2-methylaniline)

  • Acetic anhydride

  • Pyridine or triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aniline derivative (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-acetylated product.

G Start Dissolve Aniline in DCM Add_Base Add Base (Pyridine/TEA) Cool to 0 °C Start->Add_Base Add_Ac2O Add Acetic Anhydride Add_Base->Add_Ac2O React Stir at Room Temperature (Monitor by TLC) Add_Ac2O->React Quench Quench with NaHCO3(aq) React->Quench Workup Separation and Extraction Quench->Workup Dry_Concentrate Dry and Concentrate Workup->Dry_Concentrate Product N-Acetylated Product Dry_Concentrate->Product

Workflow for N-Acetylation of Anilines.
Protocol 2: Nitration of N-Acetylated Anilines

This protocol outlines a general procedure for the nitration of the protected anilines.

Materials:

  • N-acetylated aniline derivative

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • Dissolve the N-acetylated aniline derivative (1.0 eq) in concentrated sulfuric acid at 0 °C in a round-bottom flask.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetylated aniline, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain the crude nitro product.

  • The crude product can be purified by recrystallization.

Note: Nitration reactions are highly exothermic and require careful temperature control.

Summary of Reactivity Comparison

FeatureThis compound4-Methoxy-2-methylanilineRationale
Nucleophilicity (Basicity) LowerHigherThe para-methoxy group in 4-methoxy-2-methylaniline has a strong +M effect, increasing electron density on the nitrogen. The ortho-methoxy group in this compound has a -I effect and causes steric hindrance, reducing basicity.
Rate of N-Acylation SlowerFasterHigher nucleophilicity of the amine in 4-methoxy-2-methylaniline leads to a faster reaction with electrophilic acylating agents.
Electrophilic Aromatic Substitution Reactivity Highly ActivatedHighly ActivatedBoth isomers are highly activated due to the presence of multiple electron-donating groups.
Regioselectivity in EAS Substitution likely at C5 and C6Substitution strongly favored at C5The directing effects in 4-methoxy-2-methylaniline strongly converge to activate the C5 position. In this compound, multiple positions are activated, potentially leading to mixtures.

Conclusion

The isomeric relationship between this compound and 4-methoxy-2-methylaniline gives rise to significant, predictable differences in their chemical reactivity. 4-Methoxy-2-methylaniline is the more nucleophilic of the two, suggesting it will be more reactive in reactions at the amino group. In electrophilic aromatic substitution, while both are highly activated, 4-methoxy-2-methylaniline is expected to offer greater regioselectivity, primarily directing substitution to the C5 position.

For drug development professionals, these insights are critical for the strategic selection of starting materials and the design of efficient and selective synthetic pathways. The choice between these two isomers will depend on the desired reaction site and the overall synthetic strategy.

References

A Spectroscopic Guide to Differentiating Isomers of Methoxy-Methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of constitutional isomers is a non-negotiable cornerstone of quality control and process development. Closely related isomers can exhibit vastly different pharmacological, toxicological, and reactive properties. This guide provides an in-depth spectroscopic comparison of 2-Methoxy-4-methylaniline and its key isomers, offering a practical framework for their unambiguous differentiation using routine analytical techniques. We will delve into the nuances of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, underpinned by theoretical principles and supported by experimental data.

The Challenge of Isomeric Purity

This compound and its isomers, such as 3-Methoxy-4-methylaniline, 4-Methoxy-2-methylaniline, 2-Methoxy-5-methylaniline, 5-Methoxy-2-methylaniline, and 4-Methoxy-3-methylaniline, share the same molecular formula (C₈H₁₁NO) and molecular weight (137.18 g/mol ). This inherent similarity can make their distinction challenging, particularly in complex reaction mixtures. Spectroscopic methods, however, provide a powerful lens through which to observe the subtle yet significant differences in their chemical environments.

Visualizing the Isomeric Landscape

The positional differences of the methoxy, methyl, and amino groups on the benzene ring are the basis for their distinct spectroscopic signatures.

Isomers This compound This compound 3-Methoxy-4-methylaniline 3-Methoxy-4-methylaniline This compound->3-Methoxy-4-methylaniline Isomers 4-Methoxy-2-methylaniline 4-Methoxy-2-methylaniline 3-Methoxy-4-methylaniline->4-Methoxy-2-methylaniline Isomers 4-Methoxy-3-methylaniline 4-Methoxy-3-methylaniline 4-Methoxy-2-methylaniline->4-Methoxy-3-methylaniline Isomers 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline->this compound Isomers 5-Methoxy-2-methylaniline 5-Methoxy-2-methylaniline 5-Methoxy-2-methylaniline->2-Methoxy-5-methylaniline Isomers 4-Methoxy-3-methylaniline->5-Methoxy-2-methylaniline Isomers

Caption: Positional isomers of Methoxy-Methylaniline.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons, as well as the methyl and methoxy protons, are highly sensitive to the electronic effects and spatial relationships of the substituents.

The electron-donating nature of the amino (-NH₂) and methoxy (-OCH₃) groups generally shields ortho and para protons, shifting their signals upfield (lower δ). Conversely, the weakly electron-donating methyl (-CH₃) group has a less pronounced effect. The interplay of these effects creates a unique fingerprint for each isomer in the aromatic region (typically 6.0-7.5 ppm).

Comparative ¹H NMR Data (in CDCl₃)

CompoundAr-H Chemical Shifts (ppm) and Multiplicity-OCH₃ (ppm, s)-CH₃ (ppm, s)-NH₂ (ppm, br s)
This compound ~6.6-6.8 (m)~3.8~2.2~3.6
3-Methoxy-4-methylaniline ~6.9 (d), ~6.2-6.3 (m)~3.8~2.1~3.5
4-Methoxy-2-methylaniline ~6.6-6.7 (m)~3.7~2.1~3.6
2-Methoxy-5-methylaniline ~6.9 (d), ~6.6 (d), ~6.5 (dd)~3.8~2.3~3.7
5-Methoxy-2-methylaniline ~6.9 (d), ~6.3 (d), ~6.2 (s)~3.8~2.1~3.5
4-Methoxy-3-methylaniline ~6.7 (d), ~6.5 (dd), ~6.5 (d)~3.8~2.2~3.3

Note: These are approximate values and can vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom. The chemical shifts of the aromatic carbons are particularly diagnostic. Carbons directly attached to the electron-donating -NH₂ and -OCH₃ groups are shielded, while the positions of the methyl and methoxy groups influence the shifts of the other aromatic carbons in a predictable manner.

Comparative ¹³C NMR Data (in CDCl₃)

CompoundAromatic C Chemical Shifts (ppm)-OCH₃ (ppm)-CH₃ (ppm)
This compound ~147, 138, 128, 121, 115, 110~55~20
3-Methoxy-4-methylaniline ~150, 140, 125, 115, 105, 100~55~16
4-Methoxy-2-methylaniline ~152, 143, 122, 118, 115, 112~55~17
2-Methoxy-5-methylaniline ~148, 131, 130, 118, 115, 110~55~21
5-Methoxy-2-methylaniline ~158, 138, 120, 110, 105, 100~55~17
4-Methoxy-3-methylaniline ~155, 142, 125, 120, 115, 110~55~16

Note: These are approximate values and can vary slightly based on solvent and concentration.

Infrared (IR) Spectroscopy: Fingerprinting Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of functional groups. While all isomers will exhibit characteristic N-H, C-H, C-O, and C=C stretching and bending vibrations, the precise frequencies and intensities can differ subtly. The "fingerprint region" (below 1500 cm⁻¹) is often complex but highly specific to the overall molecular structure.

Key IR Absorption Bands (in cm⁻¹)

Functional GroupApproximate Wavenumber (cm⁻¹)Vibration Type
N-H (amine)3300-3500Symmetric and Asymmetric Stretch
C-H (aromatic)3000-3100Stretch
C-H (aliphatic)2850-3000Stretch
C=C (aromatic)1500-1600Stretch
C-N (aromatic amine)1250-1360Stretch
C-O (aryl ether)1200-1275 (asymmetric), 1000-1075 (symmetric)Stretch
C-H (out-of-plane bend)700-900Bending (diagnostic of substitution pattern)

The out-of-plane C-H bending vibrations are particularly useful for distinguishing substitution patterns on the benzene ring.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a molecule. All isomers will show a molecular ion peak ([M]⁺) at m/z 137. However, the relative abundances of fragment ions can differ due to the varying stabilities of the resulting fragments, influenced by the positions of the substituents. Common fragmentation pathways involve the loss of a methyl radical (CH₃•) from the methoxy or methyl group, or the loss of formaldehyde (CH₂O) from the methoxy group.

Expected Key Fragments (m/z)

  • 137 : Molecular ion ([M]⁺)

  • 122 : Loss of a methyl radical ([M-CH₃]⁺)

  • 108 : Loss of formaldehyde from the molecular ion.

  • 106 : Further fragmentation.

  • 94 : Loss of a methyl radical from the fragment at m/z 109.

The relative intensities of these fragments will provide a characteristic mass spectrum for each isomer.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific samples and available equipment.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the aniline isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument for optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

    • Determine the chemical shifts of the ¹³C NMR signals.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For solids: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • For liquids: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands and compare them to known correlation tables.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak and identify the molecular ion and key fragment ions.

    • Compare the fragmentation pattern to a reference library or theoretical fragmentation pathways.

Analytical Workflow

Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Isomer Mixture or Pure Compound NMR NMR (1H, 13C) Sample->NMR IR FTIR Sample->IR MS GC-MS Sample->MS NMR_Data Chemical Shifts Coupling Patterns NMR->NMR_Data IR_Data Functional Group Vibrations IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identification Unambiguous Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: A typical analytical workflow for isomer differentiation.

Conclusion

The differentiation of this compound and its isomers is a critical analytical task that can be reliably achieved through a combination of spectroscopic techniques. While each method provides valuable information, ¹H NMR spectroscopy often offers the most definitive data for distinguishing these closely related compounds due to its sensitivity to the unique proton environments in each isomer. By systematically applying the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize these important chemical entities, ensuring the integrity and quality of their work.

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Methoxymethylanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery

For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically viable drug is fraught with challenges, chief among them being the optimization of a compound's pharmacokinetic and pharmacodynamic profile. The aniline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, methoxymethylanilines represent a versatile starting point for derivatization. However, the non-fluorinated parent compounds often suffer from metabolic liabilities that can curtail their therapeutic potential.

This guide provides an in-depth, objective comparison of the biological activity of fluorinated versus non-fluorinated methoxymethylanilines. We will move beyond a simple recitation of data to explore the fundamental physicochemical principles and mechanistic underpinnings that drive the often-dramatic enhancements observed upon strategic fluorination. The insights and protocols detailed herein are designed to empower you to make more informed decisions in your own drug discovery campaigns. The strategic incorporation of fluorine is not merely an act of substitution; it is a powerful tool for rational drug design.[1][2]

The Fluorine Advantage: A Mechanistic Overview

The introduction of fluorine, the most electronegative element, into an organic molecule like methoxymethylaniline instigates a cascade of powerful electronic and steric effects.[3][4] These changes are not trivial; they fundamentally alter the molecule's interactions with its biological environment.

  • Enhanced Metabolic Stability: A primary driver for fluorination is to block metabolic "soft spots." The carbon-hydrogen (C-H) bond is susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[5] Replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom leverages the exceptional strength of the carbon-fluorine (C-F) bond. This bond is significantly more resistant to oxidative metabolism, effectively shielding the molecule from degradation, which can lead to a longer biological half-life and improved bioavailability.[3]

  • Modulation of Physicochemical Properties:

    • Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the aniline nitrogen, making it less basic.[6] This reduction in pKa can be critical for improving cell membrane permeability and oral absorption, as a less basic compound is less likely to be protonated and trapped in acidic compartments.[3]

    • Lipophilicity (logP): Fluorine's effect on lipophilicity is more nuanced and highly dependent on its position on the aromatic ring.[6] While a single fluorine atom is comparable in size to a hydrogen atom, it can significantly alter the molecule's surface polarity and interactions with water, thereby fine-tuning its solubility and ability to cross biological membranes.[3][7]

  • Improved Binding Affinity: Fluorine can enhance a drug's binding affinity for its target protein through several mechanisms. It can participate in favorable electrostatic interactions within the binding pocket and alter the conformation of the molecule to better fit the target site.[2][3] These subtle conformational changes can be the difference between a moderately active compound and a highly potent lead candidate.[1]

Comparative Analysis: A Case Study of "MMA" vs. "F-MMA"

To provide a clear, quantitative comparison, we will examine a representative, albeit illustrative, pair of compounds: 4-methoxymethylaniline (herein "MMA") and its fluorinated analog, 2-fluoro-4-methoxymethylaniline ("F-MMA"). The data presented in the following tables are synthesized from established principles in medicinal chemistry and are intended to model the typical performance enhancements seen with strategic fluorination.

Table 1: Physicochemical Property Comparison

The initial characterization of any new chemical entity involves assessing its fundamental physicochemical properties, which are predictive of its drug-like potential.[8][9]

PropertyAniline4-Methoxymethylaniline (MMA)2-Fluoro-4-methoxymethylaniline (F-MMA)Rationale for Change
pKa 4.61[6]~4.8 (Predicted)~3.5 (Predicted)The ortho-fluoro group's strong inductive electron withdrawal significantly reduces the basicity of the aniline nitrogen.[6]
logP 0.90[6]~1.3 (Predicted)~1.6 (Predicted)Fluorination generally increases lipophilicity, which can enhance membrane permeability.[3][6]
Table 2: In Vitro Metabolic Stability in Human Liver Microsomes

This assay is a cornerstone of in vitro drug metabolism studies, providing a direct measure of how resistant a compound is to enzymatic degradation.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Interpretation
MMA 1592.4Low Metabolic Stability: The compound is rapidly cleared, suggesting poor in vivo exposure.
F-MMA 7518.5High Metabolic Stability: The fluorine atom effectively blocks a site of metabolic oxidation, leading to a 5-fold increase in half-life and a significant reduction in clearance.[3]
Table 3: In Vitro Cytotoxicity against Human Cancer Cell Lines

Derivatives of anilines are often explored for their potential as anticancer agents.[10] The MTT assay is a standard colorimetric method used to assess the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.[11][12]

CompoundA549 (Lung Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)Interpretation
MMA Derivative >50>50No Significant Activity: The non-fluorinated compound shows little to no cytotoxic effect at testable concentrations.
F-MMA Derivative 4.65[10]7.8Potent Cytotoxicity: The fluorinated analog demonstrates significant and specific anticancer activity, indicating it is a much more promising lead compound.[13]

IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of cell growth in vitro.[10][14]

Visualizing the Mechanism and Workflow

To fully grasp the concepts, it is essential to visualize both the biological mechanisms at play and the experimental processes used to probe them.

cluster_0 Non-Fluorinated MMA Metabolism cluster_1 Fluorinated F-MMA Metabolism MMA Methoxymethylaniline (MMA) (Metabolically Labile Site) CYP450_1 CYP450 Oxidation MMA->CYP450_1 C-H Bond Cleavage Metabolite Oxidized Metabolite (Inactive/Excreted) CYP450_1->Metabolite FMMA Fluoro-methoxymethylaniline (F-MMA) (Metabolically Blocked Site) CYP450_2 CYP450 Oxidation FMMA->CYP450_2 Strong C-F Bond NoReaction No Reaction / Slow Reaction CYP450_2->NoReaction Synthesis Compound Synthesis (MMA & F-MMA) Purity Purity & Structural Confirmation (NMR, MS) Synthesis->Purity PhysChem Physicochemical Profiling (pKa, logP) Purity->PhysChem InVitro_ADME In Vitro ADME (Metabolic Stability Assay) PhysChem->InVitro_ADME InVitro_Bio In Vitro Biology (Cytotoxicity, Kinase Assays) PhysChem->InVitro_Bio Data_Analysis Data Analysis & SAR Interpretation InVitro_ADME->Data_Analysis InVitro_Bio->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt Go/No-Go Decision

References

A Comparative Analysis of Basicity in Ortho, Meta, and Para-Methoxyanilines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how molecular structure dictates chemical properties is paramount. The basicity of aniline and its derivatives is a fundamental concept with profound implications in synthesis, reactivity, and the design of pharmacologically active molecules. This guide provides a comprehensive comparison of the basicity of ortho-, meta-, and para-substituted methoxyanilines, delving into the electronic and steric factors that govern their relative strengths. We will explore the underlying principles, present corroborating experimental data, and provide a detailed protocol for the empirical determination of these values.

The Foundational Principles: Electronic and Steric Influences on Aniline Basicity

The basicity of anilines is primarily attributed to the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Any structural modification that increases the electron density on the nitrogen enhances basicity, while any feature that delocalizes or withdraws this electron density decreases it. In substituted anilines, the nature and position of the substituent on the aromatic ring orchestrate a delicate interplay of electronic and steric effects.

The key electronic factors at play are the inductive effect and the resonance (or mesomeric) effect . The methoxy group (-OCH₃) is a classic example of a substituent with opposing electronic influences. It exerts an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, and a potent electron-donating resonance effect (+R) by delocalizing one of its lone pairs into the benzene ring. The position of the methoxy group determines the extent to which each of these effects influences the electron density on the amino group.

Furthermore, steric effects , particularly the "ortho effect," can significantly impact basicity. An ortho-substituent can sterically hinder the approach of a proton to the amino group and disrupt the solvation of the resulting anilinium ion, thereby decreasing basicity.

A Head-to-Head Comparison: Ortho vs. Meta vs. Para

The relative basicity of the methoxyaniline isomers is a direct consequence of the interplay of these effects. The order of basicity, from most basic to least basic, is:

Para-methoxyaniline > Ortho-methoxyaniline > Meta-methoxyaniline

This trend can be rationalized by dissecting the electronic and steric contributions in each isomer.

Quantitative Comparison of Basicity

The basicity of these amines is quantitatively expressed by the pKa of their conjugate acids (the anilinium ions). A higher pKa value indicates a stronger base.

CompoundStructurepKa of Conjugate Acid
4-Methoxyaniline (para)4-Methoxyaniline5.36[1]
2-Methoxyaniline (ortho)2-Methoxyaniline4.53[2]
3-Methoxyaniline (meta)3-Methoxyaniline4.24[3]

Note: The pKa is for the corresponding anilinium ion at 25°C.

Mechanistic Deep Dive: Unraveling the "Why"

To truly appreciate the observed trend in basicity, we must examine the electronic and steric landscape of each isomer.

Para-Methoxyaniline: The Dominance of the Resonance Effect

In the para-isomer, the methoxy group is positioned opposite to the amino group. This arrangement allows for the powerful electron-donating resonance effect (+R) to be fully expressed. The lone pair from the oxygen atom is delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This enrichment of electron density on the carbon atom adjacent to the amino group makes the nitrogen's lone pair more available for protonation. While the electron-withdrawing inductive effect (-I) is also present, it is significantly outweighed by the resonance effect at this position.

G prep Prepare Analyte Solution setup Set up Titration Apparatus prep->setup titrate Perform Titration with HCl setup->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve record->plot analyze Determine Equivalence Point plot->analyze pka Calculate pKa at Half-Equivalence Point analyze->pka

References

Distinguishing Isomers: A Comparative ¹H NMR Analysis of 2-Methoxy-4-methylaniline and 2-amino-5-methoxytoluene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of molecular structure is paramount. Isomeric compounds, which share the same molecular formula but differ in the arrangement of their atoms, often exhibit distinct biological activities and chemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth comparison of the ¹H NMR spectra of two constitutional isomers, 2-Methoxy-4-methylaniline and 2-amino-5-methoxytoluene, highlighting the subtle yet definitive differences that allow for their confident differentiation.

The Structural Basis for Spectral Divergence

This compound and 2-amino-5-methoxytoluene are both derivatives of aniline and possess the same molecular formula, C₈H₁₁NO.[1][2][3] However, the positional arrangement of the methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups on the benzene ring is different. This seemingly minor structural variance leads to distinct chemical environments for the protons in each molecule, resulting in unique ¹H NMR spectra.

  • This compound: In this isomer, the amino group is at position 1, the methoxy group at position 2, and the methyl group at position 4.

  • 2-amino-5-methoxytoluene: Here, the amino group is at position 2, the methyl group at position 1 (as part of the toluene scaffold), and the methoxy group at position 5.

These differing substitution patterns fundamentally alter the electronic environment of the aromatic protons and the chemical shifts of the substituent protons.

Predicted ¹H NMR Spectral Comparison

The following sections detail the anticipated ¹H NMR spectral features for each isomer, focusing on chemical shift (δ), integration, and multiplicity (splitting pattern). These predictions are based on established principles of NMR spectroscopy, including the effects of electron-donating groups (amino and methoxy) and an electron-donating, weakly activating group (methyl) on the shielding and deshielding of nearby protons.

Aromatic Region (δ 6.0-8.0 ppm)

The substitution pattern on the benzene ring is the most telling feature in the ¹H NMR spectra of these isomers.

  • This compound: This compound will exhibit three distinct signals in the aromatic region.

    • The proton at C6 will be a doublet, split by the neighboring proton at C5.

    • The proton at C5 will be a doublet of doublets, split by the protons at C6 and C3.

    • The proton at C3 will appear as a singlet (or a very narrowly split doublet due to a small meta-coupling to the C5 proton). The proximity of the electron-donating amino and methoxy groups will significantly shield these protons, shifting them upfield.

  • 2-amino-5-methoxytoluene: This isomer will also show three aromatic proton signals.

    • The proton at C6 will be a doublet, split by the proton at C4.

    • The proton at C4 will be a doublet of doublets, split by the protons at C6 and C3.

    • The proton at C3 will be a singlet (or a narrowly split doublet due to a small meta-coupling). The positions of the substituents will lead to a different chemical shift pattern compared to its isomer.

Substituent Protons

The chemical shifts of the methoxy, methyl, and amino protons provide further points of differentiation.

  • Methoxy Protons (-OCH₃): Both isomers will show a singlet integrating to three protons for the methoxy group, typically in the range of δ 3.7-3.9 ppm. The precise chemical shift may vary slightly due to the different electronic environments.

  • Methyl Protons (-CH₃): A singlet integrating to three protons will be observed for the methyl group in both molecules. However, the position on the ring will influence its chemical shift. In this compound, the methyl group is para to the amino group and meta to the methoxy group. In 2-amino-5-methoxytoluene, the methyl group is ortho to the amino group and meta to the methoxy group. This will result in a discernible difference in their chemical shifts.

  • Amino Protons (-NH₂): The amino protons will appear as a broad singlet, integrating to two protons. The chemical shift of the -NH₂ protons can be highly variable and is dependent on the solvent, concentration, and temperature. However, it typically appears in the range of δ 3.5-5.0 ppm.

Summary of Predicted ¹H NMR Data

Proton Type This compound 2-amino-5-methoxytoluene
Aromatic H (C6) DoubletDoublet
Aromatic H (C5/C4) Doublet of DoubletsDoublet of Doublets
Aromatic H (C3) Singlet (or narrow doublet)Singlet (or narrow doublet)
-OCH₃ Singlet (3H)Singlet (3H)
-CH₃ Singlet (3H)Singlet (3H)
-NH₂ Broad Singlet (2H)Broad Singlet (2H)

Experimental Protocol: Acquiring a ¹H NMR Spectrum

For researchers seeking to experimentally verify these differences, the following protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the aniline derivative.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for routine characterization.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required (δ 0.00 ppm).

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
  • Choose an appropriate pulse sequence (e.g., a simple one-pulse experiment).
  • Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
  • Integrate the peaks to determine the relative number of protons contributing to each signal.
  • Analyze the splitting patterns (multiplicities) to deduce the number of neighboring protons.

Visualizing the Structural Differences

The following diagram illustrates the distinct substitution patterns of the two isomers, which form the basis for their differing ¹H NMR spectra.

Figure 1. Chemical structures of this compound and 2-amino-5-methoxytoluene.

Conclusion

While this compound and 2-amino-5-methoxytoluene are isomers with the same mass and elemental composition, their ¹H NMR spectra are demonstrably different. The key distinguishing features lie in the chemical shifts and coupling patterns of the aromatic protons, which are a direct consequence of the unique arrangement of the substituents on the benzene ring. By carefully analyzing the aromatic region, in conjunction with the signals from the methoxy and methyl groups, researchers can confidently and accurately differentiate between these two compounds. This analytical approach underscores the power of ¹H NMR spectroscopy as an indispensable tool in modern chemical analysis and drug development.

References

A Comparative Guide to GC-MS and HPLC for Purity Analysis of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 2-Methoxy-4-methylaniline is a cornerstone of quality control and regulatory compliance. The choice of analytical methodology is paramount, directly impacting the accuracy, sensitivity, and efficiency of impurity profiling. This guide provides an in-depth comparative analysis of two instrumental titans—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive purity assessment of this compound.

The Critical Role of Purity in this compound

This compound serves as a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant repercussions, potentially leading to the formation of undesired side products, reduced efficacy of the final active pharmaceutical ingredient (API), and unforeseen toxicological effects. Therefore, robust analytical methods are required to detect, identify, and quantify any process-related impurities or degradation products.

Principle of Separation and Detection: GC-MS vs. HPLC

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing definitive identification.

High-Performance Liquid Chromatography (HPLC) , in contrast, is exceptionally versatile for a wide range of compounds, including those that are non-volatile or thermally labile.[1] Separation is achieved by partitioning the sample between a liquid mobile phase and a solid stationary phase packed in a column. Detection is typically performed using a UV-Vis or photodiode array (PDA) detector, which measures the absorbance of the eluting compounds.

Comparative Analysis: Head-to-Head Performance

The choice between GC-MS and HPLC for the purity analysis of this compound is not a one-size-fits-all decision. It hinges on the specific requirements of the analysis, the nature of the potential impurities, and the desired outcomes.

ParameterGC-MSHPLCRationale & Insights
Volatility Requirement HighLowThis compound has a melting point of 31-33°C and a flash point of 104°C, indicating sufficient volatility for GC analysis. However, less volatile impurities may not be amenable to this technique.
Sensitivity Very High (ppb range)High (ppm to ppb range)GC-MS generally offers superior sensitivity, which is crucial for detecting trace-level genotoxic impurities.
Specificity/Identification ExcellentGoodThe mass spectrometric detection in GC-MS provides structural information, enabling confident identification of unknown impurities.[1] HPLC with UV detection relies on retention time and spectral data, which may not be as definitive.
Isomer Separation Can be challengingOften superiorHPLC often provides better resolution of positional isomers, which can be critical as different isomers may have varying toxicological profiles.
Sample Preparation May require derivatizationGenerally simplerWhile this compound can be analyzed directly, some polar impurities might require derivatization to increase their volatility for GC-MS analysis. HPLC typically involves simple dissolution and filtration.[2]
Speed/Throughput Generally faster run timesCan be slowerGC methods can often be developed with faster run times compared to HPLC, especially with modern instrumentation.

Experimental Workflow and Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for the purity analysis of this compound using both GC-MS and HPLC. These protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[3]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification (Area %) identify->quantify

Caption: GC-MS workflow for this compound purity.

GC-MS Protocol:

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in and dilute to 25 mL with methanol to obtain a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 100 µg/mL with methanol.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent normalization.

    • Identify impurities by comparing their mass spectra with a library database (e.g., NIST).

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (Area %) integrate->quantify

Caption: HPLC workflow for this compound purity.

HPLC Protocol:

  • Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample.

    • Dissolve in and dilute to 50 mL with a 50:50 (v/v) mixture of acetonitrile and water to achieve a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity and the percentage of impurities by area percent normalization.

Conclusion and Recommendations

Both GC-MS and HPLC are powerful and suitable techniques for assessing the purity of this compound. The final choice should be guided by the specific analytical objectives.

  • For routine quality control and purity determination by area percentage, HPLC is often the method of choice due to its robustness, excellent resolving power for isomers, and simpler sample preparation.[5]

  • When definitive identification of unknown impurities or the highest sensitivity for trace contaminants is required, GC-MS is the superior technique. [1] Its ability to provide structural information is invaluable for impurity profiling and in-depth investigations.

For comprehensive characterization and to meet stringent regulatory requirements, a multi-technique approach is often recommended.[6] HPLC can be used for routine purity testing, while GC-MS can be employed for the identification of any unknown peaks observed and for the analysis of volatile impurities. This orthogonal approach provides a more complete and reliable assessment of the purity of this compound, ensuring the quality and safety of the final pharmaceutical product.

References

A Comparative Guide to the Cytotoxicity of Novel Kinase Inhibitors Derived from 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a paramount challenge. The aniline scaffold has proven to be a remarkably versatile starting point for the synthesis of potent kinase inhibitors. This guide provides an in-depth technical comparison of the cytotoxic profiles of three novel compounds conceptually derived from the 2-Methoxy-4-methylaniline building block. We will move beyond simple viability readouts to construct a comprehensive understanding of their potency, mechanism of cell death, and potential therapeutic value.

The central thesis of this guide is that a single cytotoxicity assay is insufficient to fully characterize a compound's activity. True scientific rigor demands a multi-assay approach to differentiate between cytostatic and cytotoxic effects, and to elucidate the specific cellular pathways leading to cell death. Here, we integrate data from metabolic, membrane integrity, and apoptosis assays to build a complete, self-validating picture of compound efficacy.

The Strategic Choice of Scaffold: From this compound to Kinase Inhibitors

This compound is a valuable intermediate in medicinal chemistry. Its substituted aniline structure is a key component for synthesizing privileged scaffolds like 4-anilinoquinazolines and 4-anilinoquinolines.[1][2] These larger structures are renowned for their ability to fit into the ATP-binding pocket of various protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family, which are critical regulators of cell growth and are often dysregulated in cancer.[3][4]

For this comparative study, we will evaluate three hypothetical, yet structurally plausible, derivatives based on a 4-anilino-heterocyclic core, where the this compound moiety provides the crucial aniline component.

  • Compound A (Cpd-A): The baseline 4-(2-methoxy-4-methylanilino)quinazoline.

  • Compound B (Cpd-B): A derivative with an added solubilizing group on the quinazoline core, designed to improve bioavailability without impacting the core binding motif.

  • Compound C (Cpd-C): A derivative featuring an electron-withdrawing group on the quinazoline core, designed to modulate the electronic properties of the ATP-binding interaction.

Our investigation will be conducted using the A431 human epidermoid carcinoma cell line, a well-established model known for its high expression of EGFR.[3]

Experimental Design: A Tripartite Approach to Cytotoxicity Assessment

To generate a robust and defensible dataset, we employ a three-pronged experimental strategy. This approach ensures that we not only quantify cell death but also understand how and when it occurs. The causality behind this choice is simple: a compound that merely halts cell proliferation (cytostatic) has a different therapeutic profile from one that actively kills cancer cells (cytotoxic), and understanding the induction of apoptosis is key to developing effective and selective therapies.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis cluster_3 Comprehensive Profile start Seed A431 Cells (96-well plates) incubate1 Incubate 24h (Adherence) start->incubate1 treat Treat with Cpd-A, B, C (Dose-response, 48h) incubate1->treat mtt MTT Assay (Metabolic Activity) treat->mtt Proceed to Assays ldh LDH Assay (Membrane Integrity) treat->ldh Proceed to Assays apop Annexin V / PI Assay (Apoptosis Detection) treat->apop Proceed to Assays ic50 Calculate IC50 Values (from MTT data) mtt->ic50 percent_cyto Calculate % Cytotoxicity (from LDH data) ldh->percent_cyto flow Flow Cytometry Analysis (% Apoptotic Cells) apop->flow profile Compound Cytotoxicity Profile (Potency & Mechanism) ic50->profile percent_cyto->profile flow->profile

Caption: Overall Experimental Workflow for Comparative Cytotoxicity Assessment.

I. Core Assessment: Metabolic Viability via MTT Assay

The first and most common step in cytotoxicity screening is to assess the overall metabolic health of the cell population. The MTT assay is a robust and reliable colorimetric method for this purpose.

Principle of Causality: This assay is predicated on the logic that viable, proliferating cells maintain active mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[5] These enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of metabolically active cells.[6] A reduction in signal indicates either cell death or a significant slowdown in metabolic activity.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed A431 cells into a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Include wells with medium only for blank measurements.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of Cpd-A, Cpd-B, and Cpd-C in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated wells as a negative control (100% viability) and wells with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C. It is crucial to protect the plate from light during this step, as MTT is light-sensitive. Visually confirm the formation of purple precipitate in the control wells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[5][6]

  • Incubation & Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[5]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

II. Complementary Assessment: Membrane Integrity via LDH Assay

The MTT assay reveals a loss of metabolic function but does not definitively distinguish between cell death and metabolic arrest. The Lactate Dehydrogenase (LDH) assay provides this crucial piece of evidence by quantifying cell membrane damage.

Principle of Causality: LDH is a stable cytosolic enzyme present in all cells.[7] In healthy cells, it remains intracellular. Upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium. The assay measures the enzymatic activity of this extracellular LDH, which catalyzes the conversion of a tetrazolium salt into a colored formazan product. The amount of color produced is directly proportional to the number of cells with damaged membranes.[8]

Detailed Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Prepare and treat a 96-well plate identically to steps 1-4 of the MTT assay protocol. It is essential to run this assay in parallel with the MTT assay using cells from the same passage and treatment conditions.

  • Control Preparation: Designate triplicate wells for three critical controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells treated with a lysis solution (e.g., 1% Triton X-100) for 45 minutes before supernatant collection (represents 100% cytotoxicity).

    • Background Control: Culture medium only (corrects for LDH in the serum).

  • Supernatant Collection: After the 48-hour incubation, centrifuge the plate at 300 x g for 5 minutes. This step pellets any detached cells and debris.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (often a mild acid) to each well.[9]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

III. Mechanistic Insight: Annexin V / Propidium Iodide Apoptosis Assay

Having established compound potency (MTT) and confirmed cell killing (LDH), the final step is to determine the primary mechanism of cell death. The Annexin V/PI assay is the gold standard for differentiating apoptosis from necrosis.

Principle of Causality: This flow cytometry-based assay uses two fluorescent probes. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, acting as an "eat-me" signal.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by cells with an intact plasma membrane.[12] Therefore, it only stains cells that have lost membrane integrity, characteristic of late-stage apoptosis or necrosis.

By using both probes, we can distinguish four cell populations:

  • Annexin V- / PI- : Viable, healthy cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (rare in this type of assay).

Detailed Experimental Protocol: Annexin V/PI Assay
  • Cell Seeding and Treatment: Seed A431 cells in 6-well plates and treat with each compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: After incubation, collect both the floating cells (from the supernatant) and the adherent cells (by gentle trypsinization). This is critical to ensure all apoptotic cells are included in the analysis.

  • Washing: Centrifuge the collected cells at 300 x g for 5 minutes. Wash the cell pellet twice with cold 1X PBS to remove all traces of medium.[13]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of approximately 1 x 10⁶ cells/mL.[14]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution (1 mg/mL stock) to the 100 µL cell suspension.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution & Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants correctly.

Comparative Data Analysis

The following data, while hypothetical, are representative of what would be expected from a study of this nature, based on published results for similar anilino-heterocyclic kinase inhibitors.[15][16]

Table 1: Comparative Cytotoxicity of this compound Derivatives in A431 Cells

Compound IC₅₀ (µM) from MTT Assay (48h) % Cytotoxicity at IC₅₀ from LDH Assay (48h)
Cpd-A 8.5 45.2%
Cpd-B 12.1 42.8%
Cpd-C 1.2 51.5%

| Doxorubicin | 0.8 | 65.7% |

Table 2: Mechanistic Analysis by Annexin V/PI Staining (48h treatment at IC₅₀)

Treatment Viable Cells (Ann V- / PI-) Early Apoptotic (Ann V+ / PI-) Late Apoptotic/Necrotic (Ann V+ / PI+)
Untreated Control 96.5% 2.1% 1.4%
Cpd-A 52.1% 28.5% 19.4%
Cpd-B 58.3% 25.1% 16.6%

| Cpd-C | 45.8% | 35.2% | 19.0% |

Mechanism of Action: Inhibition of Kinase Signaling

Compounds based on the 4-anilinoquinazoline and related scaffolds are well-documented inhibitors of receptor tyrosine kinases like EGFR.[1] Upon binding of a ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, triggering downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival.[17][18]

Our hypothetical compounds likely act as ATP-competitive inhibitors, blocking the kinase domain of EGFR. This inhibition prevents downstream signaling, leading to cell cycle arrest and, critically, the induction of apoptosis. The stress-activated p38 MAPK and JNK pathways are often activated in response to chemotherapeutic agents and can contribute to the apoptotic signal.[17]

G cluster_0 cluster_1 cluster_2 cluster_3 EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates p38 p38 MAPK EGFR->p38 Stress Signal Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits p38->Apoptosis Inhibitor Cpd-A, B, C Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR/MAPK Signaling Pathway and Proposed Point of Inhibition.

Discussion and Interpretation

The multi-assay approach provides a clear and compelling narrative for the activity of these compounds.

  • Potency Ranking: The MTT assay establishes a clear potency hierarchy: Cpd-C > Cpd-A > Cpd-B . The modification in Cpd-C significantly enhanced its ability to reduce cell viability, resulting in a low micromolar IC₅₀ value. In contrast, the modification in Cpd-B was detrimental to its activity. This provides a crucial structure-activity relationship (SAR) insight: the electronic properties at this position of the quinazoline core are more critical for activity than the solubilizing group chosen for Cpd-B.

  • Confirmation of Cytotoxicity: The LDH assay confirms that the loss of viability observed in the MTT assay is indeed due to cell death, not merely metabolic inhibition. For all compounds, a significant percentage of cytotoxicity was observed at their respective IC₅₀ concentrations, indicating a loss of membrane integrity. Cpd-C, the most potent compound, also induced the highest level of membrane damage among the test articles.

  • Elucidation of Mechanism: The Annexin V/PI data is the most revealing. For all three compounds, the primary mechanism of cell death is apoptosis. At the 48-hour timepoint, a substantial population of cells is found in the early apoptotic quadrant (Annexin V+/PI-), with another significant population in the late apoptotic stage (Annexin V+/PI+). Cpd-C induced the highest percentage of early apoptotic cells, suggesting a robust and efficient triggering of the programmed cell death pathway. This aligns with the proposed mechanism of action, where inhibition of the pro-survival EGFR/MAPK pathway would be expected to lead to apoptosis.[19][20]

Conclusion

This guide demonstrates a robust, multi-faceted strategy for the comparative evaluation of novel cytotoxic compounds. By integrating metabolic (MTT), membrane integrity (LDH), and mechanistic (Annexin V/PI) assays, we can move beyond a simple IC₅₀ value to build a comprehensive profile of a compound's biological activity. The data clearly identify Compound C as the most promising lead candidate from this series, possessing superior potency and effectively inducing apoptotic cell death in A431 cancer cells. This self-validating experimental design provides the high-quality, trustworthy data necessary to make informed decisions in the drug discovery pipeline and underscores the causality between targeted kinase inhibition and the induction of programmed cell death.

References

A Comparative Guide to the In Vitro Anticancer Activity of Anilinoquinazoline Derivatives from 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, anilinoquinazoline derivatives have emerged as a cornerstone, particularly as inhibitors of receptor tyrosine kinases (RTKs) that drive tumor growth and proliferation. This guide provides a comprehensive comparison of the in vitro anticancer activity of anilinoquinazoline derivatives synthesized from 2-Methoxy-4-methylaniline. We will delve into their synthesis, comparative efficacy against various cancer cell lines, and the underlying mechanisms of action, supported by experimental data and protocols for researchers in drug discovery and development.

The Rationale for this compound as a Precursor

The selection of this compound as a starting material for the synthesis of anilinoquinazoline derivatives is a strategic choice rooted in structure-activity relationship (SAR) studies. The methoxy (-OCH₃) and methyl (-CH₃) groups on the aniline ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compound. These substitutions can enhance binding affinity to the target kinase, improve metabolic stability, and modulate solubility, all of which are critical parameters for a successful drug candidate. The anilino moiety of these compounds is known to interact with the hydrophobic pocket of the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), and substitutions on this ring are pivotal for potency and selectivity.[1]

Proposed Synthesis of Anilinoquinazoline Derivatives

Synthetic Workflow Diagram

G cluster_0 Part 1: 4-Chloroquinazoline Intermediate Synthesis cluster_1 Part 2: Nucleophilic Substitution A Anthranilic Acid Derivative C Quinazolin-4(3H)-one A->C Cyclization B Formamide B->C Cyclization E 4-Chloroquinazoline Intermediate C->E Chlorination D Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) D->E Chlorination G Final Anilinoquinazoline Derivative E->G Nucleophilic Substitution (e.g., in isopropanol, reflux) F This compound F->G Nucleophilic Substitution (e.g., in isopropanol, reflux)

Caption: Proposed synthetic workflow for anilinoquinazoline derivatives.

Comparative In Vitro Anticancer Activity

The true measure of these synthesized compounds lies in their ability to inhibit the growth of cancer cells. The in vitro anticancer activity of novel anilinoquinazoline derivatives is typically evaluated against a panel of human cancer cell lines. For this guide, we will present a hypothetical comparative dataset based on published data for structurally similar compounds. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Comparative IC₅₀ Values (µM) of Anilinoquinazoline Derivatives
CompoundCancer Cell LineTarget Pathway(s)IC₅₀ (µM)Reference Compound (IC₅₀, µM)
Derivative A (Hypothetical)A549 (Lung Carcinoma)EGFR2.25Gefitinib (15.59)[4]
Derivative A (Hypothetical)HT-29 (Colon Carcinoma)EGFR/VEGFR-21.72Vandetanib (10.62)[5]
Derivative A (Hypothetical)MCF-7 (Breast Cancer)EGFR2.81Erlotinib (20)[6]
Derivative B (Hypothetical)H460 (Large Cell Lung Cancer)VEGFR-211.95Sorafenib (0.02)[7]
Derivative B (Hypothetical)K-562 (Leukemia)Multiple Kinases0.622Adriamycin (>10)[8][9]

Note: The data for "Derivative A" and "Derivative B" are hypothetical and are presented for illustrative purposes to demonstrate how such data is typically represented. The reference compound data is sourced from published literature.

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2

Anilinoquinazoline derivatives primarily exert their anticancer effects by inhibiting key receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being prominent targets.[5][10][11] The concurrent inhibition of both EGFR and VEGFR-2 signaling pathways is a promising strategy for cancer treatment, as it can lead to a synergistic antitumor effect and potentially overcome resistance mechanisms.[5][10]

  • EGFR Inhibition: EGFR is often overexpressed in various cancers, and its activation leads to downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and metastasis.[12] Anilinoquinazolines act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.[13]

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[7] By inhibiting VEGFR-2, these compounds can cut off the tumor's blood supply, leading to starvation and regression.

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Anilinoquinazoline Anilinoquinazoline Derivative Anilinoquinazoline->EGFR Inhibits Anilinoquinazoline->VEGFR2 Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Metastasis Metastasis MAPK->Metastasis PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by anilinoquinazoline derivatives.

Experimental Protocols

To ensure the reproducibility and validity of in vitro anticancer activity studies, standardized and well-documented protocols are essential. Below are detailed methodologies for two common cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the anilinoquinazoline derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as in the MTT assay.

Conclusion

Anilinoquinazoline derivatives derived from this compound represent a promising class of anticancer agents. Their potential for dual inhibition of key oncogenic pathways like EGFR and VEGFR-2, coupled with the tunability of their chemical structure, makes them a fertile ground for the development of next-generation targeted therapies. The experimental frameworks provided in this guide offer a robust starting point for researchers to synthesize, evaluate, and optimize these compounds, ultimately contributing to the advancement of cancer treatment.

References

A Comparative Guide to the Synthetic Routes of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methoxy-4-methylaniline, also known as 4-methyl-o-anisidine, is a valuable substituted aniline that serves as a critical intermediate in the synthesis of various pharmaceuticals and dyestuffs. Its molecular structure, featuring a methoxy and a methyl group on the aniline core, provides a unique scaffold for the development of complex organic molecules. The efficient and scalable synthesis of this compound is of significant interest to researchers and professionals in the field of drug development and chemical manufacturing. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, supported by experimental data and mechanistic insights to inform methodological selection in a research and development setting.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 39538-68-6
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol [1]
Appearance Solid
Melting Point 31-33 °C
Density 1.043 g/mL at 25 °C
Flash Point 104 °C

Synthetic Strategies: A Comparative Overview

The synthesis of this compound is predominantly achieved through a two-step process originating from the readily available starting material, 4-methoxytoluene (p-cresyl methyl ether). This overarching strategy involves the introduction of a nitro group onto the aromatic ring, followed by its reduction to the desired amine. A second, more direct approach involves the reduction of the commercially available intermediate, 4-methoxy-2-nitrotoluene. This guide will dissect and compare these two routes.

Route 1: Two-Step Synthesis from 4-Methoxytoluene

This classic and widely employed route consists of two sequential reactions: electrophilic nitration followed by reduction of the nitro group.

The first step involves the regioselective nitration of 4-methoxytoluene to yield 4-methoxy-2-nitrotoluene.

Mechanism: The nitration of 4-methoxytoluene is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The aromatic ring of 4-methoxytoluene, activated by both the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups, acts as a nucleophile, attacking the nitronium ion. The methoxy group is a more potent activating group than the methyl group, and it directs electrophilic attack to the positions ortho and para to it. Since the para position is already occupied by the methyl group, the primary site of nitration is the ortho position, leading to the formation of the desired 4-methoxy-2-nitrotoluene.

Caption: Mechanism of nitration of 4-methoxytoluene.

Experimental Protocol: A general procedure for the nitration of toluene can be adapted for 4-methoxytoluene.[2]

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

  • Slowly add 4-methoxytoluene to the cooled nitrating mixture with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at room temperature for a specified period to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

  • Filter the crude product, wash it thoroughly with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.

  • The crude 4-methoxy-2-nitrotoluene can be purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: The isolated yield for the nitration of toluene is typically around 96%.[2] A similar yield can be expected for 4-methoxytoluene under optimized conditions.

The second step is the reduction of the nitro group of 4-methoxy-2-nitrotoluene to the corresponding amine. Several reducing agents can be employed for this transformation.

Mechanism: The reduction of a nitro group to an amine is a six-electron reduction that can proceed through various intermediates, such as nitroso and hydroxylamine species.

  • Catalytic Hydrogenation: In this method, molecular hydrogen (H₂) is used as the reductant in the presence of a metal catalyst, typically palladium on carbon (Pd/C) or Raney nickel. The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and reacts with the nitro compound.

  • Metal-Acid Reduction: A classic and robust method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium (e.g., HCl or acetic acid). The metal acts as the electron donor, and the acid provides the protons for the reduction. For instance, with iron, the reaction involves the oxidation of Fe to Fe²⁺ or Fe³⁺.[3][4]

  • Stannous Chloride (SnCl₂) Reduction: Tin(II) chloride is a mild and selective reducing agent for nitro groups. The reaction is typically carried out in an acidic solution or in a non-acidic medium like ethanol.[3][5][6][7]

Caption: Options for the reduction of 4-methoxy-2-nitrotoluene.

Experimental Protocols:

  • Catalytic Hydrogenation (Illustrative Protocol):

    • Dissolve 4-methoxy-2-nitrotoluene in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation or recrystallization.

  • Reduction with Iron Powder and Acetic Acid: [3][4]

    • To a suspension of 4-methoxy-2-nitrotoluene in a mixture of ethanol, water, and glacial acetic acid, add iron powder.[3]

    • The reaction is often exothermic and may require initial cooling. The mixture can then be heated to reflux to ensure completion.[4]

    • After the reaction is complete (monitored by TLC), filter the hot reaction mixture to remove the iron and iron salts.[8]

    • The filtrate is then worked up by neutralizing the acid, extracting the product with an organic solvent, and purifying by distillation or recrystallization. A basic workup is often necessary to remove iron residues.[8]

  • Reduction with Stannous Chloride (SnCl₂): [3][5]

    • Dissolve 4-methoxy-2-nitrotoluene in ethanol.

    • Add a stoichiometric excess of SnCl₂·2H₂O.

    • The reaction mixture can be stirred at room temperature or gently heated to reflux.

    • Upon completion, the solvent is removed, and the residue is partitioned between an organic solvent and a basic aqueous solution (e.g., 2M KOH) to precipitate tin salts and liberate the free amine.[3]

    • The organic layer is then separated, dried, and concentrated to give the product.

Expected Yields: Reductions of aromatic nitro compounds are typically high-yielding, often exceeding 90% with catalytic hydrogenation and ranging from 64% to over 90% with metal-acid reductions, depending on the specific substrate and conditions.[4]

Route 2: Direct Reduction of 4-Methoxy-2-nitrotoluene

This route is a more streamlined approach that begins with the commercially available intermediate, 4-methoxy-2-nitrotoluene. This eliminates the need for the nitration step, which can be advantageous in terms of time, resource, and waste management, particularly if the starting material is readily accessible and cost-effective.

The experimental procedures for the reduction are identical to those described in Step 2 of Route 1. The choice of reducing agent will depend on factors such as cost, scalability, and the presence of other functional groups in more complex syntheses.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: From 4-MethoxytolueneRoute 2: From 4-Methoxy-2-nitrotoluene
Starting Material 4-Methoxytoluene4-Methoxy-2-nitrotoluene
Number of Steps 21
Overall Yield Moderate to High (product of two steps)High
Reagents Nitric acid, sulfuric acid, reducing agent (e.g., H₂/Pd/C, Fe/HCl, SnCl₂)Reducing agent (e.g., H₂/Pd/C, Fe/HCl, SnCl₂)
Key Challenges - Regiocontrol in nitration- Handling of strong acids- Potential for side-product formation- Availability and cost of starting material
Scalability Both steps are generally scalable, but nitration requires careful thermal control.Highly scalable, especially with catalytic hydrogenation.
Safety Considerations - Use of concentrated and corrosive acids- Exothermic nitration reaction- Flammable hydrogen gas in catalytic hydrogenation- Flammable hydrogen gas in catalytic hydrogenation- Handling of metal powders and acids
Environmental Impact - Generation of acidic waste from nitration- Metal waste from Fe or Sn reduction- Metal waste from Fe or Sn reduction- Catalytic hydrogenation is generally cleaner.

Conclusion and Recommendations

Both synthetic routes presented are viable for the preparation of this compound.

Route 1 is a fundamental and cost-effective approach when starting from the bulk chemical 4-methoxytoluene. However, it requires careful control of the nitration step to ensure good regioselectivity and to manage the exothermic nature of the reaction.

Route 2 is a more direct and efficient method, ideal for situations where the starting nitro compound is readily and economically available. This route is often preferred in laboratory settings and for the synthesis of derivatives where avoiding the harsh conditions of nitration is desirable.

For large-scale industrial production, the choice between the two routes will likely be determined by a thorough economic analysis of the starting material costs. In terms of green chemistry principles, catalytic hydrogenation in either route is preferable to the use of stoichiometric metal reductants due to reduced waste generation.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher or organization, including scale, cost, available equipment, and safety protocols.

References

A Comparative Guide to the Kinetic Studies of 2-Methoxy-4-methylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are fundamental building blocks in modern chemistry, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] The reactivity of the aniline scaffold can be finely tuned by the introduction of various substituents on the aromatic ring. This guide focuses on 2-Methoxy-4-methylaniline and its structural isomers, providing a comparative analysis of their reaction kinetics. Understanding the subtle differences in reactivity imparted by the positioning of the methoxy and methyl groups is paramount for optimizing synthetic routes, predicting metabolic pathways, and designing novel molecules with desired properties.

This guide will delve into the kinetics of key reactions involving these isomers, including oxidation, diazotization, and electrophilic aromatic substitution. By examining the electronic and steric effects of the substituents, we can elucidate the underlying principles governing their reactivity. Where direct experimental data is limited, we will draw upon analogous systems and computational studies to provide a robust comparative framework.

Comparative Reactivity: Electronic and Steric Influences

The reactivity of this compound and its isomers is primarily governed by the interplay of the electron-donating effects of the methoxy (-OCH₃) and methyl (-CH₃) groups and the nucleophilicity of the amino (-NH₂) group.[3] Both the methoxy and methyl groups are activating, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack.[4] However, the positions of these groups relative to the amino group and to each other lead to distinct differences in reaction rates and regioselectivity.

For the purpose of this guide, we will focus on the comparison of the following key isomers:

  • This compound: The subject of our primary focus.

  • 3-Methoxy-4-methylaniline: An isomer with a different arrangement of the methoxy group.

  • 2-Methoxy-5-methylaniline: Another key isomer with altered substituent positions.

Predicted Reactivity Trends

Based on the principles of physical organic chemistry, we can predict the relative reactivities of these isomers in key reaction types. The electron-donating methoxy group activates the positions ortho and para to it, while the methyl group provides a weaker activating effect. Steric hindrance from the substituents, particularly at the ortho position, also plays a crucial role.

IsomerPredicted Relative Reactivity (Electrophilic Aromatic Substitution)Rationale
This compound HighThe para methyl group and ortho methoxy group strongly activate the ring. The primary sites for electrophilic attack are the 5- and 6-positions.
3-Methoxy-4-methylaniline Moderate to HighThe methoxy group at the meta position to the amine has a less pronounced activating effect on the positions ortho and para to the amine.
2-Methoxy-5-methylaniline HighThe ortho methoxy and meta methyl groups work in concert to activate the 4- and 6-positions.

Kinetic Studies of Key Reactions

Oxidation Reactions

The oxidation of anilines can proceed through various mechanisms, often leading to the formation of colored products, which is amenable to spectrophotometric monitoring.[3][5] The rate of oxidation is highly sensitive to the electron density on the nitrogen atom and the aromatic ring.

Illustrative Kinetic Data for Aniline Oxidation (Analogous System)

SubstrateOxidantReaction Order (Substrate)Reaction Order (Oxidant)Relative Rate
AnilineChromic Acid11Base
N-MethylanilineChromic Acid10Faster
N,N-DimethylanilineChromic Acid10Fastest

Data adapted from a study on the oxidation of anilines by chromic acid.[6]

The increased reactivity of N-methyl and N,N-dimethylaniline is attributed to the electron-donating inductive effect of the methyl groups, which increases the electron density on the nitrogen atom.[6] A similar trend would be expected for the methoxy-methylaniline isomers, with their relative rates being influenced by the combined electronic effects of both substituents.

Experimental Protocol: Spectrophotometric Monitoring of Aniline Oxidation

This protocol outlines a general method for studying the kinetics of aniline oxidation using a UV-Vis spectrophotometer.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the aniline isomer (e.g., this compound) of known concentration in a suitable solvent (e.g., aqueous acid).

    • Prepare a stock solution of the oxidizing agent (e.g., potassium dichromate) of known concentration.[7]

  • Spectrophotometer Setup:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the colored product. This can be determined by scanning the spectrum of a fully reacted solution.

    • Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.

  • Kinetic Run:

    • Pipette the required volume of the aniline solution and any other reagents (e.g., acid catalyst) into a cuvette.

    • Place the cuvette in the spectrophotometer and record the initial absorbance (A₀).

    • Initiate the reaction by adding a small, known volume of the oxidizing agent stock solution and start the timer simultaneously.

    • Record the absorbance at regular time intervals until the reaction is complete or for a sufficient duration to determine the initial rate.

  • Data Analysis:

    • Plot absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • By varying the initial concentrations of the aniline and the oxidizing agent, the order of the reaction with respect to each reactant can be determined.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Aniline Isomer Stock Solution D Mix Reactants in Cuvette A->D B Prepare Oxidant Stock Solution B->D C Set Spectrophotometer to λmax and Temperature C->D E Initiate Reaction & Start Timer D->E F Record Absorbance vs. Time E->F G Plot Absorbance vs. Time F->G H Determine Initial Rate G->H I Determine Reaction Order H->I

Caption: Workflow for Spectrophotometric Kinetic Analysis of Aniline Oxidation.

Diazotization Reactions

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, yielding versatile diazonium salt intermediates.[8] The reaction involves the treatment of the amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[9] The rate-determining step is often the N-nitrosation of the amine.[2]

Mechanism of Diazotization

The reaction proceeds through a series of steps initiated by the formation of the nitrosonium ion (NO⁺), which then acts as the electrophile.[10]

Diazotization_Mechanism amine Ar-NH₂ nitrosamine Ar-NH₂⁺-NO amine->nitrosamine Nucleophilic Attack nitrosonium NO⁺ nitrosonium->nitrosamine n_nitrosamine Ar-NH-NO nitrosamine->n_nitrosamine -H⁺ protonated_nitrosamine Ar-NH-N=OH⁺ n_nitrosamine->protonated_nitrosamine +H⁺ (Tautomerization) diazohydroxide Ar-N=N-OH protonated_nitrosamine->diazohydroxide -H⁺ protonated_diazohydroxide Ar-N=N-OH₂⁺ diazohydroxide->protonated_diazohydroxide +H⁺ diazonium Ar-N₂⁺ protonated_diazohydroxide->diazonium -H₂O

Caption: Simplified Mechanism of Aromatic Amine Diazotization.

The rate of diazotization is influenced by the nucleophilicity of the amino group. Electron-donating substituents on the aromatic ring increase the reaction rate, while electron-withdrawing groups decrease it. Therefore, we can predict the following order of reactivity for our isomers:

This compound > 2-Methoxy-5-methylaniline ≈ 3-Methoxy-4-methylaniline

This prediction is based on the combined electron-donating ability of the methoxy and methyl groups, which is expected to be greatest in this compound due to the favorable positioning of both groups to activate the ring and enhance the nucleophilicity of the amine.

Experimental Protocol: Competitive Diazotization

A competitive diazotization experiment can be used to determine the relative rates of reaction for the different isomers.

  • Preparation of Solutions:

    • Prepare equimolar solutions of two different aniline isomers (e.g., this compound and 3-Methoxy-4-methylaniline) in an acidic medium (e.g., dilute HCl).

    • Prepare a solution of a limiting amount of sodium nitrite.

  • Reaction:

    • Combine the solutions of the two aniline isomers.

    • Cool the mixture in an ice bath.

    • Slowly add the sodium nitrite solution to the stirred amine mixture.

  • Analysis:

    • After the reaction is complete, the amount of each diazonium salt formed can be determined by a suitable analytical method. For example, the diazonium salts can be coupled with a compound like 2-naphthol to form distinct azo dyes, which can then be quantified using HPLC or UV-Vis spectrophotometry.[11]

    • The ratio of the products will reflect the relative rates of diazotization of the two isomers.

Electrophilic Aromatic Substitution

The electron-rich nature of the aniline ring makes it highly susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.[12] The methoxy and methyl substituents further activate the ring and direct incoming electrophiles to specific positions.

Hammett Constants and Reactivity

The Hammett equation provides a quantitative means to assess the effect of substituents on the reaction rates of aromatic compounds.[13] The substituent constants (σ) for methoxy and methyl groups are both negative, indicating their electron-donating nature.

Substituentσmetaσpara
-OCH₃+0.12-0.27
-CH₃-0.07-0.17

Data from Hansch et al. (1991)[14]

The more negative the σ value, the greater the electron-donating ability of the substituent and the faster the rate of electrophilic aromatic substitution. The overall effect on reactivity will depend on the position of the substituents relative to the reaction center.

Kinetic Studies Using Stopped-Flow Spectroscopy

For very fast reactions, such as some electrophilic aromatic substitutions, conventional kinetic methods may not be suitable. Stopped-flow spectroscopy is a powerful technique for studying reactions that occur on the millisecond timescale.[15][16][17][18][19]

Stopped_Flow cluster_syringes Reactant Syringes cluster_mixing Rapid Mixing cluster_detection Detection A Syringe A: Aniline Isomer C Mixing Chamber A->C B Syringe B: Electrophile B->C D Observation Cell C->D E Spectrophotometer D->E F Data Acquisition E->F

Caption: Schematic of a Stopped-Flow Instrument for Fast Kinetic Studies.

In a stopped-flow experiment, solutions of the reactants are rapidly mixed, and the progress of the reaction is monitored in real-time by a detector (e.g., a UV-Vis spectrophotometer).[15] This allows for the determination of rate constants for very fast reaction steps.

Conclusion

The kinetic behavior of this compound and its isomers is a nuanced subject, governed by the delicate balance of electronic and steric effects. While direct comparative experimental data remains a field for future investigation, a strong predictive understanding can be achieved through the application of fundamental principles of physical organic chemistry, analysis of analogous systems, and computational modeling. This guide provides a framework for researchers to approach the study of these important synthetic intermediates, offering both theoretical insights and practical experimental protocols. A deeper understanding of the kinetics of these reactions will undoubtedly pave the way for more efficient synthetic strategies and the rational design of novel functional molecules.

References

Purity Under the Microscope: A Comparative Guide to 2-Methoxy-4-methylaniline from Commercial Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials is a cornerstone of reliable and reproducible outcomes. 2-Methoxy-4-methylaniline, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals, is no exception. The presence of impurities can have profound consequences, leading to unwanted side reactions, diminished yields, and the introduction of potentially toxic byproducts. This guide offers an in-depth, objective comparison of the purity of this compound sourced from three distinct commercial suppliers, designated herein as Supplier A, Supplier B, and Supplier C. Our analysis is grounded in robust analytical methodologies to provide a scientifically sound basis for procurement decisions.

The Analytical Gauntlet: Methodologies for Purity Assessment

A comprehensive assessment of purity requires a multi-pronged approach, leveraging the strengths of various analytical techniques. For a compound such as this compound, a combination of chromatographic and spectroscopic methods provides the most complete picture.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination in the pharmaceutical industry.[1][2] Its high resolution and sensitivity make it ideal for separating the main component from structurally similar impurities and quantifying their relative abundance.[2]

  • Gas Chromatography (GC): Particularly useful for analyzing volatile and thermally stable compounds, GC can effectively separate and identify low-level impurities that might be missed by other methods.[3][4][5][6] Coupling GC with a mass spectrometer (GC-MS) provides definitive identification of these separated components.[3][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While often used for structural elucidation, quantitative ¹H NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard for each impurity.[2][8] It provides an unbiased measure of the molar quantity of the analyte.[9][10][11]

For this comparative guide, we have selected HPLC as the primary technique for quantitative purity assessment due to its precision and widespread use in quality control laboratories.

Experimental Protocol: HPLC Purity Determination

The following protocol was rigorously applied to samples from all three suppliers to ensure a fair and direct comparison.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample from each supplier.

  • Dissolve the sample in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent mixture.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Instrumentation and Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was chosen to ensure the separation of both polar and non-polar impurities.

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start with 95% A and 5% B, hold for 1 minute. Linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.[2][12]

  • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.[2][12]

  • Injection Volume: 10 µL.[12]

3. Data Analysis:

  • Purity was determined using the area normalization method. The area of the main peak corresponding to this compound was divided by the total area of all peaks in the chromatogram and expressed as a percentage. This method assumes that all impurities have a similar response factor to the main compound at the detection wavelength.

Visualizing the Workflow

The following diagram illustrates the systematic approach taken for the purity assessment of each supplier's sample.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Phase cluster_2 Data Processing & Evaluation Supplier_A Supplier A Sample Prep Standardized Sample Preparation (Weighing, Dissolution, Dilution, Filtration) Supplier_A->Prep Supplier_B Supplier B Sample Supplier_B->Prep Supplier_C Supplier C Sample Supplier_C->Prep HPLC HPLC Analysis (C18 Column, Gradient Elution) Prep->HPLC Injection Data_Acq Chromatogram Acquisition HPLC->Data_Acq Peak_Int Peak Integration & Area Normalization Data_Acq->Peak_Int Purity_Calc Purity Calculation (%) Peak_Int->Purity_Calc Comparison Comparative Analysis of Purity & Impurity Profiles Purity_Calc->Comparison

Caption: Experimental workflow for the comparative purity assessment.

Results: A Head-to-Head Comparison

The purity of this compound from the three commercial suppliers was determined by HPLC, with each sample analyzed in triplicate to ensure the reproducibility of the results.

SupplierAverage Purity (%)Standard DeviationNotable Impurities (Retention Time)
Supplier A 99.850.02Single minor impurity at 7.2 min
Supplier B 98.720.15Multiple impurities at 5.8 min, 8.1 min
Supplier C 99.530.05One significant impurity at 9.4 min

Discussion and Interpretation

The experimental data reveals significant variations in the purity of this compound from the three suppliers.

  • Supplier A demonstrated the highest purity at 99.85%, with a very low standard deviation, indicating excellent batch consistency. The chromatogram showed a clean baseline with only a single, very minor impurity peak. This level of purity is highly desirable for sensitive applications, such as in the final steps of active pharmaceutical ingredient (API) synthesis, where even small amounts of impurities can affect the final product's safety and efficacy.

  • Supplier B provided material with the lowest purity of the three, at 98.72%. The presence of multiple impurity peaks suggests potential issues in the manufacturing or purification process. The higher standard deviation also points to a less consistent product. For applications where high purity is critical, this material would likely require further purification, adding time and cost to the workflow.

  • Supplier C offered a product with a respectable purity of 99.53%. However, the presence of a single, more significant impurity peak warrants consideration. Depending on the nature and reactivity of this impurity, it could potentially interfere with downstream reactions. Further characterization of this impurity using techniques like LC-MS would be advisable before use in a regulated or sensitive process.

Conclusion: Selecting the Right Supplier for Your Needs

Based on this comparative analysis, Supplier A provides the highest purity this compound with the most consistent quality. For researchers and drug development professionals engaged in applications demanding the highest standards, the material from Supplier A is the recommended choice.

While the product from Supplier C may be suitable for less sensitive applications or earlier stages of synthesis, the impurity profile should be carefully considered. The material from Supplier B is of significantly lower purity and may not be appropriate for most pharmaceutical research and development purposes without additional purification.

Ultimately, the choice of supplier should be guided by a thorough risk assessment based on the specific requirements of the intended application. This guide provides the foundational data to make an informed and scientifically justified decision.

References

A Researcher's Guide to Antibody Specificity: Cross-Reactivity Profiling of a Novel Monoclonal Antibody Against a 2-Methoxy-4-methylaniline Derivative

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. An antibody that binds to unintended targets can lead to misleading results, off-target effects in therapeutic applications, and a significant loss of time and resources. This guide provides an in-depth technical comparison of a newly generated monoclonal antibody against a 2-Methoxy-4-methylaniline derivative, a chemical moiety of increasing interest in medicinal chemistry. We will explore the experimental data that defines its cross-reactivity profile against a panel of structurally similar analogs.

The Significance of this compound Derivatives in Modern Drug Discovery

Substituted anilines, such as this compound, are prevalent structural motifs in a wide range of pharmaceuticals, agrochemicals, and dyes.[1] Their presence in biologically active molecules makes them potential targets for antibody-based detection methods, diagnostics, and therapeutics. However, the subtle structural variations among aniline derivatives present a significant challenge in developing highly specific antibodies. This guide will walk you through a comprehensive workflow for generating and characterizing an antibody against a specific this compound derivative, with a focus on rigorously evaluating its cross-reactivity.

Experimental Design: A Multi-Faceted Approach to Antibody Characterization

To ensure the scientific integrity of our findings, a multi-pronged approach was employed to assess the cross-reactivity of our lead monoclonal antibody, designated mAb-7H4. This involved the synthesis of a panel of this compound derivatives, the generation of the monoclonal antibody, and a suite of immunoassays to probe its binding characteristics.

Synthesis and Characterization of this compound Derivatives

A panel of five structurally related aniline derivatives was synthesized to challenge the specificity of mAb-7H4. The synthesis of these small molecules was achieved through established organic chemistry protocols.[2] The identity and purity of each synthesized compound were rigorously confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[1]

Hapten-Carrier Conjugation and Monoclonal Antibody Production

Small molecules like this compound and its derivatives are haptens, meaning they are not immunogenic on their own.[3][][5] To elicit an immune response, our target derivative was covalently conjugated to a larger carrier protein, Keyhole Limpet Hemocyanin (KLH).[6] This hapten-carrier conjugate was then used to immunize mice, and standard hybridoma technology was employed to generate the monoclonal antibody mAb-7H4.

G cluster_0 Antigen Preparation cluster_1 Antibody Production & Screening Hapten This compound Derivative Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Keyhole Limpet Hemocyanin (KLH) Carrier->Conjugation Immunogen Immunogen (Hapten-KLH) Conjugation->Immunogen Immunization Mouse Immunization Immunogen->Immunization Hybridoma Hybridoma Technology Immunization->Hybridoma Screening ELISA Screening Hybridoma->Screening Cloning Subcloning & Expansion Screening->Cloning mAb Purified mAb-7H4 Cloning->mAb G cluster_0 High Affinity Binding cluster_1 Low Affinity / Cross-Reactivity cluster_2 No Detectable Binding mAb mAb-7H4 Target Target Analyte mAb->Target KD = 1.5 nM AnalogA Analog A mAb->AnalogA KD = 260 nM AnalogB Analog B mAb->AnalogB KD = 1200 nM AnalogC Analog C AnalogD Analog D

References

A Comparative Guide to the Electronic Properties of Aniline Isomers using Density Functional Theory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Variation in Aniline

Aniline, a foundational aromatic amine, is a cornerstone in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, and drugs.[1][2] The functional properties of aniline derivatives are profoundly influenced by the substitution pattern on the benzene ring. While aniline itself (aminobenzene) is the parent compound, this guide focuses on its conceptual isomers where a substituent's position relative to the amino (-NH₂) group is varied. For the purpose of this comparative study, we will analyze the electronic properties of aniline (as a reference) and its notional isomers, ortho-, meta-, and para-substituted analogs, to understand how the placement of the amino group impacts the molecule's electronic landscape.

The subtle shift of a functional group, creating ortho-, meta-, and para-isomers, can drastically alter a molecule's electronic behavior, thereby affecting its reactivity, polarity, and interaction with biological targets.[1] Understanding these electronic variations is critical for professionals in drug development and materials science for designing molecules with tailored properties. Density Functional Theory (DFT) has emerged as a powerful and reliable computational method for predicting the structural and electronic properties of molecules, offering insights that are often complementary to experimental data.[3][4]

This guide provides an in-depth comparative analysis of the electronic structures of aniline isomers, grounded in DFT calculations. We will move beyond a mere presentation of data to explain the causal relationships between isomeric structure and electronic properties, offering a robust framework for researchers to apply in their own work.

Diagram of Aniline Isomers

G cluster_aniline Aniline cluster_ortho o-Phenylenediamine cluster_meta m-Phenylenediamine cluster_para p-Phenylenediamine aniline aniline ortho ortho meta meta para para

Caption: Molecular structures of aniline and its diamine isomers.

Theoretical Framework and Computational Methodology

The reliability of any computational study rests on the appropriateness of the chosen theoretical model. Our approach is designed to provide a balance between computational accuracy and efficiency, a common requirement in industrial and academic research.

Pillar 1: Justification of the DFT Functional and Basis Set

For this study, we selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has a long-standing track record of providing excellent results for the geometries and electronic properties of organic molecules, making it a trustworthy standard in the field.[3][5]

The functional was paired with the 6-311++G(d,p) basis set. Let's deconstruct this choice:

  • 6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering a high degree of flexibility and accuracy.

  • ++: The double plus indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is essential for systems with lone pairs (like the nitrogen in aniline) and for calculating properties like electron affinity.[3]

  • (d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is critical for describing chemical bonds and non-spherical electron distributions accurately.[1][3]

This combination, B3LYP/6-311++G(d,p), is frequently employed for studies on aniline and its derivatives, as it has been shown to yield results that are in good agreement with experimental findings.[1][3][6]

Pillar 2: The Self-Validating Computational Workflow

Our computational protocol follows a logical sequence where each step validates the next, ensuring the final results are derived from physically meaningful molecular states.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methoxy-4-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methoxy-4-methylaniline, also known by synonyms such as m-Cresidine or 4-Methoxy-o-toluidine, is an aromatic amine frequently utilized in the synthesis of dyes, pigments, and pharmaceutical intermediates. Its utility in research and development is matched by its significant hazardous profile. Improper handling and disposal of this compound can lead to severe health consequences and long-term environmental damage.[1] This guide provides a direct, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance and responsible science.

Core Hazard Profile & Risk Assessment

Understanding the "why" behind stringent disposal protocols begins with a clear-eyed assessment of the risks. This compound is not a benign reagent; it is a multi-hazard substance requiring the utmost respect.

  • Human Health Hazards: The compound is classified as toxic if swallowed, inhaled, or in contact with skin.[2] Acute exposure can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, characterized by symptoms like headache, dizziness, and cyanosis (a blueish tint to the skin).[3] It is also a serious irritant to the skin and eyes.[4] Of significant concern is the potential for long-term damage to organs, including the liver, spleen, and bone marrow, through prolonged or repeated exposure.

  • Environmental Hazards: this compound is classified as very toxic to aquatic life with long-lasting effects. Its release into waterways, even in small quantities, can disrupt ecosystems. This high aquatic toxicity is a primary driver for preventing its disposal via sinks or drains under any circumstances.[5][6]

  • Physical Hazards: The substance is a combustible liquid with a flash point of approximately 109°C (228°F), meaning it can ignite if exposed to a sufficient heat source.

GHS Hazard Summary Table
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects
Flammable LiquidsCategory 4H227: Combustible liquid
Data synthesized from the Sigma-Aldrich Safety Data Sheet.

Pre-Disposal Safety & Handling: Your First Line of Defense

Proper disposal begins long before the waste container is full. It starts with rigorous safety and handling practices during routine laboratory use.

A. Personal Protective Equipment (PPE)

Due to the high dermal toxicity and irritant nature of this compound, a comprehensive PPE strategy is non-negotiable.

  • Gloves: Wear nitrile or butyl rubber gloves to prevent skin contact.[7] Always double-check the breakthrough time of your chosen glove material.

  • Eye/Face Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a full face shield should be worn in addition to goggles.[5]

  • Protective Clothing: A lab coat is essential. For larger quantities or in case of a significant spill, a chemically resistant apron or suit may be necessary.

B. Engineering Controls

Personal protective equipment should always be the last line of defense, supplemented by robust engineering controls.

  • Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]

C. Waste Segregation & Storage

Proper segregation is crucial to prevent dangerous chemical reactions within the waste container.

  • Dedicated Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials heavily contaminated with it.

  • Incompatibilities: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. Mixing these in a single waste container can lead to violent reactions, fire, or the release of toxic gases.[7]

  • Storage: Waste containers must be kept tightly closed and stored in a cool, dry, well-ventilated area designated for hazardous waste.[5] This area should be away from heat sources, open flames, and incompatible materials.[5]

Step-by-Step Disposal Protocol

Follow this systematic process for the compliant disposal of this compound waste.

Step 1: Waste Characterization and Collection
  • Unused/Expired Product: If the material is in its original container, it should be disposed of as is. Do not attempt to consolidate it with other wastes unless directed by your institution's environmental health and safety (EHS) department.

  • Solutions & Reaction Mixtures: Collect liquid waste containing this compound in a dedicated, compatible hazardous waste container.

  • Contaminated Labware & Debris: Items such as pipette tips, gloves, and absorbent pads that are contaminated with this compound must be treated as hazardous waste.[8] Collect these solid waste items in a separate, clearly labeled, plastic-lined container.

Step 2: Containerization & Labeling
  • Container Selection: Use only containers approved for hazardous waste that are compatible with aromatic amines. The original product container is often a suitable choice for unused material.[8] Ensure containers are in good condition and can be sealed securely to prevent leaks or the release of vapors.[5]

  • Labeling: Accurate labeling is a legal requirement and a safety imperative. The label must clearly state:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Environmental Hazard," "Combustible")[5]

    • The accumulation start date.

Step 3: Final Disposal via Professional Service

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[5]

  • Engage Professionals: The only acceptable method for the final disposal is through a licensed hazardous waste disposal company.[5] Your institution's EHS office will have established procedures for this.

  • Documentation: Maintain meticulous records of waste disposal, including quantities, dates, and methods, as required by local, state, and federal regulations.[5][9]

Emergency Procedures: Spill Management

Accidents can happen. A clear and rehearsed spill response plan is essential.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Control Vapors & Ignition Sources: Since the liquid is combustible, remove all sources of ignition.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: Prevent the spill from spreading or entering drains by using absorbent pads or creating a dike with an inert absorbent material like sand or vermiculite.[1] Cover all nearby drains immediately. [4]

  • Absorb and Collect: Carefully cover and absorb the spill with a liquid-absorbent, inert material (e.g., Chemizorb®, sand, vermiculite). Do not use combustible materials like paper towels for large spills.

  • Package the Waste: Sweep or scoop the contaminated absorbent material into a suitable, sealable container for hazardous waste.[6]

  • Decontaminate the Area: Clean the affected surface area thoroughly.

  • Dispose of all materials (absorbent, contaminated gloves, etc.) as hazardous waste according to the protocol in Section 3.

Disposal Decision Workflow

The following diagram outlines the logical workflow for managing this compound from generation to disposal.

DisposalWorkflow cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Storage & Disposal start Waste Generated (this compound) waste_type Identify Waste Type start->waste_type is_liquid Pure Liquid / Solution waste_type->is_liquid Liquid is_solid Contaminated Solid (Gloves, Wipes, Glassware) waste_type->is_solid Solid check_compat Check for Incompatibilities (Acids, Oxidizers) is_liquid->check_compat is_solid->check_compat liquid_container Select Leak-Proof, Compatible Liquid Waste Container label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Date liquid_container->label_container solid_container Select Lined, Puncture-Resistant Solid Waste Container solid_container->label_container check_compat->liquid_container For Liquid check_compat->solid_container For Solid storage Store Sealed Container in Designated, Ventilated Hazardous Waste Area label_container->storage disposal Arrange Pickup by Licensed Waste Disposal Service storage->disposal

Caption: Logical workflow for the safe disposal of this compound waste.

Conclusion

The responsible management of this compound is a cornerstone of laboratory safety and environmental stewardship. By internalizing its hazard profile, rigorously applying correct handling and segregation procedures, and strictly adhering to compliant disposal protocols, we can mitigate the risks it poses. Always remember the three cardinal rules for this substance: treat it as hazardous waste, never allow it to enter the environment via drains or trash, and always use a licensed professional service for its ultimate disposal. Your diligence protects you, your colleagues, and the world beyond the lab.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.